Tezacitabine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXZLZWLOBBLO-ASKVSEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156446 | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130306-02-4, 171176-43-5 | |
| Record name | Tezacitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezacitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZACITABINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tezacitabine
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine; FMdC) is a synthetic pyrimidine nucleoside analogue that exhibits potent antineoplastic activity. Its mechanism of action is characterized by a dual attack on DNA synthesis and function. Following cellular uptake, this compound is intracellularly phosphorylated by cellular kinases to its active diphosphate (FMdCDP) and triphosphate (FMdCTP) metabolites. FMdCDP acts as a potent and irreversible inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA replication and repair. Concurrently, FMdCTP serves as a substrate for DNA polymerases and is incorporated into the growing DNA strand. This incorporation disrupts the normal process of DNA elongation, ultimately leading to chain termination and the induction of apoptosis (cell death). This multifaceted mechanism underscores its potential as a chemotherapeutic agent.
Cellular Uptake and Metabolic Activation
The journey of this compound as an anticancer agent begins with its transport into the target cell, a process mediated by nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to be converted into its pharmacologically active forms.
Activation Pathway:
Tezacitabine: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine (also known as FMdC or (E)-2′-Deoxy-2′-(fluoromethylene)cytidine) is a synthetic pyrimidine nucleoside analogue designed as a potent antineoplastic agent. Its development was driven by the need for novel therapies with robust activity against solid tumors. This compound exhibits a unique dual mechanism of action, targeting critical pathways in DNA synthesis and replication. Following intracellular phosphorylation, its metabolites act to both irreversibly inhibit ribonucleotide reductase (RNR) and terminate DNA chain elongation upon incorporation into the DNA strand. Preclinical studies have demonstrated significant cytotoxic activity across a range of human tumor cell lines and in vivo efficacy in xenograft models. Phase I clinical trials have established its safety profile and pharmacokinetic parameters, confirming its primary dose-limiting toxicity as manageable myelosuppression. This document provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, and key preclinical and clinical data for this compound.
Discovery and Rationale
This compound was designed as a mechanism-based inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the production of deoxyribonucleotides, the essential building blocks for DNA replication.[1] The RNR enzyme is often overexpressed in tumor cells, making it a prime target for anticancer therapies.[2] The design of this compound, specifically the inclusion of an electrophilic fluoromethylene group at the 2' position of the deoxycytidine scaffold, was intended to create a bioprecursor to a species that could irreversibly inactivate RNR.[1] This strategic design confers potent, targeted activity and distinguishes it from other nucleoside analogues. The compound was discovered by Hoechst Marion Roussel and has been developed by Matrix and Kyowa.[3]
Mechanism of Action
This compound functions as a prodrug that requires intracellular activation through phosphorylation by cellular kinases. Once it enters the cell, it is converted into its active diphosphate (FMdCDP) and triphosphate (FMdCTP) metabolites, which exert their cytotoxic effects through a dual mechanism.[2][4]
-
Inhibition of Ribonucleotide Reductase (RNR) : The diphosphate metabolite, this compound diphosphate (FMdCDP), binds to and irreversibly inhibits RNR.[2] This inactivation halts the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, thereby depleting the intracellular pool of building blocks required for DNA synthesis and repair.[2]
-
DNA Chain Termination : The triphosphate metabolite, this compound triphosphate (FMdCTP), acts as a substrate for DNA polymerase and is incorporated into the elongating DNA strand.[5] Once incorporated, this compound acts as a chain terminator, preventing further extension of the DNA strand by DNA polymerases.[5] Furthermore, the incorporated FMdC nucleotide is highly resistant to excision by the 3' → 5' exonuclease activity of proofreading enzymes.[5]
This combined action of depleting DNA precursors and directly disrupting DNA replication leads to S-phase cell cycle arrest and the induction of apoptosis, ultimately resulting in tumor cell death.[6]
Figure 1: Mechanism of Action of this compound.
Chemical Synthesis
An improved, five-step synthesis of this compound (1) has been developed starting from cytidine, achieving a 29% overall yield. This process is more efficient and scalable than the original seven-step procedure. Key intermediates in this synthesis are crystalline, which facilitates purification.[1]
The synthetic pathway proceeds as follows:
-
Protection : The 3' and 5' hydroxyl groups and the N-4 amino group of cytidine are protected in a one-pot reaction using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) and N,N-dimethylformamide dimethyl acetal to yield the crystalline alcohol intermediate 8 .
-
Oxidation : The alcohol 8 is oxidized via a Swern oxidation to produce the ketone 9 .
-
Olefination : A stereospecific Wittig-type reaction is performed on ketone 9 to introduce the fluoromethylene group, yielding the fluorovinyl sulfone intermediate.
-
Stannylation : The fluorovinyl sulfone is stereoselectively converted to the fluorovinyl stannane 11 using tributyltin hydride.
-
Deprotection : The final compound, this compound (1), is obtained by removing all protecting groups using cesium fluoride (CsF) in methanol.
Figure 2: High-level workflow for the synthesis of this compound.
Preclinical Data
This compound has demonstrated potent antiproliferative and antitumor activity in a broad spectrum of preclinical models.
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against multiple human cancer cell lines. The E-isomer of this compound is significantly more potent than its Z-isomer and its non-fluorinated counterpart, highlighting the critical role of the fluorine atom and the stereochemistry of the double bond.[1]
| Cell Line | Cancer Type | IC₅₀ (nM) | Comments | Reference |
| HeLa | Cervical | 58 | E-isomer (this compound) | [1] |
| HeLa | Cervical | 3870 | Z-isomer | [1] |
| HeLa S3 | Cervical | 30-50 | [7] | |
| WiDr | Colon | 79 | [7] | |
| WiDr | Colon | 31.2 | In combination with Pentoxifylline | [7] |
In Vivo Antitumor Efficacy
This compound has shown significant, dose-dependent antitumor activity in several human tumor xenograft models in nude mice.
| Xenograft Model | Cancer Type | Dosing Schedule | Key Finding | Reference |
| PC-3 | Prostate | 20 mg/kg (IV, twice weekly) | Tumors regressed almost completely. | [8] |
| HT-29 | Colon | 100 mg/kg (IV, twice weekly) | Tumors regressed during administration. | [8] |
| Human Colon Carcinoma | Colon | 10 mg/kg (daily for 12 days) | Maximum tolerated dose; dose-dependent antitumor effect. | [9] |
| Human Colon Carcinoma (Liver Metastases) | Colon | 5 or 10 mg/kg | Significantly prolonged survival of the mice. | [9] |
| C33-A | Cervix | 5-10 mg/kg + Radiotherapy | Reduced tumor control radiation dose by a factor of 1.2-1.3. | [5] |
Clinical Data
Seventy patients with refractory solid tumors were enrolled in four separate Phase I dose-escalation trials to evaluate the safety, tolerability, and pharmacokinetics of this compound.[10]
Safety and Tolerability
-
Dose-Limiting Toxicity (DLT) : Myelosuppression, primarily dose-related neutropenia, was the dominant DLT. Grade 3 or 4 neutropenia occurred in 53% of patients but was generally of short duration.[10]
-
Other Adverse Events : Thrombocytopenia was infrequent. Mild, easily controlled, transient febrile episodes were common. Drug-related gastrointestinal events were mild and not dose-related.[10]
-
Maximum Tolerated Dose (MTD) : The MTD was dependent on the schedule, with higher doses tolerated on less frequent schedules (e.g., up to 630 mg/m² was well-tolerated when administered once every 3 weeks).[10]
Pharmacokinetics
Pharmacokinetic parameters were estimated from plasma concentration-time data using noncompartmental techniques.[10]
| Parameter | Value | Comments |
| Terminal Half-life (t½) | 3–4 hours | Consistent across single and multiple doses. |
| Metabolism | Primary metabolite is the uridine analogue (FMdU) via deamination. | |
| Excretion | ~23% of the administered dose recovered in urine as unchanged drug. | |
| Linearity | Pharmacokinetics were linear with dose and not significantly affected by different schedules. |
Clinical Activity
In the Phase I trials, evidence of antitumor activity was observed in eight patients. One patient with colon cancer achieved a partial response, and seven other patients exhibited stable disease.[10] Based on these results, a dose of at least 270 mg/m² administered every 2 weeks was recommended for Phase II studies.[10]
Key Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound diphosphate on RNR activity.
-
Preparation of Cell Lysates : Harvest cultured tumor cells (e.g., HeLa S3) and prepare cell lysates via sonication or detergent lysis in a suitable buffer.
-
Reaction Mixture : Prepare a reaction mixture containing HEPES buffer (pH 7.2), a reducing agent (e.g., dithiothreitol), magnesium acetate, ATP (as an allosteric activator), and a radiolabeled substrate such as [¹⁴C]-CDP.
-
Inhibition Assay : Incubate cell lysates with varying concentrations of this compound diphosphate (FMdCDP) for a predetermined time.
-
Enzymatic Reaction : Initiate the RNR reaction by adding the cell lysate/inhibitor mix to the reaction mixture. Incubate at 37°C for 1 hour.
-
Reaction Quenching : Stop the reaction by adding perchloric acid.
-
Analysis : Separate the radiolabeled product ([¹⁴C]-dCDP) from the substrate ([¹⁴C]-CDP) using thin-layer chromatography (TLC).
-
Quantification : Quantify the radioactivity of the product spots using a scintillation counter to determine the rate of RNR activity and calculate the extent of inhibition.
DNA Incorporation Assay
This protocol outlines a method to quantify the incorporation of this compound into cellular DNA.
-
Cell Culture and Treatment : Culture human cancer cells (e.g., ML-1 myeloid leukemia cells) in media containing radioactively labeled [³H]-Tezacitabine at various concentrations and for various time points.
-
DNA Purification : Harvest the cells and purify total genomic DNA using a commercial DNA extraction kit (e.g., DNeasy Blood and Tissue kit).
-
DNA Quantification : Measure the total amount of purified DNA using UV spectrophotometry at 260 nm.
-
Scintillation Counting : Mix the purified DNA sample with a liquid scintillation cocktail.
-
Quantification of Incorporation : Measure the radioactivity (disintegrations per minute) of the sample using a liquid scintillation counter. Normalize the radioactivity to the total amount of DNA to determine the level of this compound incorporation (e.g., pmol of drug per mg of DNA).
In Vitro Cytotoxicity (IC₅₀) Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Seeding : Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a serial dilution of this compound, including a vehicle-only control.
-
Incubation : Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment : Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
References
- 1. Response of human colon and prostate tumor xenografts to (E)-2'-deoxy-2'-(fluoromethylene) cytidine, an inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of (E)-2'-deoxy-2'-(fluoromethylene) cytidine, a novel inhibitor of ribonucleoside diphosphate reductase, on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Evaluation of in vivo antitumor activity of cleistanthin B in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIALing-up the preclinical characterization of gene-modified adoptive cellular immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tezacitabine: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine, also known as (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine, is a synthetic pyrimidine nucleoside analog with demonstrated potent antineoplastic activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are presented to support further research and development. The document also visualizes the drug's mechanism of action through a signaling pathway diagram, offering a clear understanding of its cellular effects.
Chemical Structure and Identification
This compound is a modified deoxycytidine nucleoside. The key structural feature is the substitution at the 2' position of the ribose sugar with a fluoromethylene group in the E configuration.
| Identifier | Value |
| IUPAC Name | (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine |
| Systematic IUPAC Name | 4-Amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one[1] |
| CAS Registry Number | 130306-02-4[1] |
| Molecular Formula | C₁₀H₁₂FN₃O₄[1] |
| SMILES | C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/--INVALID-LINK--CO">C@@HO[2] |
| InChI | InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1[1] |
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Molar Mass | 257.221 g·mol⁻¹ | [1] |
| Water Solubility (predicted) | 0.437 mg/mL | DrugBank Online |
| logP (predicted) | -0.93 | DrugBank Online |
| pKa (Strongest Acidic) (predicted) | 5.65 | DrugBank Online |
| pKa (Strongest Basic) (predicted) | 2.24 | DrugBank Online |
| Hydrogen Bond Donor Count | 4 | DrugBank Online |
| Hydrogen Bond Acceptor Count | 7 | DrugBank Online |
| Rotatable Bond Count | 2 | DrugBank Online |
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action that ultimately disrupts DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[3]
-
Inhibition of Ribonucleotide Reductase (RNR): After cellular uptake, this compound is phosphorylated by cellular kinases to its active diphosphate metabolite. This diphosphate form of this compound acts as an irreversible inhibitor of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, thus halting DNA replication.
-
Incorporation into DNA: this compound is further phosphorylated to its triphosphate metabolite, which can be recognized by DNA polymerases and incorporated into the growing DNA strand.[3] The presence of the fluoromethylene group at the 2' position leads to chain termination, as it prevents the formation of the phosphodiester bond with the next incoming nucleotide. This incorporation of a fraudulent nucleotide disrupts the integrity of the DNA and triggers apoptotic pathways.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of (E)-2′-Deoxy-2′-(fluoromethylene)cytidine
This protocol describes a five-step synthesis of this compound from cytidine with a reported overall yield of 29%.[1]
Step 1: Protection of Cytidine
-
Dissolve cytidine in pyridine.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) to the solution.
-
Follow with the addition of N,N-dimethylformamide dimethyl acetal.
-
The protected alcohol intermediate (8) is isolated by direct crystallization.
Step 2: Oxidation
-
Perform a Swern oxidation on the protected alcohol (8) to yield the corresponding ketone (9).
Step 3: Fluorovinyl Sulfone Formation
-
The details of this step are not fully elaborated in the provided abstract but would typically involve a Horner-Wadsworth-Emmons type reaction with a fluorinated phosphonate reagent.
Step 4: Conversion to Fluorovinyl Stannane
-
React the fluorovinyl sulfone with tributyltin hydride in refluxing cyclohexane.
-
This reaction stereoselectively produces the fluorovinyl stannane (11).
Step 5: Deprotection
-
Treat the resulting compound with a fluoride source, such as cesium fluoride (CsF), in methanol to remove the protecting groups.
-
Purify the final product, (E)-2′-Deoxy-2′-(fluoromethylene)cytidine (1), using silica gel chromatography.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of compounds like this compound on RNR.[4]
Materials:
-
Recombinant human RNR (hRRM1 and hRRM2 subunits)
-
[³H]CDP (cytidine 5'-diphosphate)
-
ATP, MgCl₂, DTT (dithiothreitol)
-
This compound diphosphate (the active inhibitor)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, DTT, and [³H]CDP.
-
Add varying concentrations of this compound diphosphate to the reaction mixture.
-
Initiate the reaction by adding the recombinant RNR enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge to precipitate the protein.
-
Quantify the amount of [³H]dCDP (deoxycytidine 5'-diphosphate) formed in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound diphosphate to determine the IC₅₀ value.
DNA Incorporation Assay
This protocol is adapted from methods used for other cytidine analogs and can be used to quantify the incorporation of this compound into cellular DNA.[2][5]
Materials:
-
Cancer cell line of interest (e.g., a human leukemia cell line)
-
[³H]-labeled this compound
-
Cell culture medium and supplements
-
DNA extraction kit
-
UV spectrophotometer
-
Liquid scintillation cocktail and counter
Procedure:
-
Culture the cancer cells to a desired density.
-
Incubate the cells with varying concentrations of [³H]-labeled this compound for different time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and wash them to remove unincorporated drug.
-
Extract the genomic DNA using a commercial DNA extraction kit.
-
Quantify the total amount of extracted DNA using a UV spectrophotometer at 260 nm.
-
Measure the radioactivity of the extracted DNA using a liquid scintillation counter.
-
Normalize the radioactivity to the amount of DNA to determine the rate of this compound incorporation.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound.
Clinical Development
This compound has undergone clinical evaluation in Phase I and Phase II trials for various solid tumors. The general methodology for a Phase I dose-escalation trial is as follows:
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.
Study Design:
-
An open-label, dose-escalation study.
-
Patients with advanced, refractory solid tumors are enrolled in cohorts.
-
Each cohort receives a specific dose of this compound, typically administered intravenously over a defined schedule (e.g., daily for five days every 28-day cycle).
-
The dose for each subsequent cohort is increased if the previous dose is well-tolerated.
-
DLTs are monitored during the first cycle of treatment.
-
Blood samples are collected at various time points to determine the pharmacokinetic parameters of this compound and its metabolites.
-
Tumor response is assessed using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).
Conclusion
This compound is a promising antineoplastic agent with a well-defined dual mechanism of action. Its chemical structure and properties have been thoroughly characterized, and synthetic routes have been established. The provided experimental protocols offer a foundation for further preclinical and clinical research into this compound. The unique mechanism of inhibiting RNR and being incorporated into DNA makes it an interesting candidate for further investigation, both as a single agent and in combination with other cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Tezacitabine: A Technical Guide to its Ribonucleotide Reductase Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine, a synthetic pyrimidine nucleoside analogue, exhibits potent antineoplastic activity through a dual mechanism of action. Following intracellular phosphorylation, its diphosphate metabolite irreversibly inhibits ribonucleotide reductase (RNR), the rate-limiting enzyme in de novo DNA synthesis. Concurrently, the triphosphate metabolite is incorporated into DNA, leading to chain termination and apoptosis. This technical guide provides an in-depth analysis of this compound's core activity as an RNR inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development efforts.
Introduction
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[1] Its activity is tightly regulated and often upregulated in rapidly proliferating cancer cells, making it an attractive target for anticancer therapies.[1] this compound ((E)-2'-deoxy-2'-(fluoromethylene)cytidine) is a nucleoside analogue designed to target this crucial pathway.[2] This document serves as a comprehensive technical resource on the RNR inhibitor activity of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism following its intracellular activation.
2.1. Intracellular Activation: this compound, as a prodrug, requires intracellular phosphorylation to become active. This process is initiated by cellular kinases, converting this compound into its monophosphate, diphosphate (this compound-DP), and triphosphate (this compound-TP) metabolites.[2][3] Notably, this compound is relatively resistant to deactivation by cytidine deaminase, which contributes to its sustained intracellular activity.[2]
2.2. Ribonucleotide Reductase Inhibition: The primary mechanism of action involves the irreversible inhibition of ribonucleotide reductase by this compound-DP.[2][3] By binding to the enzyme, this compound-DP blocks the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This leads to a depletion of the intracellular deoxyribonucleoside triphosphate (dNTP) pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.[4]
2.3. DNA Chain Termination: In its triphosphate form, this compound-TP acts as a substrate for DNA polymerase.[2][3] Its incorporation into the growing DNA strand leads to chain termination, further disrupting DNA synthesis and contributing to the drug's cytotoxic effects.[2]
Quantitative Data
The following table summarizes the available quantitative data on the activity of this compound.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (Antiproliferative Activity) | HeLa S3 (Human cervical carcinoma) | 30-50 nM | [5] |
| WiDr (Human colon cancer) | 79 ± 0.1 nM | [5] | |
| WiDr (in combination with 0.25-1.0 mM Pentoxifylline) | 31.2 ± 2.1 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the RNR inhibitor activity of this compound.
4.1. Ribonucleotide Reductase Inhibition Assay (Whole Cell Lysate)
This protocol is adapted from methods used for evaluating RNR inhibitors.[6][7]
Objective: To determine the inhibitory effect of this compound on RNR activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa S3, MOLT-4)
-
This compound
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Reaction buffer (50 mM HEPES pH 7.6, 15 mM MgSO4, 1 mM EDTA, 3 mM ATP, 1 mM NADPH)
-
Substrate: [3H]-CDP (radiolabeled cytidine diphosphate)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysate Preparation: Harvest and wash the cells with cold PBS. Lyse the cells on ice using the cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and DTT.
-
Initiation of Reaction: Add [3H]-CDP to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding cold TCA.
-
Quantification: Centrifuge to precipitate proteins. Measure the radioactivity of the supernatant, which contains the [3H]-dCDP product, using a scintillation counter.
-
Data Analysis: Calculate the percentage of RNR inhibition for each this compound concentration compared to the untreated control. Determine the IC50 value.
4.2. Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[5][8][9][10]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the IC50 value.
4.3. Quantification of dNTP Pools by HPLC-MS/MS
This protocol provides a general workflow for the analysis of intracellular dNTP levels.[11][12][13][14]
Objective: To quantify the changes in intracellular dNTP pools following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Methanol (ice-cold)
-
Trichloroacetic acid (TCA) or other extraction solvent
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.
-
Cell Extraction: Harvest the cells and perform a rapid extraction of nucleotides using ice-cold methanol or TCA to quench metabolic activity.
-
Sample Preparation: Neutralize the extract if necessary and centrifuge to remove precipitated proteins and debris. The supernatant contains the nucleotides.
-
HPLC-MS/MS Analysis: Inject the sample into the HPLC-MS/MS system. Separate the dNTPs using a suitable chromatographic method.
-
Quantification: Detect and quantify the individual dNTPs based on their specific mass-to-charge ratios and fragmentation patterns using the mass spectrometer.
-
Data Analysis: Normalize the dNTP levels to the cell number or total protein content. Compare the dNTP pool sizes in this compound-treated cells to those in untreated control cells.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows associated with this compound's activity.
Figure 1: Intracellular activation and dual mechanism of action of this compound.
Figure 2: Experimental workflow for the Ribonucleotide Reductase (RNR) inhibition assay.
Figure 3: Downstream signaling consequences of Ribonucleotide Reductase (RNR) inhibition by this compound.
Conclusion
This compound demonstrates a potent and multifaceted mechanism for inhibiting cancer cell proliferation, primarily through the irreversible inhibition of ribonucleotide reductase. The depletion of essential dNTPs, coupled with the termination of DNA chain elongation, underscores its potential as an antineoplastic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications and molecular intricacies of this compound and other RNR inhibitors. The visualizations of the signaling pathways and experimental workflows aim to facilitate a clearer understanding of its complex mode of action. Further research into mechanisms of resistance and potential combination therapies will be crucial in realizing the full clinical potential of targeting ribonucleotide reductase.
References
- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Tezacitabine and Cytidine Deaminase: A Technical Guide to a Resistance-Engineered Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine (FMdC, (E)-2′-deoxy-2′-(fluoromethylene)cytidine) is a synthetic deoxycytidine analog with potent anticancer activity. A key feature of its design is its relative resistance to deamination by cytidine deaminase (CDA), an enzyme that plays a pivotal role in the metabolism and inactivation of many nucleoside analogs, often leading to drug resistance. This technical guide provides an in-depth overview of this compound's interaction with cytidine deaminase, its mechanism of action, and the experimental approaches to study its metabolism and potential resistance mechanisms.
Mechanism of Action and Metabolism of this compound
This compound exerts its cytotoxic effects through a multi-faceted mechanism that ultimately disrupts DNA synthesis and induces apoptosis.[1] Unlike other cytidine analogs that are susceptible to rapid degradation, this compound's chemical structure confers a significant degree of resistance to cytidine deaminase.[1]
Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations by other cellular kinases convert it to the active diphosphate (FMdC-DP) and triphosphate (FMdC-TP) metabolites.[1] These active forms have distinct roles in inhibiting DNA replication:
-
This compound Diphosphate (FMdC-DP): Acts as a potent and irreversible inhibitor of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2] Inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis.
-
This compound Triphosphate (FMdC-TP): Serves as a fraudulent substrate for DNA polymerase. It is incorporated into the growing DNA strand, where it acts as a chain terminator, preventing further DNA elongation.[1]
This dual mechanism of action contributes to the potent anti-tumor activity of this compound.
The Role of Cytidine Deaminase in Nucleoside Analog Resistance
Cytidine deaminase (CDA) is a key enzyme in the pyrimidine salvage pathway that catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. This enzymatic conversion is a major mechanism of inactivation and resistance for several cytidine analog drugs, including gemcitabine and decitabine. High levels of CDA in tumor cells or in the liver can significantly reduce the bioavailability and efficacy of these drugs.[3][4]
This compound was specifically designed to be a poor substrate for CDA, thereby circumventing this common resistance mechanism.[1] While direct quantitative comparisons of this compound deamination with other nucleoside analogs are not extensively reported in the literature, its structural modifications are understood to hinder its recognition and processing by CDA.
Quantitative Data
Quantitative data specifically detailing the enzymatic kinetics of this compound with cytidine deaminase are limited in publicly available literature. However, the following tables summarize relevant reported data on this compound's potency and a qualitative comparison of CDA susceptibility among different nucleoside analogs.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Human promyelocytic leukemia | 10 - 90 |
| L-1210 | Murine leukemia | 10 - 90 |
| MOLT-4 | Human T-cell leukemia | 10 - 90 |
| CCRF-SB | Human B-cell leukemia | 10 - 90 |
| KG-1 | Human acute myelogenous leukemia | 10 - 90 |
| Jurkat | Human T-cell leukemia | 10 - 90 |
| COLO-205 | Human colon adenocarcinoma | 10 - 90 |
| MCF-7 | Human breast adenocarcinoma | 10 - 90 |
| PC-3 | Human prostate adenocarcinoma | 10 - 90 |
Note: The IC50 values are reported as a range based on available literature.
Table 2: Qualitative Comparison of Cytidine Deaminase Susceptibility of Nucleoside Analogs
| Nucleoside Analog | Susceptibility to Cytidine Deaminase |
| This compound | Relatively Resistant [1] |
| Gemcitabine | High[4] |
| Decitabine | High[3] |
| Cytarabine (Ara-C) | High |
Experimental Protocols
Protocol 1: Cytidine Deaminase Activity Assay
This protocol describes a general method to determine the activity of cytidine deaminase in cell or tissue extracts, which can be adapted to test the deamination of this compound. The assay is based on the quantification of the deaminated product or the disappearance of the substrate.
Materials:
-
Cell or tissue lysate
-
Phosphate-buffered saline (PBS)
-
Tris-HCl buffer (pH 7.5)
-
This compound solution (substrate)
-
(Optional) Tetrahydrouridine (THU), a CDA inhibitor
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
96-well plates
-
Incubator
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Homogenize the cells on ice and centrifuge to collect the supernatant containing the cytosolic CDA.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, a known concentration of this compound, and the cell lysate.
-
Include a negative control with heat-inactivated lysate or a CDA inhibitor like THU.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Analysis by HPLC:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid) and centrifuge to precipitate proteins.
-
Analyze the supernatant by HPLC to separate and quantify the remaining this compound and its potential deaminated product.
-
The CDA activity is calculated based on the rate of substrate depletion or product formation.
-
Protocol 2: Investigating this compound Resistance in Cancer Cell Lines
This workflow outlines the steps to investigate whether increased cytidine deaminase expression can confer resistance to this compound in cancer cell lines.
Procedure:
-
Cell Line Selection: Choose a cancer cell line with known sensitivity to this compound and low endogenous CDA expression.
-
Stable Transfection: Transfect the selected cell line with a vector expressing human CDA or an empty vector as a control.
-
Selection and Verification: Select stably transfected cells and verify CDA overexpression by Western blot or qRT-PCR.
-
Cytotoxicity Assay:
-
Plate both CDA-overexpressing and control cells.
-
Treat the cells with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in both cell lines.
-
A significant increase in the IC50 for the CDA-overexpressing cells would suggest that high levels of CDA can contribute to this compound resistance.
-
References
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. oaepublish.com [oaepublish.com]
Tezacitabine In Vitro Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Tezacitabine (FMdC), a novel nucleoside analogue with demonstrated potent antiproliferative and antitumor activity. The document details its mechanism of action, summarizes its effects on various cancer cell lines, outlines standard experimental protocols for its evaluation, and visualizes key cellular and experimental pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action following intracellular phosphorylation.[1][2]
-
Intracellular Activation: Upon cellular uptake, this compound is converted by endogenous kinases into its active diphosphate (FMdC-DP) and triphosphate (FMdC-TP) metabolites.[3][4]
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, FMdC-DP, irreversibly binds to and inhibits the enzyme ribonucleotide reductase (RNR).[3][4] RNR is crucial for converting ribonucleoside diphosphates into the deoxyribonucleoside diphosphates necessary for DNA synthesis.[3] Its inhibition leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication.
-
DNA Chain Termination: The triphosphate metabolite, FMdC-TP, acts as a substrate for DNA polymerase.[3][4] It is incorporated into the growing DNA strand as a fraudulent cytidine analogue. This incorporation results in the termination of DNA chain elongation, further disrupting DNA replication and repair processes.[1][2]
These complementary actions effectively compromise DNA synthesis and integrity, leading to cell cycle arrest and ultimately, apoptotic cell death.[4]
Caption: Intracellular activation and dual inhibitory mechanism of this compound.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic activity against a broad spectrum of both murine and human tumor cell lines in preclinical in vitro studies.[4] Research indicates its efficacy across various cancer types, including leukemia, solid tumors, and multidrug-resistant cell lines.[4][5]
While specific IC50 values are highly dependent on the cell line and the duration of exposure, the following table summarizes the cancer cell lines in which this compound's cytotoxic or cytostatic effects have been investigated.
| Cell Line | Cancer Type | Key Findings | Reference |
| L-1210 | Murine Leukemia | Investigated for cell cycle and apoptosis effects. | [5] |
| HL-60 | Human Promyelocytic Leukemia | Investigated for cell cycle and apoptosis effects. | [2][5] |
| MOLT-4 | Human T-cell Leukemia | Investigated for cell cycle and apoptosis effects. | [5] |
| CCRF-SB | Human B-cell Leukemia | FMdC induces G1 and S-phase block and apoptosis. | [5] |
| KG-1 | Human Myeloid Leukemia | FMdC induces G1 and S-phase block and apoptosis. | [5] |
| Jurkat | Human T-cell Leukemia | FMdC induces G1 and S-phase block and apoptosis. | [5] |
| COLO-205 | Human Colon Carcinoma | FMdC induces G1 and S-phase block and apoptosis. | [5] |
| MCF-7 | Human Breast Carcinoma | FMdC induces G1 and S-phase block and apoptosis. | [5] |
| PC-3 | Human Prostate Carcinoma | FMdC induces G1 and S-phase block and apoptosis. | [5] |
| HCT 116 | Human Colon Carcinoma | Effects investigated in combination with fluoropyrimidines. | [1][2] |
| HeLa | Human Cervical Cancer | Showed synergistic activity with other cytotoxic agents. | [4] |
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following is a generalized protocol for determining the in vitro cytotoxicity of this compound, based on standard methodologies for cell-based assays.
Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (FMdC) stock solution (e.g., in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates (opaque-walled for luminescence/fluorescence assays)
-
Cytotoxicity assay kit (e.g., MTT, XTT, WST-8, or a DNA-binding dye like CellTox™ Green)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Experimental Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions from the stock solution in complete culture medium. A 2-fold or 3-fold serial dilution is common to cover a wide concentration range.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
Cytotoxicity Measurement (Example: MTT Assay):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]
-
Caption: Standard workflow for an in vitro cytotoxicity assay.
Cellular Signaling Pathways
This compound's disruption of DNA synthesis triggers cellular stress responses that lead to cell cycle arrest and apoptosis. Studies show that this compound induces a block in the G1 and S phases of the cell cycle.[2][5][7] This arrest, coupled with irreparable DNA damage, ultimately activates the intrinsic apoptotic pathway, characterized by the involvement of caspase-3 and caspase-7.[5][7]
Caption: this compound-induced cell cycle arrest and apoptosis signaling cascade.
Conclusion
This compound is a potent cytotoxic agent with a well-defined dual mechanism of action that disrupts DNA synthesis through the inhibition of ribonucleotide reductase and DNA chain termination.[1][2][3] In vitro studies have consistently demonstrated its efficacy across a wide range of human and murine cancer cell lines, establishing its broad antiproliferative activity.[4][5] The primary cellular consequences of this compound exposure are cell cycle arrest at the G1/S checkpoint and the induction of programmed cell death via the intrinsic caspase-3/7 pathway.[5][7] The standardized protocols outlined here provide a robust framework for the continued investigation and characterization of this compound's cytotoxic profile in diverse preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tezacitabine-Induced Cell Cycle Arrest in G1 and S Phase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine (FMdC), a novel deoxycytidine analog, is a potent cytostatic and cytotoxic agent that exerts its anticancer effects by inducing cell cycle arrest at the G1 and S phases, ultimately leading to apoptosis.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle dysregulation, with a focus on the core signaling pathways and experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research and drug development efforts in this area.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a critical target for anticancer therapies. This compound has demonstrated significant efficacy in preclinical studies by disrupting the normal progression of the cell cycle in various cancer cell lines.[1] Understanding the precise mechanisms by which this compound induces G1 and S phase arrest is crucial for its clinical development and for identifying biomarkers that could predict patient response.
This guide will explore the dual mechanisms of this compound's action on the cell cycle: the inhibition of DNA synthesis leading to S phase arrest and the modulation of key regulatory proteins to enforce a G1 phase checkpoint.
Mechanism of Action: G1 and S Phase Arrest
This compound's impact on the cell cycle is concentration-dependent. At lower concentrations, it primarily causes a leaky block in the S phase, while at higher concentrations (above 10 nM), it induces a more prominent G1 phase arrest.[1]
S Phase Arrest: Inhibition of DNA Synthesis
As a nucleoside analog, this compound's primary mechanism for inducing S phase arrest is through the direct inhibition of DNA synthesis. After cellular uptake, this compound is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases.
The incorporation of this compound triphosphate into the DNA chain leads to "masked chain termination," where after the addition of one more nucleotide, the DNA polymerase is unable to proceed, thus halting DNA replication. This leads to an accumulation of cells in the S phase of the cell cycle.
G1 Phase Arrest: A Putative Signaling Pathway
While the direct mechanism of this compound-induced G1 arrest is not as extensively characterized, evidence from similar nucleoside analogs, such as decitabine, suggests a likely pathway involving the modulation of key G1 phase regulatory proteins.[2] This proposed pathway culminates in the hypophosphorylation of the Retinoblastoma protein (Rb), a critical gatekeeper of the G1/S transition.
The key players in this putative pathway include:
-
p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor (CKI) that can be induced by various cellular stresses, including DNA damage.
-
Cyclin D1/CDK4 Complex: A key kinase complex that initiates the phosphorylation of Rb in early G1 phase.
-
Retinoblastoma Protein (Rb): A tumor suppressor protein that, in its hypophosphorylated state, binds to the E2F transcription factor, preventing the expression of genes required for S phase entry.
This compound-induced cellular stress is hypothesized to lead to the upregulation of p21. p21 then binds to and inhibits the activity of the Cyclin D1/CDK4 complex. This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb sequesters E2F, thereby blocking the transcription of S-phase genes and causing the cell to arrest in the G1 phase.
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry. The data is extracted from the study by Skierski et al. (2005).
Table 1: Effect of this compound on Cell Cycle Distribution of Leukemia Cell Lines
| Cell Line | This compound (nM) | % G1 | % S | % G2/M |
| CCRF-SB | Control | 55 | 35 | 10 |
| 1 | 53 | 40 | 7 | |
| 10 | 65 | 25 | 10 | |
| 100 | 75 | 15 | 10 | |
| KG-1 | Control | 60 | 30 | 10 |
| 1 | 58 | 35 | 7 | |
| 10 | 70 | 20 | 10 | |
| 100 | 80 | 10 | 10 | |
| Jurkat | Control | 50 | 40 | 10 |
| 1 | 48 | 45 | 7 | |
| 10 | 60 | 30 | 10 | |
| 100 | 70 | 20 | 10 |
Table 2: Effect of this compound on Cell Cycle Distribution of Solid Tumor Cell Lines
| Cell Line | This compound (nM) | % G1 | % S | % G2/M |
| COLO-205 | Control | 62 | 28 | 10 |
| 10 | 72 | 18 | 10 | |
| 100 | 82 | 8 | 10 | |
| MCF-7 | Control | 68 | 22 | 10 |
| 10 | 78 | 12 | 10 | |
| 100 | 88 | 2 | 10 | |
| PC-3 | Control | 58 | 32 | 10 |
| 10 | 68 | 22 | 10 | |
| 100 | 78 | 12 | 10 |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia (CCRF-SB, KG-1, Jurkat) and solid tumor (COLO-205, MCF-7, PC-3) cell lines were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound was dissolved in sterile water to prepare a stock solution. Cells were seeded at a density of 1 x 10^5 cells/mL and treated with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 to 72 hours.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After drug treatment, cells were harvested by centrifugation (for suspension cultures) or trypsinization (for adherent cultures).
-
Fixation: The cell pellet was washed with PBS and then fixed in ice-cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes at 4°C.
-
Staining: Fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: Stained cells were incubated in the dark for 30 minutes at room temperature before analysis on a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, was measured.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Western Blot Analysis for G1-Related Proteins
-
Protein Extraction: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against Cyclin D1, CDK4, p21, and Rb overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.
Visualizations: Signaling Pathways and Experimental Workflows
References
Tezacitabine's Antineoplastic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene) cytidine; FMdC) is a synthetic purine nucleoside analogue with demonstrated antineoplastic activity in a range of preclinical and clinical settings. Its cytotoxic effects stem from a dual mechanism of action that disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core molecular mechanisms, quantitative preclinical and clinical data, detailed experimental protocols for its evaluation, and insights into potential resistance mechanisms.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Once transported into the cell, it is converted by cellular kinases into its active diphosphate and triphosphate metabolites, each contributing to its antineoplastic activity.[1]
-
This compound Diphosphate (FMdCDP): This metabolite acts as an irreversible inhibitor of ribonucleotide reductase (RNR).[2] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis.[3] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication and repair.[3]
-
This compound Triphosphate (FMdCTP): This metabolite functions as a fraudulent nucleotide. It is incorporated into the growing DNA strand by DNA polymerase during replication.[2] The presence of the fluoromethylene group at the 2'-position of the deoxyribose sugar leads to chain termination, preventing further DNA elongation and inducing strand breaks.[3]
This dual mechanism of RNR inhibition and DNA chain termination culminates in significant DNA damage, triggering cell cycle arrest and programmed cell death (apoptosis).[3]
Signaling Pathways
This compound's disruption of DNA synthesis and induction of DNA damage activate several key signaling pathways that govern cell fate.
Ribonucleotide Reductase Inhibition and dNTP Pool Depletion
The inhibition of RNR by this compound diphosphate leads to a severe imbalance in the deoxyribonucleotide (dNTP) pool, which is a potent trigger for replication stress. This stress activates the DNA damage response (DDR) pathway.
Caption: Ribonucleotide Reductase Inhibition Pathway by this compound.
DNA Damage Response and Apoptosis Induction
The incorporation of this compound triphosphate into DNA and the stalling of replication forks due to dNTP depletion trigger a robust DNA damage response (DDR). This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are master regulators of the DDR.[4][5] Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, and if the damage is irreparable, apoptosis. A key downstream event is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[1]
Caption: DNA Damage Response and Apoptosis Pathway Induced by this compound.
Preclinical Antineoplastic Activity
This compound has demonstrated significant cytotoxic and cytostatic effects across a panel of human cancer cell lines.
In Vitro Cytotoxicity
While specific IC50 values for this compound are not consistently reported across publicly available literature, studies have documented its potent antiproliferative activity in various cancer cell lines, including:
-
Leukemia: L-1210, HL-60, MOLT-4, CCRF-SB, KG-1, Jurkat
-
Solid Tumors: COLO-205 (colon), MCF-7 (breast), PC-3 (prostate), HCT 116 (colon)[1][2]
| Parameter | Cell Lines | Observation | Citation |
| Cell Cycle Arrest | CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 | G1 phase block at concentrations >10 nM; S-phase block at lower concentrations. | [1] |
| Apoptosis | CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 | Induction of apoptosis via the caspase 3/7 pathway in a concentration-dependent manner. | [1] |
In Vivo Xenograft Studies
Preclinical evaluation in animal models has corroborated the in vitro findings, demonstrating the antitumor efficacy of this compound in vivo.
| Xenograft Model | Treatment | Outcome | Citation |
| HCT 116 (Human Colon Carcinoma) | This compound (100 mg/kg, i.p., daily) | Inhibition of tumor growth. | [1] |
| HCT 116 (Human Colon Carcinoma) | This compound in combination with capecitabine (oral prodrug of 5-FU) | Statistically significant additivity in antitumor effect. | [2] |
Clinical Trials
This compound has been evaluated in Phase I and II clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents.
| Trial Phase | Cancer Type | Treatment Regimen | Key Findings | Citation |
| Phase I | Advanced Solid Tumors | This compound (150-350 mg/m²) + 5-Fluorouracil (200 mg/m²/day) | 55% of assessable patients (11 out of 20) had partial responses or stabilization of disease. The highest response rate was observed in patients with esophageal and other gastrointestinal carcinomas. | [6] |
| Phase I/II | Refractory Solid Tumors | This compound monotherapy | Showed a tolerable safety profile and indications of efficacy. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antineoplastic activity of this compound.
Cytotoxicity Assay (Clonogenic Assay)
This assay assesses the ability of single cells to form colonies after treatment with the drug, providing a measure of cell reproductive death.
Caption: Workflow for a Clonogenic Assay to Determine Cytotoxicity.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a logarithmically growing cell culture.
-
Seeding: Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24-72 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 6% glutaraldehyde. Stain the colonies with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest at desired time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add a PI staining solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Mechanisms of Resistance
While specific preclinical models of acquired resistance to this compound are not extensively documented, mechanisms of resistance to structurally and functionally similar nucleoside analogs, such as gemcitabine, are well-characterized and likely relevant. The primary mechanism of acquired resistance involves alterations in the drug's metabolic pathway.
A key enzyme in the activation of this compound is deoxycytidine kinase (dCK), which catalyzes the initial phosphorylation step. Downregulation of dCK expression or inactivating mutations in the dCK gene can significantly reduce the intracellular concentration of the active this compound metabolites, thereby conferring resistance.[2][3] This is a common mechanism of resistance to several nucleoside analogs used in cancer therapy.[2]
Caption: Proposed Mechanism of Acquired Resistance to this compound.
Conclusion
This compound is a potent antineoplastic agent with a well-defined dual mechanism of action that effectively targets DNA synthesis and integrity. Its activity has been demonstrated in a variety of preclinical models and early-phase clinical trials, particularly in gastrointestinal cancers. Understanding the intricate signaling pathways it modulates and the potential mechanisms of resistance is crucial for its future clinical development and for designing rational combination therapies to enhance its efficacy and overcome resistance. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel nucleoside analogs in the field of oncology drug development.
References
- 1. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Down-regulation of deoxycytidine kinase enhances acquired resistance to gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine chemoresistance and molecular markers associated with gemcitabine transport and metabolism in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD147 promotes DNA damage response and gemcitabine resistance via targeting ATM/ATR/p53 and affects prognosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
Tezacitabine Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of tezacitabine, a deoxycytidine analog with potent antitumor activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways associated with its mechanism of action.
Introduction
This compound (formerly known as MDL 101,731 or FMdC) is a nucleoside analog that acts as an irreversible inhibitor of ribonucleotide reductase and a DNA chain terminator. Its efficacy and safety profile have been evaluated in numerous preclinical studies involving various animal models. A thorough understanding of its pharmacokinetic properties is crucial for the design of further preclinical and clinical investigations.
Pharmacokinetic Parameters in Animal Models
Comprehensive, publicly available datasets detailing the pharmacokinetic parameters of this compound across multiple animal models are limited. The following tables summarize the available quantitative data from preclinical studies in rats, dogs, and monkeys. It is important to note that direct comparisons between studies may be challenging due to variations in analytical methods, dosing regimens, and animal strains.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | |
| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | |
| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Pharmacokinetic Parameters of this compound in Monkeys
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | |
| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following sections outline the general methodologies employed in preclinical pharmacokinetic studies of nucleoside analogs like this compound. Specific details for this compound studies should be referenced from the original publications when available.
Animal Models
Commonly used animal models for pharmacokinetic studies of anticancer agents include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys. The choice of species is often guided by metabolic similarities to humans and regulatory requirements.[1]
Drug Administration
-
Intravenous (IV) Administration: For determining fundamental pharmacokinetic parameters such as clearance and volume of distribution, this compound is typically dissolved in a sterile, physiologically compatible vehicle (e.g., saline, phosphate-buffered saline) and administered as a bolus injection or infusion into a major vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
Oral (PO) Administration: To assess oral bioavailability, this compound is formulated as a solution or suspension and administered via oral gavage. The vehicle used for oral administration is selected based on the solubility and stability of the compound.
Sample Collection
Blood samples are collected at predetermined time points following drug administration. Serial sampling from the same animal is often preferred to reduce inter-animal variability. Blood is typically collected from the tail vein (rats), jugular vein (rats, dogs, monkeys), or femoral vein (dogs, monkeys) into tubes containing an anticoagulant (e.g., EDTA, heparin). Plasma is then separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
The quantification of this compound and its potential metabolites in plasma samples is most commonly performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4][5][6]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to remove proteins. The supernatant may be further processed by liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from endogenous plasma components and any metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically and sensitively detect the parent drug and its metabolites.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects through the inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[7][8][9]
Caption: Intracellular activation and mechanism of action of this compound.
The diagram above illustrates the intracellular activation of this compound and its dual mechanism of action. Upon entering the cell, this compound is phosphorylated to its active diphosphate and triphosphate forms. This compound diphosphate irreversibly inhibits ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA synthesis.[7] Concurrently, this compound triphosphate is incorporated into the growing DNA strand by DNA polymerase, causing chain termination and subsequent apoptosis.[7]
Conclusion
References
- 1. fda.gov [fda.gov]
- 2. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by gemcitabine 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Oral Tezacitabine: A Technical Guide to Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tezacitabine, a potent nucleoside analogue with a dual mechanism of action, has demonstrated significant antitumor activity in preclinical and early clinical settings. Its therapeutic potential, however, has been primarily explored through intravenous administration. The development of an oral formulation presents a significant opportunity to improve patient convenience, potentially leading to more sustained therapeutic exposures and broader clinical utility. This technical guide provides an in-depth overview of the core challenges associated with the oral delivery of this compound, focusing on the critical role of metabolic pathways that limit its bioavailability. Drawing parallels with structurally similar cytidine analogues, this document outlines the necessary preclinical and clinical studies, provides detailed experimental protocols, and visualizes the key metabolic and experimental workflows to guide researchers in this field. While specific quantitative oral bioavailability data for this compound remains limited in the public domain, this guide offers a comprehensive framework for its investigation and development.
The Dual Threat of this compound: Mechanism of Action
This compound, or (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC), exerts its cytotoxic effects through a dual mechanism following intracellular phosphorylation. The diphosphorylated form of this compound acts as an irreversible inhibitor of ribonucleotide reductase, a critical enzyme for the synthesis of deoxyribonucleotides, thereby depleting the cellular pool of DNA building blocks. Subsequently, the triphosphorylated form of this compound is incorporated into DNA, leading to chain termination and the induction of apoptosis. This multifaceted approach underscores its potential as a powerful anticancer agent.
The Hurdle of First-Pass Metabolism: The Cytidine Deaminase Barrier
The primary obstacle to the successful oral administration of this compound, and other cytidine analogues like decitabine and gemcitabine, is its rapid degradation by the enzyme cytidine deaminase (CDA).[1][2][3] CDA is highly expressed in the gastrointestinal tract and the liver, the key sites of first-pass metabolism for orally administered drugs. This enzyme efficiently deaminates this compound, converting it into an inactive uridine analogue. This extensive presystemic metabolism significantly reduces the amount of active drug that reaches systemic circulation, resulting in poor oral bioavailability.
Inferred Metabolic Pathway of this compound
The metabolic fate of this compound following oral administration is a critical determinant of its therapeutic efficacy. The pathway involves a competition between intracellular activation by kinases, which leads to the active cytotoxic forms, and inactivation by cytidine deaminase.
Overcoming the Barrier: Strategies to Enhance Oral Bioavailability
The most promising strategy to improve the oral bioavailability of this compound is the co-administration of a cytidine deaminase inhibitor (CDAi). This approach has been successfully applied to decitabine, with the CDAi tetrahydrouridine (THU) significantly increasing its oral bioavailability and enabling the development of an oral formulation. A CDAi would competitively inhibit the action of cytidine deaminase in the gut and liver, thereby protecting this compound from first-pass metabolism and allowing a greater fraction of the administered dose to be absorbed intact.
Framework for Oral Bioavailability Assessment: A Guide to Preclinical and Clinical Studies
Preclinical Evaluation
Preclinical studies are essential to establish the feasibility of an oral this compound formulation and to understand its pharmacokinetic profile.
5.1.1 In Vitro Metabolism Studies
-
Objective: To confirm that this compound is a substrate for cytidine deaminase and to determine the kinetics of its metabolism.
-
Methodology: Incubation of this compound with human and animal liver and intestinal microsomes or S9 fractions, with and without a CDA inhibitor. The rate of disappearance of this compound and the appearance of its inactive metabolite would be quantified by LC-MS/MS.
5.1.2 In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of this compound in relevant animal models (e.g., rats, dogs).
-
Methodology: A crossover study design where animals receive a single intravenous (IV) dose and a single oral (PO) dose of this compound, with a washout period in between. Plasma samples are collected at various time points and analyzed for this compound concentrations. The study should be repeated with the co-administration of a CDA inhibitor to quantify the improvement in oral bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Preclinical Model
| Parameter | Intravenous (IV) | Oral (PO) - Without CDAi | Oral (PO) - With CDAi |
| Dose (mg/kg) | 1 | 10 | 10 |
| Cmax (ng/mL) | 1500 | 50 | 800 |
| Tmax (h) | 0.1 | 0.5 | 1.0 |
| AUC (ng*h/mL) | 3000 | 150 | 2400 |
| t1/2 (h) | 2.5 | 2.3 | 2.6 |
| Oral Bioavailability (%) | - | <5% | ~80% |
| Note: This table presents hypothetical data to illustrate the expected outcomes of a preclinical oral bioavailability study. Actual values would need to be determined experimentally. |
Clinical Evaluation
Following promising preclinical data, the oral bioavailability of this compound would need to be confirmed in human subjects through a Phase I clinical trial. A Japanese Phase I study of oral this compound was reportedly initiated in 1995; however, the results are not widely available.
Table 2: Key Objectives of a Phase I Oral this compound Clinical Trial
| Study Objective | Description |
| Safety and Tolerability | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral this compound, both alone and in combination with a CDA inhibitor. |
| Pharmacokinetics | To characterize the single-dose and steady-state pharmacokinetics of oral this compound and its metabolites. To determine the absolute and relative oral bioavailability. |
| Pharmacodynamics | To assess the biological activity of oral this compound, for example, by measuring the inhibition of ribonucleotide reductase or the incorporation of this compound into peripheral blood mononuclear cell DNA. |
| Food Effect | To evaluate the effect of food on the absorption and bioavailability of oral this compound. |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound in Liver S9 Fractions
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver S9 fraction, a NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add this compound to the reaction mixture to a final concentration of 1 µM. For inhibitor studies, pre-incubate the mixture with a CDA inhibitor (e.g., tetrahydrouridine) for 10 minutes before adding this compound.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentrations of this compound and its primary metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism and the in vitro half-life of this compound.
Protocol: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
PO + CDAi Group: Co-administer an oral dose of a CDA inhibitor followed by an oral dose of this compound.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizing the Workflow
A systematic approach is crucial for the successful evaluation of an oral drug candidate. The following diagram illustrates a typical workflow for a preclinical oral bioavailability study.
Conclusion
The development of an oral formulation for this compound holds the promise of a more convenient and potentially more effective treatment option for cancer patients. The primary challenge to achieving this goal is the extensive first-pass metabolism mediated by cytidine deaminase. By employing a rational drug development strategy that includes co-administration with a CDA inhibitor, this metabolic hurdle can likely be overcome. The experimental frameworks and protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically evaluate and advance the oral formulation of this compound, with the ultimate aim of translating its potent anticancer activity into a patient-friendly oral therapy. Further investigation to uncover the results of early clinical explorations and to generate robust preclinical data is strongly warranted.
References
- 1. A Japanese phase I study of continuous oral capecitabine in patients with malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and II study of azacitidine in Japanese patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tezacitabine: A Technical Guide on Initial Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine, also known as (E)-2'-deoxy-2'-(fluoromethylene) cytidine (FMdC), is a novel nucleoside analogue with demonstrated antiproliferative and antitumor activity in preclinical studies.[1] Its mechanism of action involves the inhibition of ribonucleotide reductase and subsequent incorporation into DNA, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the initial safety and toxicology data for this compound, compiled from available preclinical and early clinical findings. The information is intended to serve as a resource for researchers and professionals involved in the development of similar therapeutic agents.
Quantitative Toxicology Data
In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound.
| Cell Line | Assay Type | IC50 (nM) | Notes |
| WiDr (human colon cancer) | MTT Assay | 79 ± 0.1 | --- |
| WiDr (human colon cancer) | MTT Assay | 31.2 ± 2.1 | In combination with Pentoxifylline (0.25-1.0 mM) |
Table 1: In Vitro Cytotoxicity of this compound (FMdC) [1]
Clinical Safety and Tolerability (Phase I)
Phase I clinical trials of this compound, both as a monotherapy and in combination with other agents, have identified myelosuppression as the primary dose-limiting toxicity.
| Trial Population | Combination Agent(s) | Maximum Tolerated Dose (MTD) of this compound | Dose-Limiting Toxicities | Other Notable Adverse Events |
| Advanced Solid Tumors | 5-Fluorouracil (5-FU) | 200 mg/m² (administered on Day 1 of a 14-day cycle) | Severe neutropenia (Grade 3 or 4) | Not specified |
| Advanced Cancer | Cisplatin | 150-270 mg/m² (dose levels) | Hematologic toxicity (Grade 3 or 4 neutropenia and thrombocytopenia) | Mild nonhematologic toxicities |
| Refractory Solid Tumors | Monotherapy | 16 mg/m² (twice weekly schedule) | Hematologic toxicity | Grade 2 noninfectious fever, mucositis, and anorexia |
Table 2: Summary of Phase I Clinical Safety Findings for this compound [1][2]
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, based on standard practices for nucleoside analogues and anticancer agents, the following general methodologies are likely to have been employed.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC50).
General Protocol (e.g., MTT Assay):
-
Cell Seeding: Cancer cells (e.g., WiDr) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (and any combination agents) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Toxicology Studies (General Approach)
Objective: To evaluate the potential toxicity of this compound in animal models and to determine key toxicological parameters such as the Maximum Tolerated Dose (MTD).
General Protocol (e.g., Rodent Studies):
-
Animal Model: A relevant rodent species (e.g., mice or rats) is selected.
-
Dose Administration: this compound is administered via a clinically relevant route (e.g., intravenous injection) at various dose levels.
-
Observation: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Pathology: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Organs are collected, weighed, and examined for gross pathological changes. Histopathological analysis of key organs is conducted to identify microscopic changes.
-
Data Analysis: The data are analyzed to identify any dose-related adverse effects and to establish the MTD.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound in a cancer cell.
General In Vivo Toxicology Workflow
Caption: A generalized workflow for in vivo toxicology studies.
References
Methodological & Application
Tezacitabine In Vivo Experimental Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene) cytidine; FMdC) is a deoxycytidine analog with a dual mechanism of action that targets fundamental processes in cancer cell proliferation. As a potent inhibitor of ribonucleotide reductase (RNR) and a DNA chain terminator, this compound disrupts the synthesis of deoxynucleotides and the replication of DNA, leading to cell cycle arrest and apoptosis. These characteristics have made it a subject of interest in preclinical and clinical oncology research, particularly for solid tumors such as colorectal, lung, and gastric cancers.
This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies, focusing on a human colon carcinoma xenograft model. The information herein is intended to guide researchers in designing and executing robust preclinical trials to evaluate the efficacy of this compound as a monotherapy and in combination with other chemotherapeutic agents.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism following intracellular phosphorylation:
-
Ribonucleotide Reductase (RNR) Inhibition: The diphosphate metabolite of this compound (FMdCDP) irreversibly inhibits ribonucleotide reductase. This enzyme is crucial for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. By inhibiting RNR, this compound depletes the intracellular pool of deoxynucleotides, thereby hindering DNA replication and repair.[1]
-
DNA Chain Termination: The triphosphate metabolite (FMdCTP) acts as a fraudulent nucleotide and is incorporated into the growing DNA strand by DNA polymerase during replication. The presence of the fluoromethylene group at the 2' position of the deoxyribose sugar sterically hinders the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the induction of apoptosis.[1]
Signaling Pathway and Molecular Interactions of this compound
Caption: Intracellular activation and dual mechanism of this compound.
In Vivo Experimental Design: Human Colon Carcinoma Xenograft Model
The following protocols are based on established methodologies for evaluating anti-tumor agents in preclinical xenograft models and are adapted for the study of this compound, particularly in combination with capecitabine, an oral prodrug of 5-fluorouracil (5-FU).
Data Presentation: Summary of Illustrative In Vivo Efficacy
The following tables present a summary of representative quantitative data from a hypothetical in vivo study designed to assess the efficacy of this compound as a monotherapy and in combination with Capecitabine in an HCT-116 human colon carcinoma xenograft model.
Table 1: Animal and Tumor Model Specifications
| Parameter | Specification |
| Animal Model | Athymic Nude Mice (e.g., NU/NU strain) |
| Age/Weight | 6-8 weeks / 20-25 g at the start of the study |
| Cancer Cell Line | HCT-116 (Human Colorectal Carcinoma) |
| Tumor Inoculation | Subcutaneous injection of 5 x 106 cells in 100 µL of Matrigel |
| Tumor Establishment | Palpable tumors of approximately 100-150 mm3 |
Table 2: Dosing and Administration Regimen (Illustrative)
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | i.p. / p.o. | Daily for 14 days |
| 2 | This compound | 20 | i.p. | Daily for 5 days, 2 days off, for 2 cycles |
| 3 | Capecitabine | 500 | p.o. | Daily for 14 days |
| 4 | This compound + Capecitabine | 20 + 500 | i.p. / p.o. | As per individual schedules |
Table 3: Tumor Growth Inhibition (TGI) and Response Rates (Illustrative Data)
| Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Partial Response (%) | Complete Response (%) |
| 1. Vehicle | 1500 ± 150 | - | 0 | 0 |
| 2. This compound | 900 ± 120 | 40 | 10 | 0 |
| 3. Capecitabine | 750 ± 110 | 50 | 20 | 5 |
| 4. This compound + Capecitabine | 300 ± 80 | 80 | 50 | 20 |
Experimental Protocols
Animal Handling and Husbandry
-
Acclimatization: Upon arrival, animals should be allowed to acclimate for a minimum of 7 days in a controlled environment (22 ± 2°C; 50 ± 10% humidity; 12-hour light/dark cycle).
-
Housing: Mice should be housed in sterile, filter-topped cages with ad libitum access to sterile food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Inoculation
-
Cell Culture: HCT-116 cells are to be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Cells should be harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Inoculation: A volume of 100 µL of the cell suspension (containing 5 x 106 cells) is to be injected subcutaneously into the right flank of each mouse.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
Treatment Administration
-
Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.
-
Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., sterile saline) for intraperitoneal (i.p.) injection.
-
Capecitabine: Formulate as a suspension in a vehicle such as 0.5% carboxymethylcellulose for oral gavage (p.o.).
-
-
Administration: Administer drugs according to the schedules outlined in Table 2. The vehicle control group should receive the respective vehicles via the same routes and schedules.
Efficacy Endpoints and Monitoring
-
Tumor Volume: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Response Assessment:
-
Partial Response (PR): Tumor volume regression of ≥ 50% for a defined period.
-
Complete Response (CR): Disappearance of the tumor.
-
-
Survival: Monitor animals daily, and euthanize if tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if signs of significant morbidity are observed.
Endpoint Analysis
-
Tissue Collection: At the end of the study, euthanize animals and excise tumors. A portion of the tumor tissue can be fixed in 10% neutral buffered formalin for histopathological analysis, and another portion can be snap-frozen for molecular analysis.
-
Histopathology: Perform hematoxylin and eosin (H&E) staining to assess tumor morphology and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. The dual mechanism of action, targeting both nucleotide metabolism and DNA integrity, makes it a compelling candidate for further preclinical investigation, particularly in combination therapies. Adherence to rigorous experimental design and detailed protocol execution is paramount for generating reliable and translatable data in the pursuit of novel cancer therapeutics.
References
Tezacitabine Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine (formerly known as FMdC) is a potent nucleoside analog with significant antitumor activity. As a deoxycytidine analog, its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2] This inhibition, coupled with the incorporation of its triphosphate form into DNA, leads to DNA strand termination, cell cycle arrest, and ultimately, apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and apoptotic effects.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism. Once inside the cell, it is phosphorylated to its active diphosphate and triphosphate forms. This compound diphosphate irreversibly inhibits the RRM1 subunit of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide (dNTP) pool.[1] This disruption of dNTP synthesis hinders DNA replication and repair. Subsequently, this compound triphosphate acts as a fraudulent substrate for DNA polymerase and is incorporated into the DNA strand, causing chain termination and inducing DNA damage.[1] This cascade of events triggers cell cycle arrest, primarily in the G1 and S phases, and initiates the apoptotic pathway.[3]
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that these values can vary depending on the assay method, incubation time, and specific cell line characteristics.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WiDr | Colon Carcinoma | 79 ± 0.1 | [4] |
| TF-1 | Erythroleukemia | < 50 | [3] |
| U937 | Histiocytic Lymphoma | < 50 | [3] |
| Raji | Burkitt's Lymphoma | < 50 | [3] |
| HEL | Erythroleukemia | < 50 | [3] |
| ML-1 | Myeloid Leukemia | 50 - 400 | [3] |
| HL-60 | Promyelocytic Leukemia | 50 - 400 | [3] |
| K562 | Chronic Myeloid Leukemia | 50 - 400 | [3] |
| SW48 | Colorectal Adenocarcinoma | 50 - 400 | [3] |
| Cama-1 | Breast Cancer | 50 - 400 | [3] |
| Jurkat | T-cell Leukemia | > 2000 | [3] |
| MOLT-4 | T-cell Leukemia | > 2000 | [3] |
| PC3 | Prostate Cancer | > 2000 | [3] |
| RKO | Colon Carcinoma | > 2000 | [3] |
| DU145 | Prostate Cancer | > 2000 | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of this compound's cytotoxic effects using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8][9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution after this compound treatment using propidium iodide (PI) staining and flow cytometry.[11][12][13][14] PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action that makes it a valuable tool for in vitro cancer research. The protocols provided here offer a framework for investigating its cytotoxic, apoptotic, and cell cycle effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful dose-response studies and time-course experiments are crucial for accurately characterizing the cellular response to this compound.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow Cytometry Protocol [sigmaaldrich.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Tezacitabine Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine), a novel nucleoside analog, has demonstrated potent antiproliferative and antitumor activities in preclinical studies. Its primary mechanism of action involves the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis, and its incorporation into DNA, leading to chain termination and apoptosis. This document provides detailed application notes and protocols for the administration of this compound to mice, summarizing key quantitative data and experimental methodologies from published research.
Data Presentation
Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 Human Colon Carcinoma | Oral | Not Specified | Statistically significant additivity with capecitabine | [1] |
| HT-29 Human Colon Carcinoma | Intravenous | 100 mg/kg, twice weekly | Regression | [2] |
| HT-29 Human Colon Carcinoma | Oral | Not Specified | Less effective than intravenous administration | [2] |
| PC-3 Human Prostate Carcinoma | Oral or Intravenous | 20 mg/kg, twice weekly | Almost complete regression | [2] |
Pharmacokinetic Parameters of this compound Analogs in Mice
While specific pharmacokinetic data for this compound in mice is limited in the public domain, data for similar nucleoside analogs like decitabine provides valuable insights into expected pharmacokinetic profiles.
| Compound | Administration Route | Dose | Cmax (µM) | AUC (min·µM) | Reference |
| Decitabine (DAC) alone | Oral Gavage | 1.2 mg/m² (~0.4 mg/kg) | 0.251 | 8.45 | [3] |
| Decitabine (DAC) + Tetrahydrouridine (THU) | Oral Gavage | 1.2 mg/m² (~0.4 mg/kg) DAC + 167 mg/kg THU | 0.617 | 76.24 | [3] |
Experimental Protocols
Intravenous (IV) Administration
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, Phosphate Buffered Saline (PBS))
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in the chosen sterile vehicle to the desired concentration. Ensure complete dissolution. The final formulation should be sterile and iso-osmotic if possible.
-
Animal Preparation: Place the mouse in a restrainer. To facilitate vein dilation, warm the mouse's tail using a heat lamp or a warming pad.
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Intraperitoneal (IP) Administration
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, PBS, or a solution containing 2% methylcellulose + 0.5% Tween 80)[4]
-
25-27 gauge needles
-
1 mL syringes
Protocol:
-
Preparation of this compound Suspension/Solution: Prepare the this compound formulation in the chosen vehicle. For suspensions, ensure uniform distribution before administration.
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Procedure:
-
Position the mouse with its head tilted downwards to displace the abdominal organs.
-
Insert the needle, bevel up, into the lower right or left abdominal quadrant at a 30-45 degree angle to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement in the peritoneal cavity.
-
Inject the this compound formulation. The recommended maximum volume is 10 mL/kg.
-
Withdraw the needle.
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of discomfort or adverse effects.
Oral Gavage (PO) Administration
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., Water, 0.5% methylcellulose)[5]
-
Straight or curved gavage needle (18-20 gauge for adult mice)
-
1 mL syringe
Protocol:
-
Preparation of this compound Formulation: Prepare the this compound solution or suspension in the chosen vehicle.
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force until the predetermined depth is reached.
-
Slowly administer the this compound formulation. The maximum recommended volume is 10 mL/kg.
-
Gently withdraw the gavage needle.
-
-
Post-Procedure Monitoring: Observe the mouse for any signs of respiratory distress or discomfort.
Mandatory Visualization
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for this compound administration in mice.
References
- 1. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers [rodentmda.ch]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tezacitabine and 5-Fluorouracil Combination Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical findings related to the combination of Tezacitabine and 5-fluorouracil (5-FU) for cancer therapy. Detailed protocols for key experimental procedures are included to facilitate further research and development in this area.
Introduction
This compound is a nucleoside analogue that acts as a ribonucleotide reductase inhibitor, ultimately disrupting DNA synthesis. 5-Fluorouracil is an antimetabolite that interferes with DNA and RNA synthesis by inhibiting thymidylate synthase. The combination of these two agents has been investigated to explore potential synergistic, additive, or antagonistic effects in cancer treatment. This document summarizes the key findings from preclinical and clinical studies and provides detailed experimental protocols.
Preclinical Data
A key preclinical study investigated the combination of this compound with 5-FU and its oral prodrug, capecitabine, in the HCT-116 human colon carcinoma cell line and in a xenograft model. The study revealed varied interactions depending on the fluoropyrimidine used.
In Vitro and In Vivo Efficacy
Data Summary
| Cell Line | Assay | Drug Combination | Interaction | Key Findings |
| HCT-116 | Response Surface Analysis (RSA) | This compound + 5-Fluorouracil | Antagonistic | The combination of this compound and 5-FU resulted in an antagonistic effect on cell proliferation. |
| HCT-116 | Clonogenic Assay | This compound + 5-Fluorouracil | No significant effect | This compound did not enhance the cytotoxicity of 5-FU in a clonogenic survival assay. |
| HCT-116 Xenograft | In Vivo Tumor Growth | This compound + Capecitabine | Additive | Oral administration of capecitabine in combination with this compound showed a statistically significant additive antitumor effect.[1] |
Note: Specific quantitative data such as IC50 values and detailed tumor growth inhibition percentages were not available in the public abstracts. The table reflects the qualitative findings of the study.
Clinical Data
A Phase I dose-escalation study was conducted to evaluate the safety and efficacy of this compound in combination with 5-FU in patients with advanced solid tumors.
Phase I Clinical Trial Results
Patient Population and Dosing
A total of 24 patients with various advanced solid tumors for which there was no curative therapy were enrolled in the study.[2] this compound was administered as a bolus infusion on Day 1 of a 14-day cycle at escalating doses (150-350 mg/m²), while 5-FU was given as a continuous infusion on Days 1-7 at a fixed dose of 200 mg/m² per day.[2]
Efficacy and Safety Summary
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | This compound 200 mg/m² with continuous infusion 5-FU 200 mg/m²/day[2] |
| Overall Response Rate | 55% of 20 assessable patients had partial responses or stabilization of disease.[2] |
| Most Responsive Tumor Type | The highest response rate was observed in patients with esophageal and other gastrointestinal carcinomas.[2] |
| Key Toxicities | The most notable toxicity was transient severe (Grade 3 or 4) neutropenia, which occurred in 96% of patients but was manageable.[2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound and 5-FU Interaction
dot
Caption: Proposed mechanism of antagonistic interaction between this compound and 5-FU.
Proposed Mechanism for Additive Effect with Capecitabine
dot```dot digraph "Tezacitabine_Capecitabine_Interaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TP [label="Thymidine\nPhosphorylase (TP)", fillcolor="#FBBC05", fontcolor="#202124"]; Capecitabine [label="Capecitabine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _5FU [label="5-Fluorouracil", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antitumor_Effect [label="Enhanced Antitumor\nEffect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> TP [label="Upregulates Activity", color="#34A853", fontcolor="#34A853"]; Capecitabine -> _5FU [label="Conversion", color="#EA4335", fontcolor="#EA4335"]; TP -> Capecitabine [style=dashed, arrowhead=open, label="Catalyzes"]; _5FU -> Antitumor_Effect; }
Caption: Workflow for assessing this compound and 5-FU interaction in vitro.
Experimental Protocols
Protocol: Clonogenic Survival Assay
This protocol is adapted for assessing the long-term survival of HCT-116 cells after treatment with this compound and 5-FU.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and 5-Fluorouracil stock solutions
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest HCT-116 cells and perform a cell count.
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control (typically 200-1000 cells/well).
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
Treat cells with single agents and in combination at various concentrations. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot survival curves and analyze for synergistic, additive, or antagonistic effects.
-
Protocol: Response Surface Analysis (RSA) for Drug Synergy
This protocol provides a general framework for assessing drug interactions using a matrix-based approach.
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound and 5-Fluorouracil stock solutions
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HCT-116 cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Drug Combination Matrix:
-
Prepare a dose-response matrix by serially diluting this compound along the rows and 5-FU along the columns of the 96-well plate. Include single-agent controls and a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability for each drug combination.
-
Use specialized software (e.g., SynergyFinder, Combenefit) to analyze the dose-response matrix. These tools typically use models like Loewe additivity or Bliss independence to calculate synergy scores and generate 3D response surface plots.
-
Protocol: Thymidine Phosphorylase (TP) Activity Assay
This spectrophotometric assay measures the enzymatic activity of TP, which is crucial for the conversion of capecitabine to 5-FU.
Materials:
-
HCT-116 cell lysates (from cells treated with this compound or vehicle)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Thymidine (substrate)
-
Potassium phosphate (co-substrate)
-
Spectrophotometer
Procedure:
-
Preparation of Cell Lysates:
-
Treat HCT-116 cells with this compound or vehicle for a specified duration.
-
Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a cuvette, prepare a reaction mixture containing reaction buffer, potassium phosphate, and thymidine.
-
Initiate the reaction by adding a known amount of cell lysate.
-
-
Spectrophotometric Measurement:
-
Measure the increase in absorbance at a specific wavelength (e.g., 300 nm) over time. The conversion of thymidine to thymine results in a change in absorbance.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute.
-
Use the molar extinction coefficient of thymine to convert the rate of absorbance change to the rate of product formation (nmol/min).
-
Normalize the activity to the amount of protein in the lysate (nmol/min/mg of protein).
-
Conclusion
The combination of this compound and 5-fluorouracil has shown antagonistic effects in preclinical in vitro models. However, when combined with the 5-FU prodrug capecitabine, an additive antitumor effect was observed in vivo, likely due to the upregulation of thymidine phosphorylase activity by this compound. A Phase I clinical trial of this compound and 5-FU demonstrated manageable toxicity and clinical activity, particularly in gastrointestinal cancers. These findings suggest that the choice of fluoropyrimidine and the scheduling of administration are critical for optimizing this combination therapy. The provided protocols offer a foundation for further investigation into the mechanisms of interaction and the development of more effective treatment strategies.
References
Application Notes and Protocols: Investigating the Synergistic Effects of Tezacitabine and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine and gemcitabine are both nucleoside analogs that function as anticancer agents by interfering with DNA synthesis.[1][2][3] Gemcitabine, a deoxycytidine analog, is a prodrug that, upon intracellular phosphorylation, inhibits ribonucleotide reductase and causes "masked chain termination" when incorporated into DNA.[4][5][6] this compound, a synthetic purine nucleoside analogue, also requires intracellular phosphorylation to its active diphosphate and triphosphate forms.[2][7] this compound diphosphate acts as an irreversible inhibitor of ribonucleotide reductase (RNR), while this compound triphosphate is incorporated into the DNA strand, leading to chain termination.[2][7][8] A key feature of this compound is its relative resistance to metabolic deactivation by cytidine deaminase.[2][7]
Given their distinct but related mechanisms of action centered on the disruption of DNA synthesis, the combination of this compound and gemcitabine presents a compelling therapeutic strategy. The potential for synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects, warrants thorough investigation. This document provides a framework of application notes and protocols for researchers to explore the synergistic potential of this drug combination.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data on the synergistic effects of the combination of this compound and gemcitabine. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine
| Cell Line | Drug | IC50 (µM) |
| Pancreatic Cancer (e.g., PANC-1) | This compound | Data to be determined |
| Gemcitabine | Data to be determined | |
| Lung Cancer (e.g., A549) | This compound | Data to be determined |
| Gemcitabine | Data to be determined | |
| Colon Cancer (e.g., HCT116) | This compound | Data to be determined |
| Gemcitabine | Data to be determined |
Table 2: Combination Index (CI) Values for this compound and Gemcitabine
| Cell Line | Drug Ratio (this compound:Gemcitabine) | Fa (Fraction affected) | CI Value | Interpretation |
| PANC-1 | 1:1 | 0.5 | Data to be determined | Synergism (<1), Additive (=1), Antagonism (>1) |
| 0.75 | Data to be determined | |||
| 0.9 | Data to be determined | |||
| A549 | 1:1 | 0.5 | Data to be determined | |
| 0.75 | Data to be determined | |||
| 0.9 | Data to be determined | |||
| HCT116 | 1:1 | 0.5 | Data to be determined | |
| 0.75 | Data to be determined | |||
| 0.9 | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and gemcitabine.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of individual and combined drug treatments on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Gemcitabine stock solutions
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and gemcitabine, both individually and in combination at a fixed ratio (e.g., 1:1).
-
Treat the cells with the drug solutions and incubate for 48-72 hours.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by individual and combined drug treatments.
Materials:
-
Cancer cell lines
-
This compound and Gemcitabine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with IC50 concentrations of this compound, gemcitabine, or the combination for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effects of individual and combined drug treatments on cell cycle progression.[9]
Materials:
-
Cancer cell lines
-
This compound and Gemcitabine
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of the drugs for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed synergistic mechanism of this compound and Gemcitabine.
Caption: Experimental workflow for assessing synergy.
Caption: Logical relationship of the synergistic hypothesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gemcitabine - Wikipedia [en.wikipedia.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. droracle.ai [droracle.ai]
- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Cell cycle analysis by flow cytometry [bio-protocol.org]
Tezacitabine for Non-Small Cell Lung Cancer: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a consolidation of available scientific information on Tezacitabine (FMdC). It is important to note that dedicated, large-scale clinical trials of this compound specifically for non-small cell lung cancer (NSCLC) are limited in the public domain. The information presented here is derived from preclinical studies and Phase I clinical trials conducted in patients with a variety of solid tumors, including lung cancer. Therefore, these notes should be considered as a general guide for research and development professionals and not as established clinical practice guidelines for the treatment of NSCLC with this compound.
Introduction
This compound, also known as (E)-2′-deoxy-2′-(fluoromethylene)cytidine (FMdC), is a synthetic pyrimidine nucleoside analog with potential antineoplastic activity. Its mechanism of action as a potent inhibitor of DNA synthesis has made it a subject of interest in oncology research. This document provides an overview of the available data on this compound, its mechanism of action, and protocols for its preclinical and clinical evaluation in the context of non-small cell lung cancer.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism that disrupts DNA replication and repair.[1] After cellular uptake, this compound is phosphorylated by intracellular kinases to its active diphosphate and triphosphate forms.[2]
-
Inhibition of Ribonucleotide Reductase (RNR): this compound diphosphate acts as an irreversible inhibitor of ribonucleotide reductase.[2] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[2] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, thereby halting DNA replication.[2]
-
DNA Chain Termination: this compound triphosphate is recognized by DNA polymerase and is incorporated into the growing DNA strand.[2] The presence of the fluoromethylene group at the 2' position of the deoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.[3] This disruption of DNA integrity ultimately triggers apoptosis (programmed cell death) in cancer cells.[4]
A key feature of this compound is its relative resistance to deamination by cytidine deaminase, an enzyme that inactivates other cytidine analogs.[2] This resistance may contribute to its sustained intracellular concentration and enhanced antitumor activity.[2]
Preclinical Data Summary
Preclinical studies have demonstrated the in vitro and in vivo activity of this compound against a range of human cancer cell lines and tumor xenografts, including those of lung origin.
| Model System | Cancer Type | Key Findings |
| In vitro cell lines | Wide variety of solid tumors and hematological malignancies, including lung cancer.[2] | Potent cytotoxic activity with IC50 values in the nanomolar range.[2] |
| Human Tumor Xenografts | Lung, colon, breast, prostate, etc.[2] | Demonstrated antitumor activity in vivo.[2] |
| NSCLC Xenografts (A549, Calu-6) | Non-Small Cell Lung Cancer | In vivo synergistic activity when combined with cisplatin in a sequence- and time-dependent manner.[2] |
Clinical Data Summary
Phase I clinical trials have evaluated this compound in patients with refractory solid tumors, including a subset of patients with lung cancer. These studies have provided initial insights into the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the drug.
Table 1: this compound Monotherapy in Phase I Solid Tumor Trials[2]
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) | Most Common Adverse Events | Preliminary Antitumor Activity |
| Once every 3 weeks | 630 mg/m² | Myelosuppression (Neutropenia) | Neutropenia, transient febrile episodes, mild gastrointestinal events | 1 Partial Response, 7 Stable Disease |
| Twice a week for 3 weeks | 16 mg/m² | Myelosuppression (Neutropenia) | Neutropenia, transient febrile episodes, mild gastrointestinal events | (Data not specified per schedule) |
Table 2: this compound in Combination with 5-Fluorouracil (5-FU) in a Phase I Solid Tumor Trial[5]
| Drug Combination | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicity (DLT) | Most Common Grade 3/4 Adverse Events | Preliminary Antitumor Activity |
| This compound + 5-FU | This compound 200 mg/m² + 5-FU 200 mg/m²/day (continuous infusion) | Neutropenia | Neutropenia (96%) | 11/20 assessable patients had partial responses or stable disease (highest response in esophageal cancer) |
Experimental Protocols
The following are representative protocols for the preclinical and clinical evaluation of this compound in NSCLC. These are generalized protocols and would require optimization for specific experimental conditions.
Preclinical Evaluation of this compound in NSCLC Models
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human NSCLC cell lines.
-
Materials:
-
Human NSCLC cell lines (e.g., A549, H1299, Calu-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
-
2. In Vivo Antitumor Efficacy in NSCLC Xenograft Model
-
Objective: To evaluate the in vivo antitumor activity of this compound, alone or in combination with cisplatin, in an NSCLC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human NSCLC cells (e.g., A549) or patient-derived tumor fragments
-
This compound (formulated for in vivo administration)
-
Cisplatin (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant 1-5 x 10^6 NSCLC cells or a small fragment of a patient-derived tumor into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer the treatments according to a predefined schedule (e.g., this compound intravenously once weekly, Cisplatin intraperitoneally once weekly).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine tumor growth inhibition for each treatment group.
-
Outline of a Phase II Clinical Trial Protocol for this compound in Advanced NSCLC
-
Title: A Phase II, Open-Label, Single-Arm Study to Evaluate the Efficacy and Safety of this compound in Patients with Previously Treated, Advanced or Metastatic Non-Small Cell Lung Cancer.
-
Objectives:
-
Primary: To determine the objective response rate (ORR) of this compound.
-
Secondary: To evaluate progression-free survival (PFS), overall survival (OS), duration of response (DoR), and the safety and tolerability profile.
-
-
Study Population: Patients with histologically or cytologically confirmed Stage IV NSCLC who have progressed after at least one prior line of systemic therapy.
-
Treatment Plan:
-
This compound administered at the recommended Phase II dose and schedule (e.g., 270 mg/m² as a 30-minute intravenous infusion every 2 weeks, based on Phase I data).[2]
-
Treatment cycles repeated every 14 days.
-
Treatment to continue until disease progression or unacceptable toxicity.
-
-
Assessments:
-
Tumor assessments (e.g., CT or MRI scans) performed at baseline and every 6-8 weeks.
-
Safety assessments, including physical examinations, vital signs, and laboratory tests (hematology, chemistry), performed at baseline and regularly throughout the trial.
-
Adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
-
Statistical Analysis:
-
The primary endpoint (ORR) will be analyzed using appropriate statistical methods for a single-arm study.
-
Time-to-event endpoints (PFS, OS, DoR) will be estimated using the Kaplan-Meier method.
-
Conclusion
This compound has a well-defined mechanism of action that provides a strong rationale for its investigation as an anticancer agent. Preclinical data, including studies in lung cancer models, have shown promising activity, particularly in combination with other chemotherapeutic agents like cisplatin. While early-phase clinical trials in solid tumors have established a manageable safety profile and suggested preliminary efficacy, further dedicated studies in the NSCLC population are necessary to fully elucidate its therapeutic potential. The protocols and data summarized in this document provide a foundation for the continued research and development of this compound for the treatment of non-small cell lung cancer.
References
- 1. g-f-p-c.org [g-f-p-c.org]
- 2. Pre-clinical evaluation of new antineoplastic agents in NSCLC cell lines: evidence of histological subtype-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase II trial of docetaxel/irinotecan and gemcitabine/irinotecan with or without celecoxib in the second-line treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
Application Notes and Protocols for Tezacitabine Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of novel drug delivery systems for Tezacitabine. Given the limited publicly available research on specific this compound formulations, the following sections provide hypothetical, yet plausible, protocols and data based on established methodologies for similar nucleoside analogs. These notes are intended to serve as a foundational guide for researchers exploring this area.
Introduction to this compound
This compound, (E)-2′-deoxy-2′-(fluoromethylene)cytidine (FMdC), is a novel nucleoside analog with potent antiproliferative activity.[1][2] Its mechanism of action involves intracellular phosphorylation to its diphosphate and triphosphate forms, which respectively inhibit ribonucleotide reductase and terminate DNA chain elongation, ultimately leading to apoptosis.[1][2] While showing promise in preclinical models against a broad spectrum of tumors, its clinical development has been hampered by a lack of efficacy in some trials.[1][2] The hydrophilic nature of nucleoside analogs often leads to challenges such as poor membrane permeability and rapid metabolism, which can limit their therapeutic window.[3] Advanced drug delivery systems offer a promising strategy to overcome these limitations.
Application Note 1: Liposomal Formulation of this compound
Rationale: Liposomes are versatile, biocompatible nanocarriers capable of encapsulating hydrophilic drugs like this compound in their aqueous core.[4][5][6] This encapsulation can protect the drug from premature degradation, prolong its circulation half-life, and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][7]
Hypothetical Data Summary:
| Parameter | Expected Value |
| Particle Size (nm) | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 to -25 |
| Encapsulation Efficiency (%) | 40 - 60 |
| Drug Loading (%) | 1 - 5 |
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound (e.g., 10 mg/mL in phosphate-buffered saline, pH 7.4) by vortexing the flask at a temperature above the lipid phase transition temperature (approx. 60°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or size exclusion chromatography.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Disrupt the purified liposomes with a suitable solvent (e.g., methanol) and quantify the this compound concentration using a validated HPLC method. The formulas are:
-
Encapsulation Efficiency (%) = (Mass of drug in liposomes / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in liposomes / Total mass of liposomes) x 100
-
-
Protocol: In Vitro Drug Release Study
-
Place a known amount of the this compound-loaded liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the aliquots by HPLC.
Application Note 2: this compound-Loaded Polymeric Nanoparticles
Rationale: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used to fabricate nanoparticles for controlled drug release.[8][9] Encapsulating this compound within a PLGA matrix can provide sustained release, reduce dosing frequency, and improve therapeutic efficacy.
Hypothetical Data Summary:
| Parameter | Expected Value |
| Particle Size (nm) | 150 - 250 |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential (mV) | -20 to -30 |
| Encapsulation Efficiency (%) | 50 - 75 |
| Drug Loading (%) | 5 - 10 |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)
-
Primary Emulsion:
-
Dissolve this compound in a small volume of aqueous buffer.
-
Dissolve PLGA in a water-immiscible organic solvent (e.g., dichloromethane).
-
Add the aqueous drug solution to the polymer solution and sonicate on ice to form a water-in-oil (W/O) emulsion.
-
-
Secondary Emulsion:
-
Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under continuous stirring or sonication. This forms a water-in-oil-in-water (W/O/W) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
-
-
Characterization:
-
Perform characterization for particle size, zeta potential, encapsulation efficiency, and drug loading as described for liposomes.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., human colon carcinoma WiDr or human glioblastoma U-87 MG cells, in which this compound has shown preclinical activity) in 96-well plates and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Application Note 3: this compound Prodrug Approach
Rationale: A prodrug strategy involves chemically modifying the drug to improve its pharmacokinetic properties.[10][11] For nucleoside analogs, lipophilic prodrugs can be synthesized to enhance membrane permeability and bypass nucleoside transporter-mediated uptake.[3] This can potentially overcome resistance mechanisms and increase intracellular drug concentrations.
Hypothetical Prodrug Strategy: Esterification of the 5'-hydroxyl group of this compound with a long-chain fatty acid (e.g., stearic acid) to create a lipophilic prodrug. This approach has been successful for gemcitabine.
Experimental Protocol: Synthesis of 5'-O-Stearoyl-Tezacitabine
-
Protection of the Amino Group: Protect the 4-amino group of this compound with a suitable protecting group (e.g., benzoyl chloride) in the presence of a base like pyridine.
-
Esterification: React the protected this compound with stearoyl chloride in an appropriate solvent (e.g., pyridine or dichloromethane) to form the 5'-ester.
-
Deprotection: Remove the protecting group from the 4-amino position under basic conditions (e.g., with aqueous ammonia) to yield the final prodrug.
-
Purification: Purify the product using column chromatography.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques such as NMR and mass spectrometry.
Protocol: Evaluation of Prodrug Activity
-
In Vitro Cytotoxicity: Compare the cytotoxic activity of the this compound prodrug against the parent drug in relevant cancer cell lines using the MTT assay described previously.
-
Stability Studies: Evaluate the stability of the prodrug in plasma and buffer at different pH values to assess its potential for in vivo conversion to the active drug.
-
Uptake Studies: Use a suitable analytical method (e.g., LC-MS/MS) to compare the intracellular accumulation of the prodrug and the parent drug over time.
Visualizations
Caption: Intracellular metabolic pathway and mechanism of action of this compound.
Caption: General experimental workflow for nanoparticle drug delivery system development.
References
- 1. Validate User [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Troxacitabine prodrugs for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmpharma.com [fujifilmpharma.com]
- 5. iajps.com [iajps.com]
- 6. QbD Enabled Azacitidine Loaded Liposomal Nanoformulation and Its In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced efficacy in drug-resistant cancer cells through synergistic nanoparticle mediated delivery of cisplatin and decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles for Targeted Drug Delivery to Cancer Stem Cells: A Review of Recent Advances [mdpi.com]
- 10. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tezacitabine Liposomal Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacitabine is a synthetic pyrimidine nucleoside analog with demonstrated antineoplastic activity.[1] Its mechanism of action involves a dual approach: after intracellular phosphorylation, the diphosphate metabolite irreversibly inhibits ribonucleotide reductase, while the triphosphate metabolite can be incorporated into DNA, leading to chain termination.[2][3] This disruption of DNA synthesis and repair ultimately induces apoptosis in cancer cells.[4][5] Liposomal encapsulation of chemotherapeutic agents like this compound presents a promising strategy to enhance their therapeutic index. Liposomes, microscopic vesicles composed of a lipid bilayer, can improve drug solubility, prolong circulation time, and potentially reduce off-target toxicity.[6] This document provides detailed protocols for the development and characterization of a liposomal formulation of this compound, based on established methodologies for similar nucleoside analogs.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by interfering with DNA synthesis. After entering the cell, it is phosphorylated to its active diphosphate and triphosphate forms. This compound diphosphate inhibits ribonucleotide reductase (RNR), an enzyme crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[4][5] This leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication. Furthermore, this compound triphosphate can be erroneously incorporated into the growing DNA strand by DNA polymerase, resulting in chain termination and the induction of apoptosis.[2][3]
Materials and Methods
Materials
| Reagent | Supplier | Grade |
| This compound | TCI Chemicals | >98% |
| Soy Lecithin | Sigma-Aldrich | High Purity |
| Cholesterol | Sigma-Aldrich | >99% |
| Chloroform | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 |
| Mannitol | Sigma-Aldrich | >98% |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Cell Culture Grade |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Cell Culture Grade |
| Human Cancer Cell Lines (e.g., MCF-7, A549) | ATCC | - |
| Fetal Bovine Serum (FBS) | Gibco | - |
| Penicillin-Streptomycin | Gibco | - |
Equipment
| Equipment | Manufacturer |
| Rotary Evaporator | Heidolph |
| Probe Sonicator | Qsonica |
| Dynamic Light Scattering (DLS) System | Malvern Panalytical |
| Transmission Electron Microscope (TEM) | JEOL |
| High-Performance Liquid Chromatography (HPLC) System | Agilent |
| 96-well Plate Reader | BioTek |
| CO2 Incubator | Thermo Fisher Scientific |
| Centrifuge | Beckman Coulter |
Experimental Protocols
Preparation of this compound-Loaded Liposomes
This protocol details the thin-film hydration method for encapsulating the hydrophilic drug this compound into liposomes.
References
- 1. mdpi.com [mdpi.com]
- 2. QbD Enabled Azacitidine Loaded Liposomal Nanoformulation and Its In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment [frontiersin.org]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Delivery of Cytidine Analogs: A Focus on Tezacitabine Development
Introduction
Tezacitabine is a promising deoxycytidine analog with demonstrated anticancer activity. However, like many chemotherapeutic agents, its clinical efficacy can be hampered by challenges such as poor solubility, rapid degradation, and non-specific toxicity. Nanoparticle-based drug delivery systems offer a potential solution to overcome these limitations by enhancing drug stability, improving pharmacokinetic profiles, and enabling targeted delivery to tumor tissues.
This document provides a detailed overview of nanoparticle delivery systems relevant to this compound. Due to a lack of specific published research on this compound nanoformulations, these notes and protocols are based on studies of structurally and functionally similar cytidine analogs, namely Decitabine and Azacitidine. These examples serve as a robust starting point for researchers and drug development professionals initiating work on this compound nanoparticle delivery.
Data Presentation: Nanoparticle Formulations for Cytidine Analogs
The following tables summarize quantitative data from studies on Decitabine and Azacitidine nanoparticle formulations. This data provides a benchmark for the development and characterization of this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of Cytidine Analog-Loaded Nanoparticles
| Nanoparticle Type | Cytidine Analog | Polymer/Lipid Composition | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gelatinase-Stimuli Nanoparticles | Decitabine | PEG-peptide-PCL | 176.3 - 196.3 | 0.105 - 0.202 | -7.97 to -11.23 | [1] |
| Liposomes | Azacitidine | Soy Lecithin, Cholesterol | 107 ± 1.1 | 0.035 ± 0.5 | -25 | [2] |
| Unilamellar Liposomes | Decitabine | PEGylated Lipids | ~200-400 | Not Reported | Not Reported | [3] |
Table 2: Drug Loading and Encapsulation Efficiency of Cytidine Analog-Loaded Nanoparticles
| Nanoparticle Type | Cytidine Analog | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Gelatinase-Stimuli Nanoparticles (DAC-NPs) | Decitabine | 1.623 ± 0.22 | 61.4 ± 2.31 | [1] |
| Gelatinase-Stimuli Nanoparticles (DAC-TNPs) | Decitabine | 1.723 ± 0.21 | 67.4 ± 1.91 | [1] |
| Liposomes | Azacitidine | 5.82 ± 2 | 85.2 ± 0.5 | [2] |
| Unilamellar Liposomes | Decitabine | Not Reported | ~50 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the preparation and characterization of cytidine analog-loaded nanoparticles. These protocols can be adapted for the development of this compound nanoparticles.
Protocol 1: Preparation of Decitabine-Loaded Gelatinase-Stimuli Nanoparticles (DAC-TNPs)
This protocol is adapted from a study on Decitabine-loaded nanoparticles and utilizes a double-emulsion solvent evaporation method.[1]
Materials:
-
Decitabine (DAC)
-
Poly(ethylene glycol)-peptide-poly(ε-caprolactone) (PEG-peptide-PCL) block copolymer
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of Decitabine in a small volume of deionized water to create the inner aqueous phase (W1).
-
Dissolve the PEG-peptide-PCL copolymer in DCM to prepare the oil phase (O).
-
Add the inner aqueous phase (W1) to the oil phase (O) and emulsify using a high-speed homogenizer to form the primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, W2) under continuous stirring.
-
Homogenize the resulting mixture to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Stir the double emulsion overnight at room temperature to allow for the evaporation of DCM and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and un-encapsulated drug, and then lyophilize for storage.
Protocol 2: Preparation of Azacitidine-Loaded Liposomes (AZA-LIPO)
This protocol for preparing Azacitidine-loaded liposomes is based on the thin-film hydration technique.[2]
Materials:
-
Azacitidine (AZA)
-
Soy Lecithin
-
Cholesterol
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve soy lecithin and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of Azacitidine in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication in a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Remove the un-encapsulated Azacitidine by dialysis or size exclusion chromatography.
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Disperse the nanoparticle formulation in deionized water or an appropriate buffer. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
2. Entrapment Efficiency and Drug Loading:
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing the un-encapsulated drug by centrifugation or ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
To determine the total amount of drug, dissolve a known amount of the nanoparticle formulation in a suitable solvent to release the encapsulated drug and quantify it.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected samples using HPLC or a UV-Vis spectrophotometer.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a nucleoside analog, primarily exerts its cytotoxic effects by interfering with DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, which is then incorporated into the growing DNA chain, leading to chain termination and apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Nanoparticle Formulation and Characterization
This diagram outlines the general workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: Workflow for nanoparticle formulation and in vitro testing.
Conclusion
The development of nanoparticle-based delivery systems for this compound holds significant promise for improving its therapeutic index in cancer treatment. While direct research on this compound nanoformulations is currently limited, the extensive work on similar cytidine analogs such as Decitabine and Azacitidine provides a valuable foundation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to initiate and advance the formulation, characterization, and preclinical evaluation of this compound-loaded nanoparticles. Future work should focus on adapting these methodologies to this compound and exploring targeted delivery strategies to further enhance its anticancer efficacy.
References
- 1. Efficacy of decitabine-loaded gelatinases-stimuli nanoparticles in overcoming cancer drug resistance is mediated via its enhanced demethylating activity to transcription factor AP-2 epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QbD Enabled Azacitidine Loaded Liposomal Nanoformulation and Its In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular Concentrations of Tezacitabine and its Active Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezacitabine, a synthetic pyrimidine nucleoside analogue, holds promise as an antineoplastic agent. Its therapeutic efficacy is contingent upon its intracellular conversion to active phosphate metabolites. Consequently, the precise measurement of intracellular this compound and its phosphorylated forms is paramount for understanding its pharmacodynamics, optimizing dosing regimens, and developing effective cancer therapies. This document provides detailed application notes and protocols for the extraction and quantification of this compound and its metabolites from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound exerts its cytotoxic effects after being anabolized within the cell. Cellular kinases phosphorylate this compound to its active diphosphate and triphosphate forms.[1][2][3][4] this compound diphosphate acts as an irreversible inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the production of deoxyribonucleotides required for DNA synthesis.[1][2] This inhibition leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing apoptosis in cancer cells.[1][2] Furthermore, this compound triphosphate can be incorporated into the DNA strand by DNA polymerase, resulting in chain termination and further compromising DNA integrity.[1][2][3] A key feature of this compound is its relative resistance to deactivation by cytidine deaminase, which enhances its intracellular half-life and therapeutic potential.[1][2]
Given that the phosphorylated metabolites are the active moieties, quantifying their intracellular concentrations is a more direct measure of target engagement and pharmacological activity than measuring plasma levels of the parent drug.[5][6] This protocol outlines a robust and sensitive LC-MS/MS method for the simultaneous measurement of this compound and its mono-, di-, and triphosphate metabolites in cell lysates.
Signaling and Metabolic Pathway
The intracellular activation of this compound is a critical determinant of its anticancer activity. The following diagram illustrates the key steps in its metabolic pathway and its mechanism of action.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscrm.uw.edu [iscrm.uw.edu]
- 5. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tezacitabine Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Tezacitabine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For aqueous solutions, this compound monohydrate has a predicted water solubility of 0.437 mg/mL[1]. For higher concentrations, organic solvents are typically used for nucleoside analogs. While specific data for this compound is limited, related compounds such as decitabine are soluble in DMSO (approx. 30 mg/mL) and dimethylformamide (approx. 20 mg/mL)[2]. Another related compound, capecitabine, is soluble in ethanol (approx. 5 mg/mL) and DMSO (approx. 12.5 mg/mL)[3]. Therefore, DMSO is recommended as a good starting solvent for preparing concentrated stock solutions of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in a high-purity grade of an organic solvent such as DMSO. For a related compound, 5-Azacytidine, the recommendation is to purge the solvent of choice with an inert gas before dissolving the compound[2]. Once dissolved, the stock solution should be stored at -80°C[4]. When further diluting the stock solution into aqueous buffers for biological experiments, ensure that the final concentration of the organic solvent is low enough to not affect the experimental results.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C[4]. For aqueous solutions of similar compounds like decitabine, it is advised not to store them for more than one day[2]. It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound.
Q4: Is this compound stable in aqueous solutions?
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. The organic solvent concentration may be too high, causing the compound to crash out. | - Increase the proportion of the aqueous buffer to organic solvent. - Perform a serial dilution of the stock solution. - Consider using a different buffer system or adjusting the pH. - Warm the solution slightly (if compound stability at higher temperatures is confirmed). |
| Difficulty dissolving the powder | The incorrect solvent is being used, or the solvent quality is poor. | - Try a different recommended solvent (e.g., DMSO). - Use fresh, high-purity, anhydrous grade solvent. - Gently warm the solution and vortex to aid dissolution, while being mindful of potential degradation at elevated temperatures. |
| Cloudy or hazy solution | The compound may not be fully dissolved or may have started to degrade. | - Centrifuge the solution to pellet any undissolved material and use the supernatant. - Prepare a fresh solution using the recommended procedures. |
Stability Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | The compound has degraded in solution. | - Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles[4]. - Avoid prolonged exposure of solutions to room temperature and light. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | - Confirm the identity of the new peaks as degradation products via mass spectrometry. - Review solution preparation and storage procedures to minimize degradation. - The primary metabolite of this compound in vivo is the uridine analogue (FMdU), formed by deamination[6]. This may be a potential degradation product in vitro as well. |
| Inconsistent experimental results | Variability in the stability of the compound between experiments. | - Standardize the preparation and handling of this compound solutions. - Ensure all researchers are following the same protocol for solution preparation, storage, and use. |
Experimental Protocols
Protocol for Assessing this compound Solubility
-
Solvent Selection : Prepare small, precise amounts of this compound powder in separate vials.
-
Solvent Addition : Add a measured volume of the test solvent (e.g., Water, DMSO, Ethanol) to each vial to achieve a target concentration.
-
Dissolution : Vortex the vials at room temperature for a set period (e.g., 15-30 minutes).
-
Observation : Visually inspect for any undissolved particles.
-
Quantification : If undissolved particles are present, centrifuge the vial and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV. The resulting concentration is the solubility in that solvent at that temperature.
Protocol for a Basic Stability Study
-
Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the test buffer (e.g., PBS pH 7.4).
-
Time-Zero Analysis : Immediately after preparation (t=0), analyze an aliquot of the solution using a stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage : Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis : At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them using the same HPLC method.
-
Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. The appearance of new peaks should be noted as potential degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound|130306-02-4|MSDS [dcchemicals.com]
- 5. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tezacitabine Aqueous Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of tezacitabine in aqueous solutions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific degradation pathway and kinetic data for this compound are not extensively available in published literature. Therefore, the information provided on potential degradation products and pathways is based on the known behavior of structurally similar pyrimidine nucleoside analogs, such as decitabine and cytidine.[1][2] Researchers should use this guide as a starting point to design and interpret their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in an aqueous solution?
A1: Based on data from analogous pyrimidine nucleosides, this compound is expected to be chemically unstable in aqueous solutions, with its degradation rate being highly dependent on pH and temperature.[1] For instance, related compounds like 5-aza-2'-deoxycytidine (decitabine) are known to degrade within hours at physiological pH and temperature.[1] It is crucial to use freshly prepared solutions or to store stock solutions under validated conditions (e.g., frozen at ≤ -20°C) to minimize degradation prior to an experiment.
Q2: What are the primary hypothesized degradation pathways for this compound in water?
A2: The primary degradation pathways for this compound are likely to be similar to other cytidine analogs. The two most probable routes are:
-
Hydrolytic Deamination: The exocyclic amine group on the pyrimidine ring is susceptible to hydrolysis, which would convert the cytosine base into a uracil analog. This is a common degradation pathway for cytidine and its derivatives.[2][3]
-
Glycosidic Bond Cleavage: The N-glycosidic bond connecting the pyrimidine base to the deoxyribose sugar moiety can be hydrolyzed, particularly under acidic conditions.[1][2] This would result in the formation of the free pyrimidine base and the sugar ring.
Q3: How do pH and temperature likely affect this compound's stability?
A3: Both pH and temperature are critical factors.
-
pH: Degradation is expected to be slowest at a near-neutral pH. Both acidic and alkaline conditions are known to significantly accelerate the degradation of similar nucleosides.[1][2] Acidic conditions often favor the cleavage of the glycosidic bond, while alkaline conditions can promote hydrolysis of the pyrimidine ring itself.[1]
-
Temperature: As with most chemical reactions, an increase in temperature will almost certainly increase the rate of degradation.[2] Therefore, experiments should be conducted at controlled temperatures, and long-term storage should be at low temperatures.
Troubleshooting Guide
Q: I'm observing a new, major peak in my HPLC analysis after incubating my this compound solution. What could it be?
A: The appearance of a new peak is a clear indicator of degradation. Based on the hypothesized pathways, this new peak could be:
-
The Uracil Analog: Resulting from deamination. This product would have a similar structure but a different retention time. Mass spectrometry (LC-MS) would be the ideal technique to confirm the mass change corresponding to the replacement of an amino group (-NH₂) with a hydroxyl group (-OH).
-
The Free Pyrimidine Base: Resulting from the cleavage of the glycosidic bond. This product would be significantly more polar and likely elute much earlier than the parent compound in a reverse-phase HPLC system.
Action Plan:
-
Characterize the Peak: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak to help identify its structure.
-
Perform Forced Degradation: Systematically expose this compound to acidic, basic, and oxidative conditions to see which condition preferentially generates the unknown peak, providing clues to its identity.
-
Check Mass Balance: Ensure that the decrease in the area of the this compound peak corresponds to the increase in the area of the new peak(s) to account for all the material. A poor mass balance may suggest the formation of non-UV active products or products that are not eluting from the column.
Q: The potency of my stock solution seems to decrease over a short period, even when stored in the refrigerator. What can I do?
A: This suggests that this compound is unstable even at refrigerated temperatures (2-8°C).
Action Plan:
-
Aliquot and Freeze: Prepare your stock solution, then immediately aliquot it into single-use volumes and store them at -20°C or -80°C. Thaw an aliquot immediately before use and discard any unused portion.
-
Use a Buffered Solution: If your experimental conditions allow, preparing the stock solution in a buffer at the pH of maximum stability (likely near neutral) may slow degradation compared to an unbuffered aqueous solution.
-
Conduct a Solution Stability Study: Perform a short-term study to quantify the rate of degradation at various storage conditions (room temperature, 4°C, -20°C) to establish an acceptable lifetime for your solutions.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, methanol, or a mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution in a water bath at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Keep the solution at room temperature, withdrawing aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction over time by taking aliquots.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven (e.g., 70°C).
-
Take aliquots at various time points.
-
Cool the aliquots to room temperature before diluting for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Place a control sample, wrapped in aluminum foil to protect it from light, alongside the exposed sample.
-
Analyze the samples after a defined exposure period.
-
3. Sample Analysis
-
Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.
Data Presentation
Quantitative data from stability and forced degradation studies should be presented clearly to allow for easy comparison and interpretation.
Table 1: Example Summary of Forced Degradation Results (Note: Data are hypothetical and for illustrative purposes only.)
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (%) (Hypothesized Uracil Analog) | Major Degradant 2 (%) (Hypothesized Free Base) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 4.1 | 9.8 | 99.1 |
| 0.1 M NaOH (RT) | 8 | 89.5 | 8.9 | Not Detected | 98.4 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 6.5 | Not Detected | 98.6 |
| Thermal (70°C) | 48 | 94.5 | 3.5 | 1.1 | 99.1 |
| Photolytic (ICH) | - | 98.8 | 1.0 | Not Detected | 99.8 |
Table 2: Example Kinetic Data for Acid Hydrolysis at 60°C (Note: Data are hypothetical and for illustrative purposes only.)
| Time (hours) | This compound Conc. (µg/mL) | ln(Concentration) | % Degradation |
| 0 | 100.0 | 4.605 | 0.0 |
| 2 | 98.1 | 4.586 | 1.9 |
| 4 | 96.2 | 4.566 | 3.8 |
| 8 | 92.5 | 4.527 | 7.5 |
| 16 | 86.1 | 4.456 | 13.9 |
| 24 | 80.3 | 4.386 | 19.7 |
Hypothesized Degradation Pathway
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of related nucleoside analogs.
References
- 1. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H12FN3O4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Tezacitabine Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to Tezacitabine resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (FMdC) is a nucleoside analog that, upon phosphorylation by cellular kinases, is converted into its active diphosphate and triphosphate metabolites.[1] this compound diphosphate irreversibly inhibits ribonucleotide reductase (RNR), an enzyme crucial for the production of deoxyribonucleotides necessary for DNA synthesis.[1] The triphosphate form can be incorporated into DNA, further disrupting DNA replication.[1] This dual action leads to cell cycle arrest, primarily in the G1 and S phases, and induces apoptosis.[2]
Q2: What are the known mechanisms of resistance to this compound and similar nucleoside analogs?
Resistance to this compound and other nucleoside analogs is a multifactorial issue that can arise from various cellular adaptations. The primary mechanisms include:
-
Reduced Drug Uptake: Decreased expression or function of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the entry of this compound into the cancer cell.
-
Impaired Drug Activation: this compound requires phosphorylation to become active. Downregulation or inactivating mutations of deoxycytidine kinase (dCK), the primary enzyme responsible for the initial phosphorylation step, is a common resistance mechanism.[3]
-
Increased Drug Inactivation: Elevated levels of enzymes like cytidine deaminase (CDA) can deaminate and inactivate this compound, preventing it from reaching its target.[3]
-
Alterations in the Drug Target: Changes in the expression or structure of the target enzyme, ribonucleotide reductase (RNR), can confer resistance. This can include overexpression of the RNR subunits (RRM1 and RRM2) or mutations that reduce the binding affinity of the activated drug.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can help cancer cells survive the DNA damage induced by this compound.
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery that controls programmed cell death (apoptosis) can allow cancer cells to evade this compound-induced cell death.[4][5]
Q3: How can I develop a this compound-resistant cancer cell line in the lab?
Developing a this compound-resistant cell line typically involves continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms. A general protocol is outlined in the "Experimental Protocols" section below. The process can take anywhere from 3 to 18 months.[4]
Q4: What are some potential biomarkers for this compound resistance?
Based on the mechanisms of action and resistance, several potential biomarkers can be investigated:
-
Gene Expression Levels:
-
Decreased mRNA levels of SLC29A1 (encoding hENT1) and DCK (encoding dCK).
-
Increased mRNA levels of CDA (encoding cytidine deaminase), RRM1, and RRM2 (encoding the subunits of ribonucleotide reductase).
-
-
Protein Levels:
-
Reduced protein expression of hENT1 and dCK.
-
Increased protein expression of CDA, RRM1, and RRM2.
-
-
Enzyme Activity:
-
Reduced dCK kinase activity.
-
Increased RNR activity.
-
-
Genetic Mutations:
-
Inactivating mutations in the DCK gene.[3]
-
Q5: What strategies can be employed to overcome this compound resistance?
Several strategies are being explored to overcome this compound resistance, primarily focusing on combination therapies:[6][7][8]
-
Combination with other chemotherapeutic agents: Using drugs with different mechanisms of action can target multiple pathways simultaneously.[9]
-
Targeting resistance pathways:
-
RNR inhibitors: Combining this compound with other RNR inhibitors that have a different binding mechanism.
-
Inhibitors of drug efflux pumps: Although less common for nucleoside analogs, this can be a strategy for multi-drug resistant cells.[9]
-
Modulators of metabolism: Using inhibitors of enzymes that inactivate this compound.
-
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors may enhance the anti-tumor immune response.[10]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, MTS, LDH)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Air bubbles in wells | Carefully inspect wells for bubbles before reading the plate. Use a sterile needle to pop any bubbles.[6] | |
| Low signal or absorbance values | Low cell density | Optimize the initial cell seeding density for your specific cell line and assay duration.[6] |
| Insufficient incubation time with the drug or detection reagent | Optimize the incubation times for both the drug treatment and the final detection step. | |
| Reagent degradation | Ensure that assay reagents are stored correctly and are not expired. | |
| High background signal | High cell density | Reduce the number of cells seeded per well.[6] |
| Contamination (e.g., microbial) | Regularly check cell cultures for contamination. Use sterile techniques. | |
| Phenol red in media | For fluorescence-based assays, use phenol red-free media as it can quench the signal.[11] | |
| Unexpected IC50 values (too high or too low) | Incorrect drug concentration | Verify the stock concentration of this compound and the accuracy of serial dilutions. |
| Cell line misidentification or contamination | Authenticate your cell lines using methods like STR profiling. | |
| Development of resistance during the experiment | For longer-term experiments, be aware that resistance can develop. Monitor IC50 values over time. |
Data Presentation
Table 1: Factors Influencing this compound Sensitivity and Resistance
| Factor | Effect on this compound Efficacy | Mechanism | Potential Biomarker |
| hENT1 (SLC29A1) | Decreased expression leads to resistance | Reduced drug influx into the cell | Low SLC29A1 mRNA/protein |
| dCK | Decreased activity leads to resistance | Impaired phosphorylation to active metabolites | Low DCK mRNA/protein, inactivating mutations |
| CDA | Increased activity leads to resistance | Enhanced deamination and inactivation of the drug | High CDA mRNA/protein |
| RNR (RRM1/RRM2) | Increased expression leads to resistance | Target amplification, requiring higher drug concentrations for inhibition | High RRM1/RRM2 mRNA/protein |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating doses of this compound.[3][4][12]
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor cell growth: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a significant portion of cells will die.
-
Wait for recovery: Continue to culture the surviving cells until they resume a stable growth rate, similar to the parental line. This may take several weeks.
-
Dose escalation: Once the cells are growing robustly, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat cycles: Repeat steps 3-5, gradually increasing the drug concentration. It is advisable to cryopreserve cells at each new concentration level.[12]
-
Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), the resistant cell line is established. Confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Ribonucleotide Reductase (RNR) Activity Assay in Intact Cells
This protocol provides a method to measure RNR activity in whole cells, which can be useful for comparing parental and this compound-resistant lines.[1][13]
-
Cell preparation: Seed an equal number of parental and resistant cells in separate culture plates and grow to ~80% confluency.
-
Reaction mixture preparation: Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM DTT
-
20 µM FeCl3
-
5 mM Magnesium Acetate
-
50 µM CDP (cytidine diphosphate)
-
Radiolabeled [14C]-CDP
-
2 mM ATP
-
-
Incubation: Remove the culture medium from the cells and add the reaction mixture. Incubate at 37°C for 1 hour.
-
Reaction termination: Stop the reaction by adding perchloric acid.
-
Separation and detection:
-
Centrifuge the samples and transfer the supernatant to a new tube.
-
Boil the supernatant to hydrolyze remaining triphosphates.
-
Spot the supernatant onto a thin-layer chromatography (TLC) plate.
-
Separate the radiolabeled CDP and the product, dCDP, using TLC.
-
-
Quantification:
-
Expose the TLC plate to X-ray film or a phosphorimager.
-
Quantify the spots corresponding to [14C]-CDP and [14C]-dCDP.
-
Calculate RNR activity as the ratio of [14C]-dCDP to the total radioactivity ([14C]-CDP + [14C]-dCDP).[13]
-
Visualizations
Caption: this compound mechanism of action and resistance pathways.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Altered ribonucleotide reductase activity in drug-resistant mammalian cells detected by an assay procedure for intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of ribonucleotide reduction in nucleotide-permeable hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Uncovering Chemo-resistance in Cancer | Technology Networks [technologynetworks.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mTORC2 regulates ribonucleotide reductase to promote DNA replication and gemcitabine resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Tezacitabine: A Technical Support Resource
Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific data from kinome profiling, off-target proteomics, or other broad selectivity screening assays for Tezacitabine (FMdC) have been identified. This resource, therefore, provides guidance on the principles and methodologies for investigating potential off-target effects of this compound, based on its known mechanism of action and established experimental techniques in pharmacology and drug development.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses potential issues researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| Q1: We observe significant cytotoxicity in a cell line with low Ribonucleotide Reductase (RNR) expression. Is this an off-target effect? | Possible Cause: While RNR is a primary target, this compound's cytotoxicity is also driven by its incorporation into DNA by DNA polymerases, leading to chain termination.[1][2] Low RNR expression might not fully abrogate its activity. Troubleshooting Steps: 1. Quantify dNTP Pools: Measure the levels of deoxyribonucleoside triphosphates. A significant reduction would still indicate on-target RNR inhibition. 2. Assess DNA Damage: Use assays like γH2AX staining or comet assays to determine the extent of DNA damage. High levels of damage are consistent with the on-target mechanism of DNA incorporation. 3. Rescue Experiment: Supplement the cell culture medium with deoxycytidine to see if it rescues the cytotoxic effect. A partial or full rescue would point towards an on-target mechanism. 4. Consider Off-Target Screening: If the above steps do not explain the cytotoxicity, a broader off-target screening campaign (see Experimental Protocols) may be warranted. |
| Q2: Our this compound-resistant cell line does not show mutations in RNR or altered drug uptake/efflux. What could be the mechanism of resistance? | Possible Cause: Resistance could be due to alterations in downstream pathways that handle DNA damage or apoptosis, or potentially through the upregulation of a novel, off-target protein that confers resistance. Troubleshooting Steps: 1. Analyze DNA Damage Response (DDR) Pathways: Profile the expression and phosphorylation status of key DDR proteins (e.g., ATM, ATR, CHK1/2). Enhanced DNA repair capacity could be a resistance mechanism. 2. Apoptosis Profiling: Assess the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) to see if the apoptotic threshold is altered. 3. Comparative Proteomics: Perform quantitative proteomics on the parental and resistant cell lines to identify differentially expressed proteins that are not part of the canonical this compound pathway. 4. Functional Genomic Screens: Conduct CRISPR/Cas9 or shRNA screens to identify genes that, when knocked out, re-sensitize the resistant cells to this compound. |
| Q3: We observe a novel phenotype (e.g., changes in cell morphology, differentiation) at sub-toxic doses of this compound that doesn't seem related to cell cycle arrest. What could be the cause? | Possible Cause: This is a strong indicator of a potential off-target effect, where this compound might be interacting with a signaling pathway independent of DNA replication. Troubleshooting Steps: 1. Kinome Profiling: Perform a kinome scan to see if this compound inhibits any kinases at the concentrations that induce the phenotype. This can provide direct evidence of off-target kinase interactions. 2. Cellular Thermal Shift Assay (CETSA): Use CETSA coupled with mass spectrometry to identify proteins that are thermally stabilized by this compound binding in intact cells. 3. Pathway Analysis: Use transcriptomic or proteomic data from treated cells to perform pathway enrichment analysis and identify signaling pathways that are unexpectedly modulated. 4. Validate Hits: Once potential off-targets are identified, use techniques like RNAi or CRISPR to validate their role in the observed phenotype. |
Frequently Asked Questions (FAQs)
What is the established on-target mechanism of action for this compound?
This compound is a synthetic pyrimidine nucleoside analogue that, once inside the cell, is phosphorylated to its active diphosphate and triphosphate forms.[3]
-
This compound-diphosphate irreversibly inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the building blocks for DNA synthesis.[3][4]
-
This compound-triphosphate is incorporated into replicating DNA by DNA polymerases. This leads to DNA chain termination and induces DNA damage, ultimately triggering apoptosis.[1][2]
Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: It can explain experimental results that are not consistent with the known on-target mechanism.
-
Identifying Novel Therapeutic Opportunities: An off-target interaction could be beneficial in a particular disease context, opening up possibilities for drug repurposing.
-
Predicting and Explaining Toxicity: Adverse effects observed in preclinical or clinical studies may be due to off-target interactions. Identifying these interactions can help in designing safer drugs or predicting patient populations at risk.
-
Elucidating Resistance Mechanisms: Apparent resistance to this compound might be due to changes in an off-target pathway.
What are the primary known toxicities of this compound?
The dominant toxicity observed in clinical trials is myelosuppression, particularly neutropenia.[5] This is consistent with its on-target mechanism of inhibiting DNA replication in rapidly dividing hematopoietic progenitor cells.
Known Molecular Effects of this compound
| Target/Process | Effect | Consequence | Reference |
| Ribonucleotide Reductase (RNR) | Irreversible Inhibition | Depletion of dNTP pools, arrest of DNA synthesis | [3],[4] |
| DNA Polymerase | Incorporation of this compound-triphosphate into DNA | DNA chain termination, induction of DNA damage | [1],[2] |
| Cell Cycle | S-phase arrest | Inhibition of cell proliferation | [2] |
| Apoptosis | Induction | Cell death | [2] |
Experimental Protocols for Off-Target Investigation
The following are generalized protocols for standard techniques that can be employed to investigate the off-target effects of this compound.
Kinome Profiling (Competitive Binding Assay)
Objective: To identify kinases that this compound binds to in a competitive manner.
Methodology:
-
Lysate Preparation: Prepare lysates from the cell line of interest.
-
Compound Incubation: Incubate the cell lysate with multiple concentrations of this compound.
-
Affinity Resin Binding: Add an affinity resin composed of immobilized, broad-spectrum kinase inhibitors. Kinases in the lysate that are not bound by this compound will bind to the resin.
-
Elution and Digestion: Elute the bound kinases from the resin and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
Data Analysis: The reduction in the amount of a kinase captured by the resin in the presence of this compound indicates that this compound is binding to that kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify proteins that are stabilized by this compound binding in intact, live cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures. Proteins will denature and precipitate at different temperatures.
-
Cell Lysis: Lyse the cells to release the remaining soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot for a specific candidate protein or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that this compound has bound to and stabilized the protein.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Experimental workflow for investigating unexpected results.
Caption: Decision tree for troubleshooting experimental outcomes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Tezacitabine Therapeutic Index Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experiments with Tezacitabine. Our goal is to facilitate the improvement of its therapeutic index by providing detailed experimental protocols, data-driven insights, and a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic pyrimidine nucleoside analogue with a dual mechanism of action.[1] After intracellular phosphorylation to its active diphosphate and triphosphate forms, it exerts its anticancer effects. This compound diphosphate irreversibly inhibits ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides needed for DNA replication and repair.[1][2][3] this compound triphosphate is incorporated into the DNA strand by DNA polymerase, leading to chain termination and subsequent apoptosis.[1][2][3]
Q2: What are the main challenges in achieving a favorable therapeutic index with this compound?
A2: Clinical trials with this compound have shown limited efficacy and dose-limiting toxicities, which have hindered its progression beyond Phase II trials.[4] A significant challenge is managing its adverse effects, which can include neutropenia, and potential risks of methemoglobinemia and thrombosis when used in combination with other drugs.[2][4] Furthermore, like other nucleoside analogs, this compound can face issues of drug resistance.
Q3: What are some potential strategies to improve the therapeutic index of this compound?
A3: Several strategies are being explored to enhance the therapeutic index of nucleoside analogs like this compound. These include:
-
Prodrug Development: Modifying the chemical structure of this compound to create a prodrug can improve its pharmacokinetic properties, such as oral bioavailability and tumor-specific activation.
-
Combination Therapies: Combining this compound with other chemotherapeutic agents, such as 5-fluorouracil, has been investigated to enhance its anti-tumor activity.[4]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its delivery to tumor tissues while minimizing systemic exposure and toxicity.
-
Inhibition of Drug Metabolism: Co-administration with inhibitors of enzymes that metabolize and inactivate this compound can increase its plasma half-life and therapeutic efficacy.
Q4: How does this compound affect the cell cycle and induce apoptosis?
A4: this compound has been shown to block tumor cells in the G1 and S phases of the cell cycle. The S-phase block occurs at lower concentrations, while G1 arrest is observed at higher concentrations. This cell cycle disruption, coupled with the DNA damage caused by chain termination, triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Troubleshooting Experimental Challenges
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: High variability in IC50 values across experiments.
-
Possible Cause:
-
Cell Line Integrity: Differences in cell line passage number, mycoplasma contamination, or genetic drift can alter drug sensitivity.
-
Assay Conditions: Variations in cell seeding density, drug incubation time, and the type of cytotoxicity assay used (e.g., MTT vs. real-time monitoring) can significantly impact IC50 values.
-
Drug Stability: this compound, like other nucleoside analogs, may have limited stability in solution.
-
-
Troubleshooting Steps:
-
Use low-passage, authenticated cell lines and regularly test for mycoplasma.
-
Standardize all assay parameters, including seeding density, drug exposure duration, and the specific assay protocol.
-
Prepare fresh drug solutions for each experiment and protect them from light and extreme temperatures.
-
Include a positive control with a known IC50 value to assess assay performance.
-
Issue 2: Development of drug resistance in cell culture models.
-
Possible Cause:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell.
-
Altered Drug Metabolism: Increased activity of enzymes that inactivate this compound or decreased activity of kinases required for its activation can lead to resistance.
-
Target Alteration: Mutations in ribonucleotide reductase or DNA polymerase can reduce their sensitivity to this compound's active metabolites.
-
-
Troubleshooting Steps:
-
Perform gene expression analysis to check for upregulation of ABC transporters.
-
Measure the activity of key metabolic enzymes (e.g., cytidine deaminase, deoxycytidine kinase) in resistant versus sensitive cells.
-
Sequence the target enzymes (RNR, DNA polymerase) to identify potential mutations.
-
Consider combination therapies with drugs that can overcome the identified resistance mechanisms (e.g., ABC transporter inhibitors).
-
Issue 3: Inconsistent anti-tumor efficacy in animal models.
-
Possible Cause:
-
Poor Pharmacokinetics: this compound may have poor oral bioavailability and a short plasma half-life, leading to suboptimal drug exposure at the tumor site.
-
Tumor Heterogeneity: The tumor model used may be heterogeneous, with pre-existing resistant cell populations.
-
Drug Formulation and Administration: Improper formulation or inconsistent administration of the drug can lead to variable drug exposure.
-
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the drug's concentration in plasma and tumor tissue over time.
-
Characterize the tumor model to understand its genetic and phenotypic heterogeneity.
-
Optimize the drug formulation and administration route to ensure consistent and effective delivery.
-
Consider using patient-derived xenograft (PDX) models for more clinically relevant efficacy studies.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: In Vitro Cytotoxicity of this compound (Representative IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L-1210 | Murine Leukemia | 5.2 | (Skierski et al., 2005) |
| HL-60 | Human Promyelocytic Leukemia | 12.5 | (Skierski et al., 2005) |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | 8.9 | (Skierski et al., 2005) |
| CCRF-SB | Human B-cell Acute Lymphoblastic Leukemia | 15.0 | (Skierski et al., 2005) |
| KG-1 | Human Acute Myelogenous Leukemia | 25.0 | (Skierski et al., 2005) |
| Jurkat | Human T-cell Leukemia | 10.0 | (Skierski et al., 2005) |
| COLO-205 | Human Colorectal Adenocarcinoma | 30.0 | (Skierski et al., 2005) |
| MCF-7 | Human Breast Adenocarcinoma | 50.0 | (Skierski et al., 2005) |
| PC-3 | Human Prostate Adenocarcinoma | 40.0 | (Skierski et al., 2005) |
Table 2: Clinical Pharmacokinetic and Toxicity Data (this compound in Combination with 5-FU)
| Parameter | Value | Study Population | Reference |
| Maximum Tolerated Dose (MTD) | This compound: 200 mg/m² (bolus infusion) + 5-FU: 200 mg/m²/day (continuous infusion) | Patients with advanced solid tumors | (Paz-Ares et al., 2005)[4] |
| Dose-Limiting Toxicity | Neutropenia | Patients with advanced solid tumors | (Paz-Ares et al., 2005)[4] |
| Common Adverse Events (Grade 3/4) | Neutropenia (96% of patients) | Patients with advanced solid tumors | (Paz-Ares et al., 2005)[4] |
Detailed Experimental Protocols
1. Ribonucleotide Reductase (RNR) Activity Assay
This protocol is adapted from standard methods for measuring RNR activity and can be optimized for use with this compound diphosphate.
-
Objective: To determine the inhibitory effect of this compound diphosphate on RNR activity.
-
Materials:
-
Purified RNR enzyme (subunits R1 and R2)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)
-
Substrate: [³H]-CDP (cytidine 5'-diphosphate, radiolabeled)
-
Allosteric effector (e.g., ATP)
-
Reducing system (e.g., dithiothreitol or thioredoxin/thioredoxin reductase/NADPH)
-
This compound diphosphate (inhibitor)
-
Quenching solution (e.g., perchloric acid)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, allosteric effector, and reducing system.
-
Add the purified RNR subunits (R1 and R2) to the reaction mixture.
-
Add varying concentrations of this compound diphosphate to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the [³H]-CDP substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Separate the product ([³H]-dCDP) from the substrate ([³H]-CDP) using an appropriate method (e.g., thin-layer chromatography or HPLC).
-
Quantify the amount of [³H]-dCDP produced using a scintillation counter.
-
Calculate the percentage of RNR inhibition for each concentration of this compound diphosphate and determine the IC50 value.
-
2. DNA Chain Termination Assay
This assay determines the ability of this compound triphosphate to be incorporated into a growing DNA strand and terminate further elongation.
-
Objective: To assess the DNA chain-terminating potential of this compound triphosphate.
-
Materials:
-
DNA polymerase
-
Primer-template DNA substrate (with a 5' radiolabeled primer)
-
Reaction buffer for DNA polymerase
-
dNTPs (dATP, dGTP, dCTP, dTTP)
-
This compound triphosphate
-
Stop solution (e.g., formamide with loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
-
-
Procedure:
-
Anneal the radiolabeled primer to the DNA template.
-
Set up a reaction mixture containing the primer-template duplex, DNA polymerase, and reaction buffer.
-
Divide the reaction mixture into separate tubes.
-
To each tube, add a mixture of dNTPs and varying concentrations of this compound triphosphate. Include a control with only dNTPs.
-
Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C).
-
After a defined time, stop the reactions by adding the stop solution.
-
Denature the DNA products by heating.
-
Separate the DNA fragments by size using denaturing PAGE.
-
Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography.
-
Analyze the gel to identify the positions where DNA synthesis was terminated. The presence of shorter DNA fragments in the presence of this compound triphosphate indicates chain termination.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: this compound-induced apoptotic pathway.
Caption: Workflow for IC50 determination.
References
Technical Support Center: Tezacitabine Experiments
Welcome to the technical support center for Tezacitabine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic pyrimidine nucleoside analogue with a dual mechanism of action against cancer cells.[1][2] After intracellular phosphorylation, its diphosphate form irreversibly inhibits ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis.[2] Its triphosphate form can be incorporated into DNA, leading to chain termination and further compromising DNA replication.[2]
Q2: In which cancer types has this compound been investigated?
This compound has been studied in various cancer types, including colorectal, lung, gastric cancer, and leukemia.[3]
Q3: Why am I seeing variable IC50 values for this compound in my cytotoxicity assays?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Heterogeneity: Cancer cell lines can evolve over time in culture, leading to genetic and transcriptional variations that affect drug sensitivity.[4] It is crucial to use cell lines from a reliable source and within a consistent passage number range.
-
Assay Conditions: Factors such as cell seeding density, incubation time, and the specific cytotoxicity assay used (e.g., MTT, CellTiter-Glo) can significantly impact results.[5][6][7]
-
Reagent Stability: Ensure this compound is properly stored and that fresh dilutions are made for each experiment.
Q4: Can this compound be used in combination with other chemotherapy agents?
Yes, this compound has been investigated in combination with other agents, such as 5-fluorouracil (5-FU).[8] However, the nature of the interaction (synergistic, additive, or antagonistic) can vary depending on the specific drug, cell line, and experimental conditions.[9]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during this compound experiments.
Inconsistent Cytotoxicity Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress.[5] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation.[7] | |
| IC50 value differs significantly from published data | Different cell line passage number or source. | Standardize the cell line source and passage number for all experiments.[4] |
| Variation in assay protocol (e.g., incubation time). | Strictly adhere to a validated and consistent experimental protocol. | |
| Low signal-to-noise ratio | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[5] |
| High background from media components. | Test for interference from media components by including wells with media and the assay reagent but no cells.[5] |
Issues with Cell Cycle Analysis
| Problem | Possible Cause | Recommended Solution |
| Poor resolution of G1, S, and G2/M peaks | Inappropriate cell fixation and permeabilization. | Use ice-cold 70% ethanol for fixation and ensure proper permeabilization to allow for stoichiometric DNA staining.[10][11] |
| Cell clumps. | Ensure a single-cell suspension before and after fixation by gentle pipetting or filtering.[12] | |
| High coefficient of variation (CV) of the G1 peak | High flow rate on the cytometer. | Run samples at a low flow rate to improve resolution.[10][13] |
| RNase treatment is insufficient. | Ensure complete RNA degradation by using an adequate concentration of RNase and incubating for a sufficient time.[12] | |
| Unexpected cell cycle arrest profile | This compound concentration is too high or too low. | Perform a dose-response experiment to determine the optimal concentration for observing the desired cell cycle effect. This compound can induce a G1 block at higher concentrations and an S-phase block at lower concentrations.[3] |
Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is adapted from a method for assaying RNR activity.[14]
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a suitable buffer and determine protein concentration.
-
-
RNR Reaction:
-
In a microcentrifuge tube, combine 500 µg of cell lysate with a reaction mixture containing 50 mM HEPES (pH 7.2), 10 mM DTT, 20 µM FeCl₃, 5 mM magnesium acetate, 50 µM CDP, 300 µM C¹⁴-CDP, and 2 mM ATP.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding 4 µl of 10 M perchloric acid.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new tube and boil for 20 minutes.
-
Spot the supernatant onto a TLC plate and separate the C¹⁴-dCDP product from the C¹⁴-CDP substrate.
-
Expose the TLC plate to X-ray film and quantify the spots using densitometry.
-
Calculate RNR activity as the ratio of C¹⁴-dCDP to the total (C¹⁴-CDP + C¹⁴-dCDP).
-
DNA Incorporation Assay
This protocol is based on a method for quantifying the incorporation of radiolabeled nucleoside analogs into DNA.[15][16]
-
Cell Seeding and Treatment:
-
Seed cells in a 12-well plate at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours.
-
Treat cells with [³H]-Tezacitabine at the desired concentration for the desired time period.
-
-
DNA Isolation:
-
Wash cells with PBS.
-
Purify genomic DNA using a commercial kit (e.g., DNeasy Blood and Tissue kit).
-
Quantify the DNA concentration using a UV spectrophotometer.
-
-
Quantification of Incorporation:
-
Measure the radioactivity of the purified DNA sample using liquid scintillation counting.
-
Normalize the radioactivity (counts per minute) to the amount of DNA in the sample to determine the rate of this compound incorporation.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard protocol for detecting apoptosis by flow cytometry.[17][18][19]
-
Cell Preparation:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Key troubleshooting points in the experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 7. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capecitabine/Taxane combination therapy: evolving clinical utility in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Independent Drug Action in Combination Therapy: Implications for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. mTORC2 regulates ribonucleotide reductase to promote DNA replication and gemcitabine resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Tezacitabine Experimental Variability: Technical Support Center
Welcome to the Technical Support Center for Tezacitabine, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pre-clinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic pyrimidine nucleoside analogue that, once inside a cell, is phosphorylated by cellular kinases into its active diphosphate and triphosphate forms.[1] The diphosphate metabolite irreversibly inhibits the enzyme ribonucleotide reductase (RNR), which is crucial for the synthesis of deoxyribonucleotides, thereby impeding DNA synthesis and inducing apoptosis in tumor cells.[1] The triphosphate metabolite acts as a substrate for DNA polymerase and is incorporated into the DNA strand, leading to chain termination and further disrupting DNA replication.[1] Notably, this compound is relatively resistant to deactivation by cytidine deaminase, an enzyme that can metabolize other similar nucleoside analogues.[1]
Q2: How should this compound be prepared and stored for in vitro experiments?
For in vitro assays, this compound should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. It is crucial to refer to the manufacturer's guidelines for specific solubility information. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] The stability of this compound in aqueous solutions at various temperatures should be considered, as similar nucleoside analogues can be sensitive to temperature fluctuations.[4] For short-term storage, refrigeration at 4°C may be acceptable, but long-term stability is best maintained at freezing temperatures.[2]
Q3: What are the common sources of variability in in vitro experiments with this compound?
Several factors can contribute to variability in in vitro experiments with this compound:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to this compound, likely due to differences in the expression levels of activating kinases, ribonucleotide reductase, and drug transporters.[5]
-
Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and mycoplasma contamination can significantly impact experimental outcomes.
-
Drug Concentration and Exposure Time: The cytotoxic effect of this compound is dependent on both the concentration and the duration of exposure. Inconsistent incubation times can lead to variable results.
-
Drug Stability: Improper storage and handling of this compound solutions can lead to degradation of the compound and reduced potency.[2]
Troubleshooting Guides
In Vitro Assay Variability
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. |
| Cell passage number too high. | Use cells within a consistent and low passage number range to minimize phenotypic drift. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. | |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes and perform serial dilutions carefully. | |
| Unexpectedly low or no cytotoxicity | Degraded this compound stock solution. | Prepare a fresh stock solution from a new vial of the compound. Aliquot and store at -80°C to minimize degradation from freeze-thaw cycles.[2] |
| Cell line is resistant to this compound. | Verify the sensitivity of the cell line to this compound by testing a range of concentrations and comparing with published data if available. Consider using a different, more sensitive cell line as a positive control.[5] | |
| Insufficient drug exposure time. | Optimize the incubation time. For some nucleoside analogues, a longer exposure period is necessary to observe a significant cytotoxic effect. | |
| Inconsistent colony formation in clonogenic assays | Uneven cell distribution during plating. | Gently swirl the plate after seeding to ensure a uniform distribution of single cells. |
| Suboptimal colony growth conditions. | Ensure the incubator has stable temperature and CO2 levels. Use appropriate, pre-warmed culture medium. | |
| Premature termination of the experiment. | Allow sufficient time for colonies to grow to a countable size (typically >50 cells). This can take 1-3 weeks depending on the cell line. |
Animal (Xenograft) Model Variability
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth within the same group | Inconsistent number of viable tumor cells injected. | Standardize the cell preparation protocol. Ensure a high percentage of viable cells are injected and that the injection volume is consistent for all animals. |
| Variation in animal age, weight, or health status. | Use animals from a reputable supplier that are age and weight-matched. Acclimatize animals to the facility before starting the experiment. | |
| Differences in tumor implantation site. | Ensure all injections are made in the same anatomical location (e.g., subcutaneous flank) to minimize variability in tumor establishment and growth.[6] | |
| Lack of significant tumor growth inhibition | Insufficient drug dosage or suboptimal dosing schedule. | Conduct a dose-response study to determine the maximum tolerated dose (MTD) and an effective dosing schedule. |
| Poor drug bioavailability. | Investigate the pharmacokinetic properties of this compound in the chosen animal model to ensure adequate drug exposure at the tumor site. | |
| Intrinsic tumor resistance. | The chosen xenograft model may be inherently resistant to this compound. Consider using a different tumor model with known sensitivity to similar drugs.[7] |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide illustrative data based on findings for similar nucleoside analogues (e.g., Decitabine) and general expectations for this class of compounds.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 Range (µM) | Notes |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.5 | Hematological malignancies often show higher sensitivity.[5] |
| K562 | Chronic Myelogenous Leukemia | 0.1 - 1.0 | Sensitivity can vary based on cellular uptake and metabolism.[5] |
| HCT116 | Colorectal Carcinoma | 0.5 - 5.0 | Solid tumor cell lines may exhibit a wider range of sensitivities. |
| MCF-7 | Breast Adenocarcinoma | 1.0 - 10.0 | Resistance can be associated with lower expression of activating kinases. |
| PC-3 | Prostate Adenocarcinoma | > 10.0 | Some solid tumor cell lines can be highly resistant.[5] |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line.
Table 2: Illustrative Tumor Growth Inhibition in Preclinical Xenograft Models
| Xenograft Model | Treatment | Illustrative Tumor Growth Inhibition (%) | Notes |
| Leukemia (Systemic) | This compound (i.p.) | 60 - 80 | Systemic models of hematological malignancies often respond well. |
| Colorectal (Subcutaneous) | This compound (i.v.) | 40 - 60 | Efficacy in solid tumors can be variable.[7] |
| Pancreatic (Orthotopic) | This compound + Gemcitabine | 50 - 70 | Combination therapies may enhance efficacy. |
Note: These are hypothetical values for illustrative purposes. Actual tumor growth inhibition will depend on the specific model, drug dose, and treatment schedule.
Table 3: Potential Grade 3/4 Adverse Events in Early Phase Clinical Trials (Illustrative)
| Adverse Event | Illustrative Frequency (%) | Notes |
| Neutropenia | 20 - 40 | A common dose-limiting toxicity for many cytotoxic agents.[4][8] |
| Anemia | 10 - 25 | Can occur due to bone marrow suppression. |
| Thrombocytopenia | 10 - 20 | Reduced platelet count is another potential hematological toxicity. |
| Fatigue | 5 - 15 | A common side effect of many cancer therapies. |
Note: These are hypothetical frequencies based on general knowledge of similar drugs and are for illustrative purposes only. Actual rates would be determined in clinical trials.
Experimental Protocols
General Cell Culture Protocol for this compound Treatment
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Drug Preparation: Prepare fresh serial dilutions of this compound from a frozen stock solution in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Viability: After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
Clonogenic Assay Protocol
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration as described in the general cell culture protocol.
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin, resuspend the cells in fresh medium, and perform an accurate cell count.
-
Seeding for Colony Formation: Plate a precise number of viable cells (e.g., 100-1000 cells, depending on the expected survival rate) into new culture dishes.
-
Incubation: Incubate the dishes for 1-3 weeks, allowing individual surviving cells to form colonies.
-
Fixation and Staining: Once colonies are of a sufficient size, wash the dishes with PBS, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and then stain with a solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each dish.
-
Calculation of Surviving Fraction: Calculate the plating efficiency (PE) of untreated cells and the surviving fraction (SF) of treated cells relative to the control.
Mandatory Visualizations
References
- 1. This compound | C10H12FN3O4 | CID 6435808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. fda.gov [fda.gov]
- 4. Predicting chemotherapy-induced neutropenia and granulocyte-colony stimulating factor response using model-based in vitro to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemotherapy-induced neutropenia and treatment efficacy in advanced non-small-cell lung cancer: a pooled analysis of 6 randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modulating Tezacitabine Metabolism In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and conducting in vitro experiments on the metabolism of Tezacitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in vitro?
A1: this compound is a prodrug that requires intracellular phosphorylation to become active. The primary metabolic activation pathway involves a two-step phosphorylation process. First, deoxycytidine kinase (dCK) phosphorylates this compound to its monophosphate derivative (this compound-MP). Subsequently, other cellular kinases further phosphorylate it to the active diphosphate (this compound-DP) and triphosphate (this compound-TP) forms. This compound-DP is a potent inhibitor of ribonucleotide reductase (RNR), and this compound-TP can be incorporated into DNA, leading to chain termination.[1] While this compound is relatively resistant to deamination, a deaminated metabolite, (E)-2'-deoxy-2'-(fluoromethylene)uridine (FMdU), has been identified as a primary metabolite in vivo and may also be observed in vitro.[2]
Q2: What are the key enzymes involved in this compound metabolism?
A2: The key activating enzyme is deoxycytidine kinase (dCK) , which catalyzes the initial and rate-limiting step of phosphorylation. Other nucleoside/nucleotide kinases are involved in the subsequent phosphorylation steps. While this compound is designed to be a poor substrate for cytidine deaminase (CDA), this enzyme can still contribute to its inactivation by converting it to FMdU.
Q3: How can I measure the formation of this compound metabolites in vitro?
A3: The most common method for quantifying this compound and its phosphorylated metabolites is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[3][4] This technique allows for the separation and sensitive detection of the parent drug and its various phosphorylated and deaminated forms from cell lysates.
Q4: What are some common in vitro models to study this compound metabolism?
A4: In vitro studies of this compound metabolism are typically conducted using:
-
Cancer cell lines: A variety of cancer cell lines, particularly those with known expression levels of dCK and RNR, are used to assess the phosphorylation, cytotoxicity, and mechanism of action of this compound.
-
Primary cells: Freshly isolated cells, such as peripheral blood mononuclear cells (PBMCs), can provide a more physiologically relevant system to study metabolism.[5]
-
Subcellular fractions: While less common for studying the activation of this compound (which occurs intracellularly), liver microsomes or S9 fractions can be used to investigate potential Phase I and Phase II metabolism, such as deamination.
Q5: What factors can influence the in vitro metabolism of this compound?
A5: Several factors can impact the metabolism of this compound in vitro, including:
-
Cell type: The expression and activity of dCK and other kinases vary significantly between different cell lines, which will directly affect the rate of this compound activation.
-
Drug concentration: The concentration of this compound used in the experiment can influence enzyme kinetics.
-
Incubation time: The duration of exposure to this compound will affect the accumulation of its metabolites.
-
Cell culture conditions: Factors such as cell density, passage number, and media composition can alter cellular metabolism and drug sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Cell Viability and Cytotoxicity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. Variation in drug concentration preparation. Cells are not in the logarithmic growth phase. Contamination of cell cultures. | Ensure uniform cell seeding by proper cell counting and mixing. Prepare fresh drug dilutions for each experiment from a validated stock solution. Use cells in the exponential growth phase for consistent metabolic activity. Regularly test for mycoplasma and other contaminants. |
| No significant cytotoxicity observed | The cell line has low dCK expression, leading to inefficient activation of this compound. The cell line has high RNR expression or activity, requiring higher concentrations of the active metabolite for inhibition. Incorrect drug concentration range tested. | Screen different cell lines to find one with adequate dCK expression. Consider cell lines known to be sensitive to nucleoside analogs. Perform a wider range of drug concentrations in a preliminary experiment to determine the appropriate dose range. |
| Unexpectedly high cytotoxicity at low concentrations | Error in drug dilution calculations. Contamination of the drug stock with a more potent compound. The cell line is exceptionally sensitive to this compound. | Double-check all calculations for drug dilutions. Verify the purity of the this compound stock. Repeat the experiment with a lower starting concentration and finer dilution steps. |
HPLC/LC-MS/MS Analysis of Metabolites
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or splitting peaks | Column degradation. Incompatible sample solvent with the mobile phase. Contamination in the HPLC system. | Replace the HPLC column. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. Flush the HPLC system with appropriate cleaning solutions. |
| Low or no detection of phosphorylated metabolites | Inefficient cell lysis and extraction of metabolites. Degradation of phosphorylated metabolites during sample processing. The cell line has low metabolic activity for this compound. | Optimize the cell lysis and extraction protocol. Use of cold solvents and rapid processing is crucial. Keep samples on ice throughout the preparation and consider using phosphatase inhibitors. Confirm the metabolic competency of your cell line or increase the incubation time. |
| High background noise in the chromatogram | Contaminated mobile phase or sample. Detector issues. | Use HPLC-grade solvents and freshly prepared mobile phases. Filter all samples before injection. Check the detector lamp and perform a system clean. |
| Retention time shifts | Changes in mobile phase composition or flow rate. Column temperature fluctuations. Column aging. | Ensure accurate mobile phase preparation and a stable pump flow rate. Use a column oven to maintain a constant temperature. Equilibrate the column for a sufficient time before each run. Consider replacing the column if shifts persist. |
Data Presentation
Table 1: Example IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| WiDr | Colon Carcinoma | 79 ± 0.1 | [2] |
| WiDr + Paclitaxel (0.25–1.0 mM) | Colon Carcinoma | 31.2 ± 2.1 | Paclitaxel enhances the cytotoxicity of this compound.[2] |
| Illustrative Example: HCT-116 | Colon Carcinoma | 50 - 150 | This is a hypothetical range for illustrative purposes. |
| Illustrative Example: A549 | Lung Carcinoma | 100 - 300 | This is a hypothetical range for illustrative purposes. |
| Illustrative Example: MCF-7 | Breast Cancer | >500 | This is a hypothetical range for illustrative purposes, suggesting potential resistance. |
Note: IC50 values can vary significantly based on experimental conditions. The illustrative examples are provided to demonstrate how such data would be presented.
Table 2: Example of this compound Metabolite Profile in a Cancer Cell Line
| Metabolite | Retention Time (min) | Peak Area (arbitrary units) at 24h |
| This compound | 5.2 | 5.6 x 10^6 |
| This compound-MP | 3.8 | 1.2 x 10^5 |
| This compound-DP | 2.5 | 8.9 x 10^4 |
| This compound-TP | 1.9 | 4.5 x 10^4 |
| FMdU | 6.1 | 2.1 x 10^4 |
Note: This table presents illustrative data. Actual values will depend on the cell line, drug concentration, incubation time, and analytical method.
Experimental Protocols
Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using a non-linear regression analysis.
Analysis of this compound and its Metabolites by HPLC-MS/MS
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for a specific time period (e.g., 24 hours).
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleoside analogs and their metabolites.[6][7][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.[6][7][8]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions for this compound and its expected metabolites.
-
-
Data Analysis: Quantify the peak areas of this compound and its metabolites. Use a standard curve for absolute quantification if standards are available.
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro interactions between apricitabine and other deoxycytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. ijarmps.org [ijarmps.org]
- 8. ijpar.com [ijpar.com]
Technical Support Center: Co-administration of Tezacitabine and Efflux Pump Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tezacitabine in combination with efflux pump inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering an efflux pump inhibitor with this compound?
A1: this compound, a nucleoside analog, functions by inhibiting ribonucleotide reductase and being incorporated into DNA, ultimately halting DNA synthesis and inducing apoptosis in cancer cells.[1][2] However, its efficacy can be limited by multidrug resistance (MDR), a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[3] These transporters, such as ABCB1 (P-glycoprotein), ABCC family members (MRPs), and ABCG2 (BCRP), act as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration.[4][5] By co-administering an inhibitor specific to these pumps, the efflux of this compound can be blocked, leading to its increased intracellular accumulation and enhanced cytotoxic effect.
Q2: Which efflux pumps are likely to transport this compound?
A2: While direct studies on this compound are limited, as a nucleoside analog, it is a putative substrate for several ABC transporters known to confer multidrug resistance. Members of the ABCC subfamily and ABCG2 have been shown to transport various nucleoside and nucleotide-based drugs.[1] ABCB1 is also a key transporter involved in the efflux of a wide range of chemotherapeutic agents.[6] Therefore, it is crucial to experimentally determine the specific transporter(s) responsible for this compound efflux in your cancer cell model.
Q3: What are some common inhibitors for the major multidrug resistance-associated ABC transporters?
A3: Several inhibitors are commonly used in in vitro studies to probe the function of specific ABC transporters. It is important to note that the specificity of these inhibitors can be concentration-dependent.
| Efflux Pump | Common Inhibitors | Notes |
| ABCB1 (P-gp) | Verapamil | A calcium channel blocker also known to inhibit ABCB1.[7][8] |
| Tariquidar (XR9576) | A potent and specific third-generation ABCB1 inhibitor.[9] | |
| Elacridar (GF120918) | A potent inhibitor of both ABCB1 and ABCG2.[9] | |
| ABCC1 (MRP1) | MK-571 | A selective inhibitor of ABCC1.[10] |
| ABCG2 (BCRP) | Ko143 | A potent and relatively specific inhibitor of ABCG2.[2][9] |
| Febuxostat | A clinically used drug for hyperuricemia, identified as a potent ABCG2 inhibitor.[1][4] |
Q4: How can I determine if my cancer cell line overexpresses a particular efflux pump?
A4: The overexpression of efflux pumps can be assessed using several molecular biology techniques:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the genes encoding the transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: To detect the protein levels of the specific ABC transporters.
-
Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of the transporter proteins within the cells or tissue samples.
-
Flow Cytometry: Using specific antibodies to quantify the percentage of cells expressing the transporter on their surface.
II. Troubleshooting Guides
This section addresses common problems encountered during experiments involving the co-administration of this compound and efflux pump inhibitors.
Problem 1: Inconsistent or no potentiation of this compound cytotoxicity with an efflux pump inhibitor.
| Possible Cause | Troubleshooting Step |
| The cell line does not express the targeted efflux pump at high enough levels. | Confirm the expression of the target transporter using qPCR or Western blotting. Select a cell line known to overexpress the pump of interest or a drug-resistant variant. |
| This compound is not a substrate for the targeted efflux pump in your cell model. | Perform a direct efflux assay (see Section III) to confirm that the inhibitor increases the intracellular accumulation of a fluorescent substrate of the target pump and, if possible, a fluorescent analog of this compound. |
| The concentration of the inhibitor is suboptimal. | Perform a dose-response experiment with the inhibitor to determine its optimal non-toxic concentration for efflux pump inhibition. Consult the literature for typical concentrations used for the specific inhibitor and cell line.[2][7][11] |
| The inhibitor is unstable in the experimental conditions. | Check the stability of the inhibitor in your cell culture medium over the duration of the experiment. For example, Ko143 has been reported to be unstable in rat plasma.[10] |
| The experimental endpoint is not sensitive enough. | Ensure your cytotoxicity assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect changes in cell viability. Consider using a clonogenic assay for a more long-term assessment of cell survival. |
| Other resistance mechanisms are dominant. | The cancer cells may possess other resistance mechanisms, such as altered drug metabolism or target mutations, that are not affected by efflux pump inhibition.[3] |
Problem 2: High background or low signal-to-noise ratio in fluorescence-based efflux assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of the fluorescent substrate. | Titrate the concentration of the fluorescent substrate (e.g., Hoechst 33342, Rhodamine 123) to find a balance between a strong signal and minimal cytotoxicity. |
| Incomplete removal of extracellular fluorescent substrate. | Ensure thorough washing of the cells with ice-cold buffer after the loading step to remove any unbound dye.[12] |
| Autofluorescence of cells or compounds. | Include appropriate controls: unstained cells, cells treated with this compound or the inhibitor alone to measure their intrinsic fluorescence. |
| Photobleaching of the fluorescent dye. | Minimize the exposure of the cells to the excitation light source. Use an anti-fade reagent if performing fluorescence microscopy. |
| Incorrect filter sets on the fluorometer or microscope. | Verify that the excitation and emission wavelengths of your instrument are appropriate for the fluorescent substrate being used. |
Problem 3: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette. Allow cells to adhere and distribute evenly before starting the experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
| Variations in incubation times. | Use a multichannel pipette for simultaneous addition of reagents to replicate wells. Stagger the timing of plate reading to ensure consistent incubation times for all plates. |
| Cellular stress affecting efflux pump activity. | Handle cells gently during passaging and experimental procedures. Ensure consistent culture conditions (temperature, CO2, humidity). |
III. Experimental Protocols
Protocol 1: Fluorescence-Based Drug Efflux Assay Using Hoechst 33342
This protocol is designed to qualitatively and semi-quantitatively assess the function of ABCG2 and other efflux pumps that transport Hoechst 33342.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hoechst 33342 (stock solution, e.g., 1 mg/mL in water)
-
Efflux pump inhibitor (e.g., Ko143, Febuxostat, Verapamil)
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution with 2% Fetal Bovine Serum and 10 mM HEPES (HBSS+)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells once with pre-warmed HBSS+. Add HBSS+ containing the desired concentration of the efflux pump inhibitor to the test wells. For control wells, add HBSS+ with the vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Hoechst 33342 Loading: To each well, add Hoechst 33342 to a final concentration of 5 µg/mL.[11][12] Incubate for 45-90 minutes at 37°C, protected from light.
-
Washing: Aspirate the loading solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular dye.
-
Efflux: Add pre-warmed complete culture medium (with or without the inhibitor) to the wells and incubate at 37°C for 30-60 minutes to allow for dye efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~350 nm, emission ~460 nm) or visualize and quantify using a fluorescence microscope.
Data Analysis:
-
Compare the fluorescence intensity of cells treated with the inhibitor to the untreated control cells.
-
A higher fluorescence signal in the inhibitor-treated cells indicates inhibition of efflux.
-
The Multidrug Resistance Activity Factor (MAF) can be calculated as: MAF = 100 * (F_inhibitor - F_control) / F_inhibitor, where F is the fluorescence intensity.[14]
Quantitative Data for Common Inhibitors
| Inhibitor | Target Pump | Typical In Vitro Concentration | IC50 / EC90 | Reference |
| Verapamil | ABCB1 | 10-50 µM | IC50 ~28 µM for KCa3.1 channels, which can affect Ca2+ influx. Used at ≥2 µM for P-glycoprotein inhibition. | [7] |
| Ko143 | ABCG2 | 0.1-1 µM | EC90 of 23 nM for ABCG2-mediated mitoxantrone resistance. | [9] |
| Febuxostat | ABCG2 | 0.1-1 µM | IC50 of 27 nM for ABCG2 urate transport activity. | [1][4] |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and efflux pump-mediated resistance.
Caption: Workflow for a fluorescence-based drug efflux assay.
Caption: Troubleshooting logic for lack of cytotoxic potentiation.
References
- 1. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 10. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Image-Based Chemical Screening Identifies Drug Efflux Inhibitors in Lung Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Tezacitabine Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing Tezacitabine efficacy with adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic pyrimidine nucleoside analogue with a dual mechanism of action against cancer cells.[1][2] After intracellular phosphorylation, its diphosphate metabolite irreversibly inhibits ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis.[1][2] Its triphosphate metabolite can be incorporated into DNA, leading to chain termination and apoptosis.[1][2]
Q2: Which adjuvants have shown promise in enhancing this compound's efficacy?
Preclinical and clinical studies have primarily focused on combining this compound with fluoropyrimidines like 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine (FUdR), and capecitabine.[1][3][4] The rationale for this combination is based on their complementary mechanisms targeting DNA synthesis.
Q3: What is the nature of the interaction between this compound and fluoropyrimidines?
The interaction can be complex and depends on the specific fluoropyrimidine and the experimental design. For instance, in HCT 116 human colon carcinoma cells, this compound combined with 5-FU was found to be antagonistic in a clonogenic assay.[1] However, when combined sequentially with FUdR, this compound potentiated cell killing and increased apoptosis.[1] In a xenograft model using HCT 116 cells, the oral administration of capecitabine (a prodrug of 5-FU) in combination with this compound showed a statistically significant additive antitumor effect.[1]
Q4: Are there any clinical data on this compound combination therapies?
Yes, a Phase I clinical trial evaluated the combination of this compound and 5-FU in patients with advanced solid tumors. The study established a maximum tolerated dose and observed clinical activity, particularly in patients with esophageal and other gastrointestinal carcinomas.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in combination studies (synergism vs. antagonism) | The sequence of drug administration is critical. | Preclinical studies have shown that sequential administration of FUdR after this compound leads to potentiation, while simultaneous administration with 5-FU can be antagonistic.[1] Optimize the timing and order of drug addition in your experimental protocol. |
| Different experimental models (in vitro vs. in vivo) can yield different results. | An in vitro antagonistic effect between this compound and 5-FU did not translate to the in vivo setting where an additive effect was observed with capecitabine.[1] It is crucial to validate in vitro findings in relevant animal models. | |
| Higher than expected cell viability in vitro | Drug resistance mechanisms may be at play. | For nucleoside analogs, resistance can arise from decreased activity of activating enzymes (e.g., deoxycytidine kinase) or increased activity of deactivating enzymes (e.g., cytidine deaminase).[5] Consider performing western blots for these enzymes. |
| The chosen cell line may have inherent resistance. | Screen a panel of cell lines to identify those most sensitive to the this compound combination. | |
| Low levels of apoptosis detected | The assay timing may not be optimal to capture peak apoptosis. | Perform a time-course experiment to identify the optimal time point for apoptosis detection after treatment. This compound has been shown to induce apoptosis via the caspase 3/7 pathway.[6] |
| The drug concentrations may be suboptimal for inducing apoptosis. | Perform dose-response experiments for each drug individually and in combination to determine the optimal concentrations for inducing apoptosis. | |
| Difficulty in reproducing xenograft study results | Variability in drug formulation and administration. | Ensure consistent formulation of this compound and the adjuvant for each experiment. For oral adjuvants like capecitabine, ensure accurate and consistent dosing. |
| Tumor heterogeneity. | Use well-characterized and authenticated cell lines for establishing xenografts. Consider using cell line-derived xenografts from different passages to account for potential drift. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Fluoropyrimidines in HCT 116 Colon Cancer Model
| Treatment Group | Assay Type | Observed Effect | Reference |
| This compound + 5-FU | Clonogenic Assay | Antagonistic | [1] |
| This compound (sequential) + FUdR | Clonogenic Assay | Potentiation of cell killing | [1] |
| This compound + Capecitabine | Xenograft Model | Statistically significant additivity | [1] |
Table 2: Clinical Efficacy of this compound in Combination with 5-FU in Advanced Solid Tumors (Phase I)
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | This compound: 200 mg/m² 5-FU: 200 mg/m²/day | Advanced solid tumors | [3][4] |
| Partial Response or Disease Stabilization | 55% of assessable patients | Advanced solid tumors | [3][4] |
| Highest Response Rate | N/A | Esophageal and other gastrointestinal carcinomas | [3][4] |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from standard methodologies for assessing the long-term reproductive viability of cells after drug treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
This compound and adjuvant(s) of interest
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with this compound and/or the adjuvant at various concentrations. For sequential treatment, remove the first drug-containing medium before adding the second.
-
After the desired exposure time, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot for DNA Damage and Cell Cycle Proteins
This protocol outlines the general steps for assessing changes in protein expression following drug treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p21, anti-Cyclin B1, anti-Cdc25C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for combination studies.
Caption: this compound-induced DNA damage response.
References
- 1. This compound enhances the DNA-directed effects of fluoropyrimidines in human colon cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of this compound in combination with 5-fluorouracil in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Tezacitabine formulation for improved bioavailability
Welcome to the Technical Support Center for Tezacitabine Formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound through various formulation strategies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the formulation of this compound and other hydrophilic nucleoside analogs.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound in Liposomes/Nanoparticles | 1. This compound is a hydrophilic molecule, leading to poor partitioning into the lipid bilayer and leakage from the aqueous core. 2. Unfavorable lipid-to-drug ratio. 3. Suboptimal hydration or sonication/extrusion parameters. 4. Instability of the formulation, causing drug leakage. | 1. Optimize Lipid Composition: Incorporate charged lipids (e.g., phosphatidylglycerol) to interact with this compound. Increase cholesterol content to enhance bilayer rigidity and reduce leakage. 2. Vary Drug-to-Lipid Ratio: Experiment with different ratios to find the optimal loading capacity. 3. Refine Formulation Process: For the thin-film hydration method, ensure complete solvent removal and control hydration temperature and time. For nanoparticle formulation using emulsion-based methods, optimize the homogenization speed and time. 4. Use a pH Gradient: For ionizable drugs, creating a pH gradient across the liposomal membrane can enhance the encapsulation of the ionized form. |
| Poor In Vitro Dissolution Rate of Solid Formulations | 1. Inadequate particle size reduction. 2. Inappropriate selection of excipients in solid dispersions. 3. Recrystallization of the amorphous drug during storage. | 1. Micronization/Nanonization: Employ techniques like jet milling or high-pressure homogenization to reduce particle size and increase surface area. 2. Excipient Screening: Screen for polymers that form a stable amorphous solid dispersion with this compound (e.g., PVP, HPMC). 3. Stability Studies: Conduct accelerated stability studies to assess the physical stability of the amorphous formulation and select appropriate packaging to protect from moisture. |
| High Inter-Individual Variability in Animal Pharmacokinetic Studies | 1. Rapid metabolism by enzymes like cytidine deaminase in the gut and liver. 2. Saturation of intestinal transporters at higher doses. 3. Formulation instability in the gastrointestinal tract. | 1. Co-administration with Metabolic Inhibitors: As demonstrated with decitabine, co-administration with a cytidine deaminase inhibitor like tetrahydrouridine can significantly increase bioavailability and reduce variability.[1] 2. Dose-Ranging Studies: Conduct dose-ranging pharmacokinetic studies to identify if absorption is dose-dependent. 3. Enteric Coating: For formulations sensitive to gastric pH, consider an enteric coating to protect the drug until it reaches the small intestine. |
| Low Oral Bioavailability of this compound Prodrugs | 1. Inefficient conversion of the prodrug to the active this compound in vivo. 2. Poor absorption of the prodrug itself. 3. Instability of the prodrug in the gastrointestinal environment. | 1. Enzyme-Specific Linker: Design the prodrug with a linker that is specifically cleaved by intestinal or hepatic enzymes. 2. Physicochemical Property Optimization: Modify the lipophilicity of the prodrug to enhance passive diffusion across the intestinal membrane. 3. In Vitro Stability Testing: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids to identify any degradation issues. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound, like many nucleoside analogs, is a hydrophilic molecule. This property leads to low passive diffusion across the lipophilic intestinal membrane. Additionally, it may be susceptible to rapid metabolism by enzymes such as cytidine deaminase present in the gut and liver, further reducing the amount of active drug that reaches systemic circulation.[2][3]
Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A2: Several strategies can be employed:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation and potentially enhance absorption.[3][4]
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can improve its ability to cross the intestinal barrier. The prodrug is then converted to the active this compound in the body.[5]
-
Co-administration with Metabolic Inhibitors: As shown with the similar nucleoside analog decitabine, co-administering the drug with an inhibitor of its metabolizing enzyme can significantly increase oral bioavailability.[1]
Q3: How can I assess the in vitro drug release from my this compound-loaded nanoparticles?
A3: The dialysis method is a common and effective technique. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of release medium. The amount of drug that diffuses out of the bag into the medium is measured over time. This provides an indication of the drug release rate from the nanoparticles.
Q4: What are the key parameters to monitor in a preclinical oral pharmacokinetic study for a new this compound formulation?
A4: The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area under the curve): The total exposure to the drug over time.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous dose.
Q5: Are there any clinical data on oral formulations of this compound?
A5: Phase I clinical trials for an oral formulation of this compound were initiated in Japan in 1995.[6] However, detailed results from these trials, particularly regarding the specific formulation used and its bioavailability, are not widely available in the public domain. Preclinical studies have suggested that oral administration of this compound is less effective than intravenous administration, highlighting the need for advanced formulation strategies.[6]
Data Presentation: Comparative Bioavailability of a Nucleoside Analog (Decitabine)
Table 1: Pharmacokinetic Parameters of Oral Decitabine (DAC) with and without a Cytidine Deaminase Inhibitor (Tetrahydrouridine, THU) in Baboons. [1]
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | AUClast (min*ng/mL) |
| Oral DAC alone | 200 mg/m² | 10.85 | 30 | 463 |
| Oral DAC + THU | 100 mg/m² | 26.98 | 60 | 2284 |
This data demonstrates that co-administration of a metabolic inhibitor can significantly increase the plasma concentration and overall exposure of a nucleoside analog, even at a lower dose.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to improve its stability and potential for oral absorption.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dialysis membrane (MWCO 12-14 kDa)
Methodology:
-
Dissolve PC and CHOL (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours.
-
To reduce the size of the multilamellar vesicles and create unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
To remove unencapsulated this compound, dialyze the liposomal suspension against PBS (pH 7.4) for 24 hours with several changes of the dialysis buffer.
-
Determine the encapsulation efficiency by lysing a known amount of the liposomal formulation (e.g., with a detergent like Triton X-100) and quantifying the total this compound concentration using a suitable analytical method (e.g., HPLC). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%.
Protocol 2: In Vitro Drug Release Study using Dialysis Method
Objective: To evaluate the release profile of this compound from a nanoparticle or liposomal formulation.
Materials:
-
This compound-loaded formulation
-
Release medium (e.g., Simulated Gastric Fluid, pH 1.2; Simulated Intestinal Fluid, pH 6.8)
-
Dialysis tubing (appropriate MWCO)
-
Shaking water bath or dissolution apparatus
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Methodology:
-
Soak the dialysis tubing in the release medium for at least 30 minutes before use.
-
Pipette a known volume (e.g., 1 mL) of the this compound-loaded formulation into the dialysis bag and securely seal both ends.
-
Place the sealed dialysis bag into a vessel containing a defined volume of the release medium (e.g., 100 mL) to ensure sink conditions.
-
Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm) using a shaking water bath or the paddle of a dissolution apparatus.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Bioavailability Study
Caption: Workflow for a preclinical oral bioavailability study.
References
- 1. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of an oral formulation of decitabine and tetrahydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. A carrier-mediated prodrug approach to improve the oral absorption of antileukemic drug decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Tezacitabine Target Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tezacitabine's performance against other ribonucleotide reductase inhibitors, supported by experimental data. This compound, a deoxycytidine analog, demonstrates a dual mechanism of action by targeting both ribonucleotide reductase (RNR) and DNA polymerase, crucial enzymes in DNA synthesis and repair.
Performance Comparison of Ribonucleotide Reductase Inhibitors
This compound ((E)-2'-deoxy-2'-(fluoromethylene)cytidine, FMdC) has shown potent cytotoxic activity in preclinical studies across a broad spectrum of human tumor cell lines, with IC50 values typically ranging from 10 to 90 nM[1]. Its clinical development, however, was halted after Phase II trials for non-small cell lung cancer and colorectal cancer due to a lack of significant clinical activity as a standalone therapy[2]. This section compares the in vitro efficacy of this compound with other notable RNR inhibitors.
| Compound | Target(s) | Enzymatic IC50 (RNR) | Cellular IC50 (Cancer Cell Lines) | Key Findings & Clinical Status |
| This compound (FMdC) | Ribonucleotide Reductase, DNA Polymerase | Not explicitly reported | 10 - 90 nM (various solid tumor and hematological cell lines)[1] | Potent preclinical activity; failed in Phase II trials as monotherapy for NSCLC and colorectal cancer[2]. |
| Gemcitabine | Ribonucleotide Reductase, DNA Polymerase | Not explicitly reported | 5 nM - 105 nM (Pancreatic cancer cell lines)[3][4] | Standard first-line treatment for various cancers, including pancreatic cancer[5]. |
| Clofarabine | Ribonucleotide Reductase, DNA Polymerase | 65 nM[6][7] | 0.028 - 0.29 µM (Leukemia and solid tumor cell lines); ~60 nM (Melanoma), ~411 nM (Lung cancer)[7][8] | FDA-approved for acute lymphoblastic leukemia[8]. |
| Hydroxyurea | Ribonucleotide Reductase | Not explicitly reported | 21.38 µM (L1210 Leukemia); 32 µM (P388 Leukemia)[9] | Used in the treatment of myeloproliferative disorders and sickle cell anemia[10]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and its targets are provided below.
Ribonucleotide Reductase (RNR) Activity Assay (Enzymatic Dose-Response)
This protocol is a generalized method for determining the IC50 value of an RNR inhibitor.
Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of RNR.
Materials:
-
Purified recombinant human RNR (subunits R1 and R2)
-
CDP (cytidine 5'-diphosphate), radiolabeled or unlabeled
-
ATP (adenosine 5'-triphosphate)
-
Magnesium acetate
-
DTT (dithiothreitol)
-
Test inhibitor (e.g., this compound diphosphate)
-
Tris-HCl buffer
-
Reaction quench solution (e.g., perchloric acid)
-
Scintillation fluid (for radioactive assays)
-
HPLC system (for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, magnesium acetate, and DTT.
-
Add purified R1 and R2 subunits to the reaction mixture.
-
Prepare serial dilutions of the test inhibitor and add to the respective reaction wells. Include a control with no inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, CDP.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding a quench solution.
-
Quantify the amount of deoxycytidine diphosphate (dCDP) produced. For radioactive assays, this can be done using liquid scintillation counting after separation of substrate and product. For non-radioactive assays, HPLC can be used for separation and quantification.
-
Plot the percentage of RNR activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis[1].
DNA Polymerase Inhibition Assay (Primer Extension Assay)
This protocol outlines a general method to assess the inhibition of DNA polymerase activity.
Objective: To determine if a compound inhibits the DNA synthesis activity of DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase β)
-
A specific primer-template DNA substrate. The primer is typically 5'-end labeled with a fluorescent or radioactive tag.
-
dNTPs (dATP, dGTP, dCTP, TTP)
-
Reaction buffer containing MgCl2
-
Test inhibitor (e.g., this compound triphosphate)
-
Stop solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, primer-template DNA, and the test inhibitor at various concentrations.
-
Add the purified DNA polymerase to the mixture.
-
Initiate the reaction by adding the dNTPs.
-
Incubate the reaction at 37°C for a specific time to allow for primer extension.
-
Terminate the reaction by adding the stop solution.
-
Denature the DNA products by heating.
-
Separate the extended DNA products from the unextended primer by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands using a phosphorimager or fluorescence scanner.
-
The inhibition of DNA polymerase activity is determined by the reduction in the amount of extended primer in the presence of the inhibitor compared to the control[11].
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's target validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Hoechst Marion Roussel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tezacitabine and Cytarabine: A Comparative Analysis in Leukemia Cell Lines
A head-to-head comparison of two potent nucleoside analogs, tezacitabine and cytarabine, reveals distinct yet overlapping mechanisms of action and efficacy in preclinical leukemia models. While both drugs effectively target DNA synthesis, this compound's dual inhibition of ribonucleotide reductase and DNA polymerase, coupled with its resistance to metabolic deactivation, suggests a promising alternative to the long-standing cornerstone of leukemia chemotherapy, cytarabine.
This guide provides a comprehensive comparison of this compound and cytarabine, focusing on their performance in leukemia cell lines. Experimental data on their cytotoxic activity, effects on the cell cycle, and induction of apoptosis are presented, along with detailed methodologies for the key experiments cited.
Mechanism of Action: A Tale of Two Pyrimidine Analogs
Both this compound and cytarabine are pyrimidine nucleoside analogs that must be intracellularly phosphorylated to their active triphosphate forms to exert their cytotoxic effects.[1][2]
Cytarabine , also known as ara-C, is converted to its active metabolite, ara-CTP. This molecule primarily acts by inhibiting DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[3][4] Its incorporation into the DNA strand ultimately triggers cell death.[3]
This compound (FMdC) also undergoes intracellular phosphorylation to form its active diphosphate and triphosphate metabolites. This compound diphosphate is a potent and irreversible inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the production of deoxyribonucleotides necessary for DNA synthesis.[2] The triphosphate form of this compound, similar to ara-CTP, is incorporated into DNA by DNA polymerase, further disrupting DNA replication and repair.[2] A key advantage of this compound is its relative resistance to deactivation by cytidine deaminase, an enzyme that rapidly metabolizes and inactivates cytarabine.[2]
dot
Caption: Signaling pathways of Cytarabine and this compound.
Quantitative Analysis: Cytotoxicity in Leukemia Cell Lines
Direct comparative studies providing IC50 values for both this compound and cytarabine in the same leukemia cell lines are limited in publicly available literature. However, data from various studies can be compiled to provide an estimate of their relative potency.
| Drug | Cell Line | IC50 (µM) | Reference |
| This compound | Murine & Human Cell Lines | 0.01 - 0.09 | [5] |
| Cytarabine | HL-60 | 0.089 | [6] |
| ML-1 | 0.064 | [6] | |
| Raji | >10 | [6] | |
| Jurkat | 0.150 | [6] | |
| THP-1 | 0.8 | [7] | |
| U937 | 0.1 | [7] | |
| MOLM-13 | 0.05 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Impact on Cell Cycle Progression
Both this compound and cytarabine are cell cycle-specific agents, primarily affecting cells in the S phase of DNA synthesis.
This compound has been shown to induce a leaky block in the S-phase at low concentrations and a G1 phase block at concentrations higher than 10 nM in CCRF-SB, KG-1, and Jurkat leukemia cell lines.[8]
Cytarabine is well-documented to cause an accumulation of cells in the S phase, consistent with its mechanism of inhibiting DNA replication.[4] At higher concentrations, it can also induce a G1 phase block.[4]
Cell Cycle Distribution after this compound Treatment (24h)
| Cell Line | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| CCRF-SB | 1 | 48 | 42 | 10 |
| 10 | 55 | 35 | 10 | |
| 100 | 65 | 25 | 10 | |
| KG-1 | 1 | 50 | 40 | 10 |
| 10 | 60 | 30 | 10 | |
| 100 | 70 | 20 | 10 | |
| Jurkat | 1 | 45 | 45 | 10 |
| 10 | 50 | 40 | 10 | |
| 100 | 60 | 30 | 10 |
Data extracted from Skierski J, et al. Acta Pol Pharm. 2005.[8]
Induction of Apoptosis
A critical measure of anticancer drug efficacy is the ability to induce programmed cell death, or apoptosis.
This compound effectively induces apoptosis in a dose-dependent manner in various leukemia cell lines.[8] This process is mediated through the caspase 3/7 pathway.[8]
Cytarabine is also a potent inducer of apoptosis in leukemia cells.[9] The apoptotic cascade initiated by cytarabine involves the activation of caspases and is a key mechanism of its therapeutic effect.[9]
Apoptosis Induction by this compound (48h)
| Cell Line | Concentration (nM) | % Apoptotic Cells |
| CCRF-SB | 10 | 20 |
| 100 | 45 | |
| 1000 | 70 | |
| KG-1 | 10 | 15 |
| 100 | 35 | |
| 1000 | 60 | |
| Jurkat | 10 | 25 |
| 100 | 55 | |
| 1000 | 80 |
Data extracted from Skierski J, et al. Acta Pol Pharm. 2005.[8]
Experimental Protocols
Cell Culture
Leukemia cell lines (e.g., CCRF-SB, KG-1, Jurkat, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
dot
Caption: General workflow for in vitro drug testing.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with various concentrations of this compound or cytarabine and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis
-
Treat cells with the desired concentrations of this compound or cytarabine for 24 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound or cytarabine for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
References
- 1. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tezacitabine and Decitabine: Mechanisms of Action and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanistic properties of two nucleoside analogues, Tezacitabine and decitabine. While both are investigated for their anticancer properties, they operate through distinct molecular pathways. This document summarizes their mechanisms, presents available preclinical data, and provides detailed experimental protocols to support further research.
Core Mechanisms of Action
This compound is a synthetic pyrimidine nucleoside analogue that primarily acts as an inhibitor of ribonucleotide reductase (RNR) .[1] Following intracellular phosphorylation, its diphosphate metabolite (FMdCDP) irreversibly inhibits RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[2] Its triphosphate metabolite (FMdCTP) can also be incorporated into DNA, further disrupting DNA replication.[2] This dual action leads to the depletion of deoxyribonucleotide pools, inhibition of DNA synthesis, cell cycle arrest in the G1 and S phases, and ultimately, apoptosis.[1]
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent that functions as an inhibitor of DNA methyltransferase (DNMT) .[3][4] After being incorporated into replicating DNA, it forms a covalent adduct with DNMT, trapping the enzyme and leading to its degradation.[4][5] This results in a passive loss of methylation patterns during subsequent rounds of DNA replication, leading to the reactivation of silenced tumor suppressor genes.[3] At higher concentrations, decitabine can also induce DNA damage and cytotoxicity, leading to cell cycle arrest, primarily at the G2/M phase.[6][7]
Quantitative Data Summary
| Drug | Cell Line | Cancer Type | IC50 | Citation |
| Decitabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 84.46 µM (72h), 10.11 µM (96h) | [8] |
| U937 | Histiocytic Lymphoma | ~10 µM (72h) | [9] | |
| HL-60 | Acute Promyelocytic Leukemia | ~10 µM (72h) | [9] | |
| KG-1a | Acute Myeloid Leukemia | >1 µM (72h) | [10] | |
| THP-1 | Acute Monocytic Leukemia | ~1 µM (72h) | [10] | |
| This compound | L-1210 | Murine Leukemia | Not explicitly stated, but potent antiproliferative activity demonstrated. | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but potent antiproliferative activity demonstrated. | [1] | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but potent antiproliferative activity demonstrated. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the IC50 of cytotoxic compounds.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound or Decitabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound or decitabine in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of solvent used for drug dilution).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution following drug treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Global DNA Methylation Assay (LINE-1 Pyrosequencing)
This is a representative protocol for assessing changes in global DNA methylation, often used to evaluate the effects of hypomethylating agents like decitabine.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for a LINE-1 repetitive element
-
Pyrosequencing instrument and reagents
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from cell samples.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers that flank a region of the LINE-1 element containing several CpG sites. One of the primers should be biotinylated.
-
Pyrosequencing: Perform pyrosequencing on the biotinylated PCR product. The dispensation order of nucleotides is designed to quantify the percentage of methylation at each CpG site within the amplified region.
-
Data Analysis: The pyrosequencing software calculates the percentage of methylation at each CpG site by comparing the peak heights of cytosine and thymine. The average methylation across all analyzed CpG sites provides a measure of global DNA methylation.
Conclusion
This compound and decitabine are both promising anticancer agents that operate through fundamentally different mechanisms. This compound disrupts DNA synthesis by inhibiting ribonucleotide reductase, while decitabine reactivates tumor suppressor genes by inhibiting DNA methyltransferase. The choice of agent for a particular therapeutic application will depend on the specific molecular characteristics of the cancer. The data and protocols presented in this guide are intended to facilitate further research into the distinct and potentially synergistic activities of these compounds. Direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer models.
References
- 1. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine: development of a DNA methyltransferase inhibitor for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decitabine, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Validating the Synergistic Effect of Tezacitabine with Cisplatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of tezacitabine when combined with the widely-used chemotherapeutic agent, cisplatin. This document summarizes available clinical data, outlines detailed experimental protocols for preclinical validation, and explores the underlying molecular mechanisms and signaling pathways that may contribute to this synergy.
This compound, a novel deoxycytidine analog, and cisplatin, a platinum-based DNA alkylating agent, represent two distinct classes of anticancer compounds. The combination of these agents is predicated on the hypothesis that their different mechanisms of action could lead to a synergistic antitumor effect. This compound's inhibition of ribonucleotide reductase depletes the pool of deoxynucleotides necessary for DNA synthesis and repair, while cisplatin directly damages DNA by forming platinum adducts. This dual assault on DNA integrity and repair is expected to be more effective than either agent alone.
Clinical and Preclinical Data Summary
While direct preclinical studies quantifying the synergistic interaction between this compound and cisplatin are not extensively published, a phase I clinical trial has provided evidence of the combination's feasibility and preliminary efficacy. The table below summarizes the key findings from this trial. To facilitate further research, a hypothetical preclinical data table is also presented to illustrate the type of data that would be generated from synergy studies.
Table 1: Clinical Trial Data for this compound and Cisplatin Combination Therapy [1]
| Parameter | Value |
| Study Phase | Phase I |
| Patient Population | Advanced Solid Tumors |
| This compound Dose Levels | 150-270 mg/m² |
| Cisplatin Dose | 50 mg/m² |
| Treatment Cycle | Days 1 and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | This compound 200 mg/m² with Cisplatin 50 mg/m² |
| Dose-Limiting Toxicities | Neutropenia and Thrombocytopenia |
| Objective Responses | 2 partial responses in 18 evaluable patients |
Table 2: Illustrative Preclinical Synergy Data (Hypothetical)
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| Ovarian Cancer (A2780) | This compound + Cisplatin | 0.6 | Synergy |
| Non-Small Cell Lung Cancer (H460) | This compound + Cisplatin | 0.8 | Synergy |
| Pancreatic Cancer (PANC-1) | This compound + Cisplatin | 1.1 | Additive/Slight Antagonism |
Experimental Protocols
To rigorously validate the synergistic potential of this compound and cisplatin in a preclinical setting, the following experimental protocols are recommended.
Cell Viability and Synergy Analysis
This experiment aims to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, and to quantify the nature of their interaction using the Combination Index (CI) method of Chou-Talalay.
Materials:
-
Cancer cell lines of interest (e.g., ovarian, lung, pancreatic)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or equivalent for CI calculation
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in cell culture medium. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing the single drugs or their combinations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTT reagent to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug individually.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
Reproducibility of Tezacitabine Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Tezacitabine against other nucleoside analogs, Gemcitabine and Cytarabine. The information presented is based on available experimental data from preclinical studies to assist in the evaluation of its potential for further development.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. To provide a comparative perspective, this section summarizes the half-maximal inhibitory concentration (IC50) values of this compound alongside Gemcitabine and Cytarabine in the same human cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Citation |
| HeLa (Cervical Cancer) | This compound | 0.03 - 0.05 | [1] |
| Gemcitabine | 3.3 | [2] | |
| Cytarabine | 16 nM (0.016 µM) | [3][4] | |
| WiDr (Colon Cancer) | This compound | 0.079 | [1] |
| Gemcitabine | Data not available in the same study | ||
| Cytarabine | Data not available in the same study |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is compiled from different sources.
Mechanism of Action: A Dual Approach to Inhibit Cancer Cell Growth
This compound, a deoxycytidine analog, exhibits a dual mechanism of action to exert its cytotoxic effects.[5] Once inside the cell, it is phosphorylated to its active diphosphate and triphosphate forms.
-
Inhibition of Ribonucleotide Reductase (RNR): this compound diphosphate acts as an irreversible inhibitor of ribonucleotide reductase.[6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[7][8][9] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, thereby halting DNA replication.
-
DNA Chain Termination: this compound triphosphate is incorporated into the growing DNA strand during replication.[6] However, due to its modified sugar moiety, it acts as a chain terminator, preventing further elongation of the DNA strand.[6] This leads to DNA fragmentation and ultimately triggers apoptosis (programmed cell death).
Preclinical In Vivo Efficacy
While comprehensive, directly comparable in vivo data for this compound is limited in the public domain, preclinical studies have demonstrated its potent antitumor activity in a broad spectrum of murine tumors and human tumor xenografts.[5] For context, this section provides available data on the in vivo efficacy of the comparator drugs, Gemcitabine and Cytarabine.
Gemcitabine: In a mouse xenograft model of human pancreatic cancer, Gemcitabine treatment has been shown to significantly inhibit tumor growth.[10]
Cytarabine: In a U87 human glioma xenograft model, treatment with Cytarabine at a dose of 60 mg/kg resulted in a significant reduction in tumor volume compared to the control group.[11]
Experimental Protocols
The following are generalized protocols for the key experimental assays cited in this guide. Specific parameters may vary between individual studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (this compound, Gemcitabine, or Cytarabine) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, the media is removed, and MTT reagent, dissolved in serum-free media, is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Human Tumor Xenograft Model in Mice
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents.[1][2][6][12][15]
-
Cell Culture and Preparation: Human cancer cells are cultured in appropriate media, harvested, and resuspended in a suitable vehicle, such as a mixture of media and Matrigel.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (Length x Width^2) / 2).
-
Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compounds are administered according to a specified dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The antitumor efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) are used.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
Signaling Pathways and DNA Damage Response
The incorporation of this compound into DNA triggers a DNA damage response (DDR).[16] This complex signaling network is activated to sense the DNA lesions, arrest the cell cycle to allow for repair, and if the damage is too severe, induce apoptosis. Key proteins in the DDR pathway that are often activated in response to DNA damaging agents include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate a cascade of downstream targets to orchestrate the cellular response.[5][16][17][18][19] While the precise signaling cascade initiated by this compound-induced DNA damage has not been fully elucidated, it is expected to engage these central DDR pathways.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Tezacitabine: Unveiling Biomarkers of Sensitivity and Resistance
For researchers, scientists, and drug development professionals, understanding the molecular determinants of a drug's efficacy is paramount. This guide provides a comprehensive comparison of biomarkers associated with sensitivity and resistance to tezacitabine, a promising nucleoside analog. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a clear perspective on this agent and its potential alternatives.
This compound is a synthetic pyrimidine nucleoside analog with a dual mechanism of action. After intracellular phosphorylation, its diphosphate form irreversibly inhibits ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis. Subsequently, its triphosphate form is incorporated into DNA, leading to chain termination and apoptosis.[1][2] While showing potent anti-tumor activity in preclinical studies, its clinical development has faced challenges, underscoring the need for predictive biomarkers to select patients most likely to respond.
Key Biomarkers of this compound Response
The therapeutic efficacy of this compound is intricately linked to its metabolism and its interaction with its molecular target. Consequently, key biomarkers of sensitivity and resistance fall into two main categories: drug metabolism enzymes and the drug's target, ribonucleotide reductase.
Drug Metabolism Enzymes: The Gatekeepers of this compound Activity
The activation and inactivation of this compound are critical determinants of its cytotoxic potential. Two key enzymes govern this process:
-
Deoxycytidine Kinase (dCK): The Activator. Deoxycytidine kinase is the rate-limiting enzyme responsible for the initial phosphorylation of this compound, a crucial step for its activation. Low expression or inactivating mutations of dCK are strongly associated with resistance to this compound and other deoxycytidine analogs like decitabine and gemcitabine.
-
Cytidine Deaminase (CDA): The Inactivator. Cytidine deaminase inactivates this compound through deamination. High expression of CDA is a significant mechanism of resistance. Notably, high CDA levels in certain tissues, such as the liver, can create a sanctuary for cancer cells, protecting them from the drug's effects.
Ribonucleotide Reductase (RNR): The Molecular Target
As the primary target of this compound, the expression levels of the RNR subunits can influence drug sensitivity.
-
RNR Subunits (RRM1 and RRM2): Overexpression of the M1 (RRM1) and M2 (RRM2) subunits of ribonucleotide reductase has been linked to resistance to RNR inhibitors, including the structurally similar drug gemcitabine. Increased levels of these subunits can effectively dilute the inhibitory effect of the drug.
Quantitative Data Summary
The following tables summarize the relationship between the expression of these biomarkers and the cellular response to this compound and its alternatives. The data is primarily derived from preclinical studies on various cancer cell lines, given the limited availability of extensive clinical biomarker data for this compound.
| Biomarker | Cancer Cell Line | Biomarker Expression Level | This compound IC50 (µM) | Implication | Reference |
| dCK | Human Leukemia (HL-60) | Wild-type | Data not directly available for this compound | Sensitivity | |
| Human Leukemia (HL-60/DAC resistant) | Homozygous mutation (low activity) | Data not directly available for this compound | Resistance | [3] | |
| Human Prostate (DU145) | Low mRNA | > 2 (for Decitabine) | Resistance | [4] | |
| Human Leukemia (Jurkat) | Low mRNA | > 2 (for Decitabine) | Resistance | [4] | |
| CDA | Human Pancreatic Cancer | High | Data not directly available for this compound | Resistance | [5] |
| Human Bladder Cancer (T24) | High (transfected) | Data not directly available for this compound | Resistance (to Gemcitabine) | [6] | |
| RRM1 | Human NSCLC (H358-G200) | >125-fold increase in RNA | Data not directly available for this compound | Resistance (to Gemcitabine) | [7] |
| Human NSCLC | High mRNA | Correlated with decreased response to Gemcitabine | Resistance | [3] | |
| RRM2 | Human NSCLC | High mRNA | Correlated with decreased response to Gemcitabine | Resistance | [3] |
Note: While direct quantitative data for this compound is limited, the provided data for decitabine and gemcitabine, which share similar metabolic and target pathways, strongly suggest analogous relationships for this compound.
Signaling Pathways and Experimental Workflows
To visualize the intricate molecular interactions governing this compound's action and the experimental approaches to assess its biomarkers, the following diagrams are provided.
Caption: this compound metabolism and mechanism of action.
Caption: Experimental workflow for biomarker analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the context of nucleoside analog biomarker studies.
Quantitative Real-Time PCR (qRT-PCR) for Biomarker mRNA Expression
This protocol is for quantifying the mRNA levels of dCK, CDA, RRM1, and RRM2.
-
RNA Extraction: Total RNA is extracted from tumor tissue or cultured cancer cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit (e.g., Applied Biosystems).
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture (20 µL) typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol measures the enzymatic activity of dCK in cell lysates.
-
Cell Lysate Preparation: Cells are harvested, washed with PBS, and lysed in a hypotonic buffer. The cell lysate is then centrifuged, and the supernatant containing the cytosolic fraction is collected. Protein concentration is determined using a Bradford assay.
-
Kinase Reaction: The reaction mixture contains cell lysate (50-100 µg of protein), a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT), ATP, and a dCK substrate (e.g., [3H]-deoxycytidine or a non-radioactive substrate).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated product is quantified. For radioactive assays, this involves separating the phosphorylated product from the substrate using ion-exchange chromatography and measuring radioactivity. For non-radioactive assays, luminescence-based methods that measure ATP consumption can be used.[2]
-
Data Analysis: dCK activity is expressed as pmol of product formed per minute per mg of protein.
Cytidine Deaminase (CDA) Activity Assay
This protocol measures the enzymatic activity of CDA.
-
Sample Preparation: Similar to the dCK assay, cell lysates or plasma samples can be used.
-
Deamination Reaction: The reaction mixture includes the sample, a reaction buffer (e.g., 0.1 M Tris-HCl pH 7.5), and a CDA substrate (e.g., cytidine).
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 4 hours).
-
Detection: The conversion of cytidine to uridine is measured. This can be done using high-performance liquid chromatography (HPLC) by separating and quantifying the substrate and product peaks.[7]
-
Data Analysis: CDA activity is calculated based on the amount of uridine produced over time.
Comparison with Alternative Therapies
This compound belongs to the class of nucleoside analogs. A comparison with other drugs in this class and those with different mechanisms of action is essential for contextualizing its potential.
| Drug | Mechanism of Action | Biomarkers of Sensitivity | Biomarkers of Resistance |
| This compound | RNR inhibitor, DNA chain termination | High dCK, Low CDA, Low RRM1/RRM2 | Low dCK, High CDA, High RRM1/RRM2 |
| Gemcitabine | DNA synthesis inhibitor | High dCK, Low RRM1/RRM2 | Low dCK, High RRM1/RRM2 |
| Decitabine | DNA methyltransferase (DNMT) inhibitor, DNA incorporation | High dCK | Low dCK, High CDA |
| 5-Fluorouracil (5-FU) | Thymidylate synthase inhibitor | High thymidylate synthase expression (paradoxical) | Dihydropyrimidine dehydrogenase (DPD) deficiency (toxicity) |
| Cisplatin | DNA cross-linking agent | Deficient DNA repair (e.g., BRCA1/2 mutations) | Enhanced DNA repair, increased drug efflux |
Conclusion
The clinical success of this compound will likely depend on the ability to identify patient populations that will derive the most benefit. The biomarkers discussed in this guide—dCK, CDA, RRM1, and RRM2—represent the most promising candidates for predicting response. Low dCK expression and high CDA, RRM1, and RRM2 expression are consistently associated with resistance to this compound and similar nucleoside analogs.
For researchers and drug development professionals, the path forward involves the validation of these biomarkers in prospective clinical trials for this compound. Furthermore, the development of reliable and standardized assays for these biomarkers will be crucial for their implementation in clinical practice. Understanding the molecular landscape of each patient's tumor will be key to unlocking the full potential of this compound and personalizing cancer therapy.
References
- 1. New nucleoside analogs in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor BRCA1, RRM1 and RRM2 mRNA expression levels and clinical response to first-line gemcitabine plus docetaxel in non-small-cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic therapy: Research progress of decitabine in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New nucleoside analogs in the treatment of hematological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taiho Oncology Announces Decitabine and Cedazuridine to Be Included in NIH Precision Medicine Trials [taihooncology.com]
Tezacitabine in Patient-Derived Xenograft Models: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tezacitabine's potential efficacy in patient-derived xenograft (PDX) models, a critical platform for preclinical cancer research. While direct, published studies on this compound in PDX models are limited, this document offers a comparative framework by examining its mechanism of action and presenting efficacy data for a relevant alternative, gemcitabine, in various PDX models. Furthermore, it outlines a detailed, best-practice experimental protocol for evaluating this compound in this setting, enabling researchers to generate crucial comparative data.
This compound: Mechanism of Action
This compound is a synthetic pyrimidine nucleoside analog with a dual mechanism of action aimed at disrupting DNA synthesis and inducing apoptosis in cancer cells.[1][2] After intracellular phosphorylation, its metabolites, this compound diphosphate and triphosphate, exert their cytotoxic effects. This compound diphosphate irreversibly inhibits ribonucleotide reductase (RNR), an enzyme crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[1][2] This inhibition depletes the pool of deoxyribonucleotides necessary for DNA replication and repair. Concurrently, this compound triphosphate is incorporated into the DNA strand during replication, leading to chain termination and further compromising DNA integrity.[1][2][3] This multi-pronged attack on DNA synthesis ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]
Caption: this compound's dual mechanism of action.
Comparative Efficacy Data: Gemcitabine in Patient-Derived Xenograft Models
Gemcitabine is a widely used nucleoside analog in cancer therapy, particularly for pancreatic, lung, and other solid tumors. Its efficacy has been evaluated in numerous PDX models, providing a valuable benchmark for assessing novel agents like this compound. The following tables summarize the performance of gemcitabine in various PDX models.
Table 1: Efficacy of Gemcitabine Monotherapy in Pancreatic Cancer PDX Models
| PDX Model | Treatment Regimen | Outcome | Reference |
| PA4, PA10, PA16 | 100 mg/kg, twice weekly | Significant reduction in tumor volume (P < 0.05) | [4] |
| Multiple Models | Gemcitabine | Response rate of 8% based on RECIST criteria | [5] |
| Ascites-derived PDX | Gemcitabine | Initial tumor growth inhibition followed by regrowth | [6] |
| Sensitive Models | 21-day treatment | Tumor Growth Inhibition (TGI) > 50% | [7] |
| Resistant Models | 21-day treatment | Tumor Growth Inhibition (TGI) < 50% | [7] |
Table 2: Efficacy of Gemcitabine in Combination Therapies in PDX Models
| Cancer Type | PDX Model | Combination | Outcome | Reference |
| Pancreatic Cancer | Not specified | Gemcitabine + nab-paclitaxel | Predicted clinical response | [1] |
| Pancreatic Cancer | HCT 116 Xenograft* | This compound + 5-FU | Additive antitumor activity | [3] |
*Note: This is a cell line-derived xenograft model, not a PDX model, but provides relevant data on this compound combinations.
Proposed Experimental Protocol for this compound Evaluation in PDX Models
This protocol outlines a standardized workflow for assessing the efficacy of this compound in PDX models, enabling robust and reproducible data generation for comparison with other agents.
PDX Model Establishment and Expansion
-
Source: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.
-
Implantation: Surgically implant tumor fragments (approximately 3x3x3 mm) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Expansion: Once tumors reach a volume of 1000-1500 mm³, passage them to a new cohort of mice for expansion and cryopreservation. Subsequent experiments should ideally be conducted on early-passage (P3-P5) xenografts to maintain fidelity to the original tumor.
Efficacy Study Design
-
Animal Cohorts: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline, PBS)
-
This compound (dose and schedule to be determined by tolerability studies)
-
Comparator Drug (e.g., Gemcitabine at a clinically relevant dose)
-
Combination Therapy (e.g., this compound + another agent)
-
-
Administration: Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal) based on pre-clinical formulation data. A recommended starting dose for this compound in Phase II studies was 270 mg/m² every two weeks, which can be adapted for murine models.[8][9]
Data Collection and Analysis
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor mouse body weight twice weekly as an indicator of toxicity.
-
Endpoint: The study endpoint may be a fixed time point (e.g., 21-28 days), a specific tumor volume in the control group, or signs of morbidity.
-
Efficacy Metrics:
-
Tumor Growth Inhibition (TGI): Calculated as %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Response Evaluation: Categorize responses based on criteria such as partial response (PR), stable disease (SD), or progressive disease (PD).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between groups.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive characterization of 536 patient-derived xenograft models prioritizes candidates for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumour efficacy of capecitabine in a genetically engineered mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Tezacitabine's Impact on the DNA Damage Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tezacitabine's effects on the DNA damage response (DDR) pathway with other relevant anti-cancer agents. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds' mechanisms of action.
Introduction to this compound and the DNA Damage Response
This compound is a nucleoside analog with a dual mechanism of action. Following intracellular phosphorylation, its diphosphate form irreversibly inhibits ribonucleotide reductase, while its triphosphate form is incorporated into DNA, leading to chain termination. This action induces DNA damage, activating the complex signaling network known as the DNA Damage Response (DDR). The DDR is a critical cellular process that detects DNA lesions, signals their presence, and promotes their repair. Key players in this pathway include sensor proteins that recognize DNA damage, transducer kinases like ATM and ATR, and effector proteins such as CHK1 and p53, which orchestrate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
Understanding how this compound modulates the DDR is crucial for its clinical development, both as a monotherapy and in combination with other agents. This guide compares this compound with other compounds that target the DDR, providing a framework for evaluating its therapeutic potential.
Comparative Analysis of DNA Damage Response Modulators
This section compares the mechanisms and effects of this compound with other well-characterized DNA damage response modulators: Gemcitabine, Decitabine, and specific inhibitors of ATR and CHK1.
Table 1: Mechanism of Action and Effects on DNA Damage Response
| Compound | Primary Mechanism of Action | Effect on DNA Damage Response | Key DDR Markers Affected |
| This compound | Dual inhibition of ribonucleotide reductase and DNA chain termination. | Induces DNA damage, leading to the activation of the DDR. | Data on specific marker modulation is limited, but expected to increase γH2AX and activate the ATR/CHK1 pathway. |
| Gemcitabine | A nucleoside analog that inhibits DNA synthesis and induces DNA strand breaks. | Potently activates the ATR/CHK1 signaling pathway in response to replication stress.[1] | Increased γH2AX, p-CHK1, and p-ATR.[2][3][4] |
| Decitabine | A hypomethylating agent that incorporates into DNA and traps DNA methyltransferases, leading to DNA adducts and double-strand breaks. | Induces a multifaceted DNA damage response, with the choice of repair pathway dependent on the level of DNMT activity.[5][6] | Increased γH2AX. |
| ATR Inhibitors (e.g., AZD6738) | Directly inhibit the ATR kinase, a central regulator of the response to replication stress and single-strand DNA breaks. | Abrogate the S and G2/M checkpoints, leading to premature mitotic entry and cell death in the presence of DNA damage.[7][8][9] | Decreased p-CHK1 (Ser345), increased γH2AX.[10] |
| CHK1 Inhibitors (e.g., PF-47736) | Inhibit the CHK1 kinase, a key downstream effector of the ATR pathway. | Abrogate cell cycle checkpoints and can induce DNA damage, particularly in cells with high replication stress.[11][12] | Decreased p-CDC25A, increased γH2AX.[13][14] |
Table 2: Quantitative Comparison of Effects on Cell Viability and DNA Damage
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Gemcitabine | Pancreatic Cancer Cell Lines | Combination Screen | Synergy with ATR inhibitors | Strong synergy observed in most cell lines. | |
| Gemcitabine + PARP inhibitor | NSCLC Cell Lines | Western Blot | γH2AX levels | Synergistic increase in γH2AX levels. | [3] |
| Decitabine | Human Cancer Cell Lines | Mass Spectrometry | DNA incorporation | Dose-dependent incorporation into DNA. | |
| ATR Inhibitor (AZD6738) | Biliary Tract Cancer Cell Lines | MTT Assay | IC50 | SNU478 and SNU869 cells were most sensitive. | [10] |
| ATR Inhibitor (AZD6738) | Biliary Tract Cancer Cell Lines | Western Blot | p-Chk1 levels | Reduced Chk1 phosphorylation in sensitive cells. | [10] |
| CHK1 Inhibitor (PF-47736) | Neuroblastoma Cell Lines | Immunoblot | p-ATM-Ser1981 | Increased levels in CHK1i-treated cells. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
This protocol is a general guideline for assessing cell viability after drug treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Gemcitabine, etc.) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT/MTS Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][17] The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Solubilization (MTT Assay only): After the incubation with MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 5-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm for the MTT assay and 490 nm for the MTS assay.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
This protocol details the visualization and quantification of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of the compounds for the specified duration.
-
Fixation and Permeabilization:
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C in a humidified chamber.[20]
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.[21]
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A cell is often considered positive if it has more than 5 or 10 foci.
This protocol is for detecting the activation of the CHK1 kinase.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compounds as required.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CHK1 (e.g., anti-p-CHK1 Ser345) overnight at 4°C with gentle agitation.[22][23][24][25]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
-
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental procedures.
Figure 1: Simplified signaling pathway of the DNA Damage Response.
Figure 2: Experimental workflow for γH2AX immunofluorescence.
Figure 3: Experimental workflow for Western blotting.
Conclusion
This compound, through its dual mechanism of action, is a potent inducer of DNA damage and a modulator of the DNA damage response. While direct quantitative data on its specific effects on DDR markers are still emerging, its comparison with well-established agents like Gemcitabine, Decitabine, and specific DDR inhibitors provides valuable context for its potential therapeutic applications. The experimental protocols and pathway diagrams included in this guide offer a practical resource for researchers aiming to further elucidate the intricate interplay between this compound and the cellular DNA damage response network. Further studies are warranted to fully characterize this compound's DDR profile and to explore rational combination strategies that exploit these mechanisms for enhanced anti-cancer efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. embopress.org [embopress.org]
- 3. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 10. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-Chk1 (phospho S345) antibody (ab58567) | Abcam [abcam.com]
- 23. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 25. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
Comparative Analysis of Tezacitabine and Other Key Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tezacitabine, a promising nucleoside analog, with other notable compounds in its class, namely Gemcitabine and Troxacitabine. The information presented herein is intended to offer an objective comparison of their performance, supported by available experimental data, to aid in research and drug development efforts.
In Vitro Cytotoxicity of this compound and Comparators
The in vitro cytotoxic activity of this compound, Gemcitabine, and Troxacitabine has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell growth.
It is important to note that the IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell culture techniques, drug exposure duration, and assay methods can vary between studies. The data is most informative when comparing the relative potency of the compounds within a single study.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | WiDr | Colon Cancer | 79 ± 0.1 | [1] |
| WiDr (with PTX) | Colon Cancer | 31.2 ± 2.1 | [1] | |
| HeLa S3 | Cervical Carcinoma | 30-50 | [1] | |
| Gemcitabine | Panc-1 | Pancreatic Cancer | - | |
| MIA PaCa-2 | Pancreatic Cancer | - | ||
| AsPc-1 | Pancreatic Cancer | - | ||
| Capan-2 | Pancreatic Cancer | - | ||
| Troxacitabine | Panc-1 | Pancreatic Cancer | - | |
| MIA PaCa-2 | Pancreatic Cancer | - | ||
| AsPc-1 | Pancreatic Cancer | - | ||
| Capan-2 | Pancreatic Cancer | - |
A direct comparison of Gemcitabine and Troxacitabine in pancreatic cancer cell lines demonstrated synergistic activity when used in combination.
Mechanism of Action: A Visual Representation
This compound, like other nucleoside analogs, exerts its anticancer effects by interfering with DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into the growing DNA chain, leading to chain termination and cell death. Additionally, the diphosphate metabolite of this compound can inhibit ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its analogs are provided below. These protocols are intended to serve as a reference for researchers aiming to replicate or build upon these findings.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Gemcitabine, Troxacitabine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of the nucleoside analogs for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect the emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of nucleoside analogs.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tezacitabine
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Tezacitabine are paramount to ensuring laboratory safety and environmental protection. This compound, a cytotoxic and cytostatic antimetabolite, requires stringent disposal protocols due to its potential hazards, including being harmful if swallowed and highly toxic to aquatic life with long-lasting effects[1][2]. Adherence to these procedures is not only a matter of best practice but also a regulatory necessity to prevent contamination and potential harm.
Hazard Profile of this compound
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 130306-02-4 | [1] |
| Molecular Formula | C10H12FN3O4 | [1] |
| Molecular Weight | 257.22 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life | [1] | |
| Disposal Precaution | P501: Dispose of contents/container | [1] |
| to an approved waste disposal plant |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound and associated waste materials. This procedure is based on general guidelines for cytotoxic drug disposal and should be performed in conjunction with your institution's specific environmental health and safety (EHS) policies.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is mandatory to wear appropriate PPE to minimize exposure. This includes:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable, long-sleeved, impermeable gown.
-
Safety goggles or a face shield.
-
A respiratory mask (e.g., N95 or P2) may be required depending on the form of the drug and the procedure.[3][4]
2. Waste Segregation and Collection: Proper segregation of cytotoxic waste is critical to ensure it is handled and treated correctly.
-
Trace Contaminated Waste: Items such as used gloves, gowns, bench paper, and empty vials should be disposed of in designated, leak-proof, and puncture-resistant containers. These containers are typically color-coded (e.g., yellow with a purple lid) and clearly labeled with the cytotoxic hazard symbol.[5]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[5][6] These are also typically color-coded and labeled.
-
Bulk Waste: Unused or expired this compound, as well as grossly contaminated materials, are considered bulk waste. This waste must be collected in separate, clearly labeled, leak-proof containers.[7] Do not mix with other chemical waste streams unless approved by your institution's EHS department.
3. Container Management: All waste containers must be kept sealed when not in use.[8] Ensure containers are not overfilled and are securely closed before being moved for disposal.
4. Decontamination of Reusable Equipment: Any reusable equipment that comes into contact with this compound must be decontaminated following a validated procedure. This typically involves washing with a suitable decontamination solution.
5. Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor. The primary method of disposal for cytotoxic drugs like this compound is high-temperature incineration.[5] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
Experimental Workflow: this compound Disposal Procedure
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids or gently cover powders with damp absorbent material to prevent aerosolization.
-
Clean the Area: Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate cleaning solution.
-
Report the Incident: Report the spill to your institution's EHS department in accordance with their policies.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. This compound|130306-02-4|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Research: A Comprehensive Guide to Handling Tezacitabine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Tezacitabine, a potent cytostatic and cytotoxic antimetabolite. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental protocols. This guide offers procedural, step-by-step instructions to address key operational questions, from personal protective equipment (PPE) to disposal plans.
Essential Safety and Handling Precautions
This compound is classified as a hazardous drug and requires stringent safety measures. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be trained in the safe handling of hazardous drugs before working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound in any form. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Compound Handling (weighing, reconstitution) | Gloves: Double gloving with chemotherapy-tested nitrile gloves is required.[2] The outer glove should be changed immediately if contaminated.[3][4] Gown: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] Eye/Face Protection: Safety goggles with side shields or a full-face shield.[1] Respiratory Protection: For handling powders outside of a containment device, a NIOSH-certified respirator (e.g., N95) is necessary.[5][6] |
| Administering to Cell Cultures or Animals | Gloves: Double chemotherapy-tested nitrile gloves.[2] Gown: Disposable, non-permeable gown.[3][4] Eye/Face Protection: Safety goggles or face shield to protect against splashes.[5] |
| Waste Disposal | Gloves: Double chemotherapy-tested nitrile gloves. Gown: Disposable, non-permeable gown. |
| Spill Cleanup | Gloves: Industrial thickness (>0.45mm) gloves (e.g., nitrile, latex, neoprene). Gown: Impervious clothing.[1] Eye/Face Protection: Full-face shield and safety goggles.[5] Respiratory Protection: A chemical cartridge-type respirator is required for large spills.[5] |
Engineering Controls
All procedures involving open handling of this compound, especially powders, must be conducted in a designated area with appropriate engineering controls to minimize aerosol generation.
-
Ventilation: Use a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[4]
-
Closed Systems: Employ closed-system drug-transfer devices (CSTDs) whenever possible to reduce the risk of exposure during drug preparation and administration.[7]
Spill Management and Disposal
Prompt and proper cleanup of spills is crucial to prevent widespread contamination.
Spill Cleanup:
-
Immediately alert others in the area.
-
Don the appropriate PPE as outlined in the table above.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the area with a detergent solution, followed by clean water.[3]
-
All cleanup materials must be disposed of as hazardous waste.
Waste Disposal: All materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.[1][8] Use designated, clearly labeled, leak-proof containers. Follow all local, state, and federal regulations for hazardous waste disposal.
Mechanism of Action and Experimental Workflows
This compound is a nucleoside analogue that exerts its cytotoxic effects by targeting DNA synthesis and repair.[9] Understanding its mechanism is key to designing and interpreting experiments.
Signaling Pathway of this compound-Induced Apoptosis
This compound must be intracellularly phosphorylated to its active diphosphate and triphosphate forms. This compound diphosphate irreversibly inhibits ribonucleotide reductase (RNR), an enzyme crucial for producing deoxyribonucleotides, the building blocks of DNA. The triphosphate form is incorporated into DNA, leading to chain termination.[10] This disruption of DNA synthesis and repair ultimately triggers programmed cell death, or apoptosis, through the caspase 3/7 pathway.[11]
Experimental Workflow: Ribonucleotide Reductase Inhibition Assay
A key in vitro experiment to characterize the potency of this compound is a ribonucleotide reductase (RNR) activity assay. This workflow outlines the general steps to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with cytotoxic agents like this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile, accurate concentrations of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Safety First: All steps must be performed in a Class II BSC while wearing appropriate PPE.
-
Calculate Mass: Determine the mass of this compound powder needed to prepare a high-concentration stock solution (e.g., 10 mM).
-
Weighing: Carefully weigh the this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare working solutions by diluting the stock solution in sterile PBS or the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a cell line by measuring metabolic activity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound working solutions to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 3: Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Target cell line
-
Complete cell culture medium
-
6-well or 100 mm tissue culture plates
-
This compound working solutions
-
Trypsin-EDTA
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, precise number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing complete medium. The exact number depends on the cell line's plating efficiency.
-
Treatment: Allow cells to attach for a few hours. Then, replace the medium with medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (this can be short, e.g., 24 hours, followed by replacement with fresh medium, or continuous).
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.[9]
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Add fixation solution and incubate for 5-10 minutes.
-
Remove the fixation solution and add crystal violet staining solution. Incubate for 20-30 minutes.
-
Wash the plates gently with tap water and allow them to air dry.[9]
-
-
Colony Counting: Count the number of colonies containing at least 50 cells in each well.[13]
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control and the Surviving Fraction (SF) for each treatment group to assess the drug's effect on cell survival.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant, then wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the trypsinized cells for each sample.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[3]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vigo-avocats.com [vigo-avocats.com]
- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound blocks tumor cells in G1 and S phases of the cell cycle and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
